N-Desethyl 3-Bromo Lidocaine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-4-14-7-11(16)15-12-8(2)5-6-10(13)9(12)3/h5-6,14H,4,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYGWAJFVCUMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-Desethyl 3-Bromo Lidocaine" chemical properties and structure
Abstract
This technical guide provides a detailed examination of N-Desethyl 3-Bromo Lidocaine, a close structural analog of the widely used local anesthetic, lidocaine. While not as extensively studied as its parent compound, this compound holds significance as a potential metabolite, impurity, or synthetic intermediate in the development of novel pharmacologically active agents. This document synthesizes available data and established chemical principles to elucidate its chemical properties, structure, and plausible synthetic and analytical methodologies. It is intended for an audience of researchers, scientists, and professionals in drug development and analytical chemistry who require a foundational understanding of this compound.
Introduction: Contextualizing a Lidocaine Analog
Lidocaine, a cornerstone of local anesthesia and antiarrhythmic therapy for decades, has spurred extensive research into its metabolic pathways and the synthesis of its derivatives.[1] Understanding the properties of its analogs is crucial for several reasons:
-
Impurity Profiling: The identification and characterization of impurities in active pharmaceutical ingredients (APIs) are mandated by regulatory bodies to ensure safety and efficacy.[2] Analogs like this compound can potentially arise as byproducts in the synthesis of brominated lidocaine derivatives or as degradation products.
-
Metabolic Studies: The in-vivo metabolism of lidocaine involves N-dealkylation, making N-desethyl lidocaine a known metabolite.[3] The bromo-substituted variant could be relevant in the study of metabolic pathways for brominated lidocaine analogs.
-
Drug Discovery: The modification of the lidocaine scaffold is a common strategy in the quest for new therapeutic agents with altered potency, duration of action, or side-effect profiles.[4] The introduction of a bromine atom and the removal of an N-ethyl group can significantly impact the molecule's lipophilicity and receptor-binding characteristics.
This guide will provide a detailed overview of the known and predicted characteristics of this compound, offering a valuable resource for its synthesis, identification, and further investigation.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its chemical structure and nomenclature.
Chemical Structure
The molecular structure of this compound is depicted below. It features a 2,6-dimethylaniline core, brominated at the 3-position of the aromatic ring. The amide nitrogen is substituted with an N-ethylaminoacetyl group.
Caption: Chemical Structure of this compound.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | PubChem[5] |
| CAS Number | 1246818-42-7 | PubChem[5] |
| Molecular Formula | C12H17BrN2O | PubChem[5] |
| Molecular Weight | 285.18 g/mol | PubChem[5] |
| Monoisotopic Mass | 284.05243 Da | PubChem[5] |
| XLogP3 | 2.8 | PubChem (Computed)[5] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[5] |
| Rotatable Bond Count | 4 | PubChem (Computed)[5] |
Note: The XLogP3 value suggests a moderate lipophilicity, which is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties.
Synthesis and Purification
A specific, validated synthesis protocol for this compound is not published in peer-reviewed literature. However, a logical and robust synthetic route can be designed based on the well-established synthesis of lidocaine and its analogs.[4][6] The proposed synthesis follows a two-step process.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide (Intermediate)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Bromo-2,6-dimethylaniline (1.0 eq) in a suitable aprotic solvent such as ethyl acetate or tetrahydrofuran (THF). The use of an aprotic solvent is recommended to avoid potential side reactions that can occur with protic solvents like acetic acid or ethanol.[7]
-
Acylation: Cool the solution to 0-5 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the crude 2-Chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide from the previous step in a polar aprotic solvent like acetonitrile or DMF. Add an excess of ethylamine (2-3 eq) and a base such as potassium carbonate (2 eq) to the solution.
-
Nucleophilic Substitution: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining ethylamine salts. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques. While experimental spectra are not publicly available, the expected data can be predicted based on its structure and comparison with lidocaine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl groups on the aromatic ring, the ethyl group, and the methylene protons of the acetamide moiety.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two protons on the brominated benzene ring.
-
Amide NH: A broad singlet (δ ~8-9 ppm), which may exchange with D₂O.
-
Ethylamino NH: A broad singlet (δ ~1-2 ppm), also exchangeable with D₂O.
-
Methylene (acetamide): A singlet (δ ~3.2 ppm).
-
Ethyl Group (CH₂): A quartet (δ ~2.7 ppm) coupled to the methyl protons.
-
Aromatic Methyls: Two singlets (δ ~2.2 ppm).
-
Ethyl Group (CH₃): A triplet (δ ~1.1 ppm) coupled to the methylene protons.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm).
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm), including the carbon attached to bromine which will be shifted.
-
Methylene and Methyl Carbons: Signals in the aliphatic region (δ 10-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 285/287, reflecting the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
-
Fragmentation: The major fragmentation pathway would likely involve the cleavage of the amide bond, leading to the formation of a characteristic fragment ion corresponding to the ethylaminoacetyl moiety or the 3-bromo-2,6-dimethylaniline moiety.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the analysis and purity determination of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would likely provide good separation from starting materials and byproducts.[8] UV detection at a wavelength around 210-230 nm should be appropriate.
Pharmacological and Toxicological Profile (Prospective)
There is currently no published data on the specific pharmacological or toxicological properties of this compound. However, based on its structural similarity to lidocaine, some general predictions can be made.
-
Potential Pharmacological Activity: As an analog of lidocaine, it may possess some local anesthetic or antiarrhythmic properties. The presence of the bromine atom could increase its lipophilicity, potentially affecting its potency and duration of action. The N-desethyl modification, as seen in the lidocaine metabolite monoethylglycinexylidide (MEGX), may result in altered pharmacological activity compared to the parent compound.[3]
-
Toxicity: The toxicological profile is unknown. It is important to note that some metabolites or analogs of drugs can have different toxicity profiles than the parent drug. Any investigation into the biological activity of this compound must be preceded by thorough toxicological studies.
Applications and Future Directions
Given the current lack of data, the primary applications of this compound are in a research and development context.
-
Reference Standard: It can be synthesized and used as a reference standard for the identification and quantification of this compound as a potential impurity in the synthesis of other brominated lidocaine analogs.[2]
-
Metabolic Studies: It can serve as a standard for identifying potential metabolites in preclinical and clinical studies of new brominated lidocaine-based drug candidates.
-
Lead Compound for Drug Discovery: Further derivatization of this compound could be explored to generate novel compounds with unique pharmacological properties.
Future research should focus on obtaining experimental data for its physicochemical properties, developing and validating a specific synthesis, and conducting in-vitro and in-vivo studies to determine its pharmacological and toxicological profile.
Conclusion
This compound represents an important, albeit understudied, analog of lidocaine. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and appropriate analytical methodologies for its characterization. While a significant amount of the information presented is based on established chemical principles and comparison with related compounds due to the scarcity of direct experimental data, this document serves as a foundational resource to guide future research and development efforts involving this molecule. The synthesis and characterization of this compound are critical steps for its use as an analytical standard and for exploring its potential as a pharmacologically active compound.
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"N-Desethyl 3-Bromo Lidocaine" CAS number and molecular weight
This guide provides a comprehensive technical overview of N-Desethyl 3-Bromo Lidocaine, a significant compound in the fields of pharmaceutical research and analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, analytical methodologies, and the scientific context of this molecule.
Core Compound Identification
This compound is a derivative of Lidocaine, a widely used local anesthetic. The structural modifications, specifically the N-desethylation and the addition of a bromine atom to the phenyl ring, significantly alter its physicochemical and potential pharmacological properties.
| Identifier | Value | Source |
| CAS Number | 1246818-42-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₇BrN₂O | [1][3][4] |
| Molecular Weight | 285.18 g/mol | [3][4] |
| IUPAC Name | N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | [3][4] |
| Synonyms | N-(3-Bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | [3][4] |
Physicochemical Properties and Structural Elucidation
The unique structure of this compound dictates its behavior in both chemical and biological systems. Understanding these properties is paramount for its application in research and development.
Structural Features
The molecule consists of a 2,6-dimethylaniline moiety linked via an amide bond to an N-ethyl amino acid derivative. The key distinguishing features from its parent compound, Lidocaine, are the absence of one of the N-ethyl groups and the presence of a bromine atom at the third position of the aromatic ring.
Predicted Physicochemical Data
While extensive experimental data is not publicly available, computational models provide valuable insights into the molecule's properties.
| Property | Predicted Value |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
Note: These values are computationally predicted and should be confirmed experimentally.
Synthesis and Manufacturing Considerations
The synthesis of this compound would likely follow a multi-step process, starting from commercially available precursors. A plausible synthetic workflow is outlined below.
Note: This represents a generalized synthetic scheme. Actual laboratory execution would necessitate optimization of reaction conditions, solvents, and purification methods.
Analytical Methodologies
Accurate and precise analytical methods are crucial for the characterization and quantification of this compound.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is the method of choice for the separation and quantification of this compound. A typical starting point for method development would be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a UV scan of the pure compound.
Mass Spectrometry
For structural confirmation and sensitive detection, mass spectrometry (MS) coupled with a chromatographic inlet is indispensable.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be highly effective due to the presence of basic nitrogen atoms.
-
Expected Ions: The protonated molecule [M+H]⁺ would be the primary ion observed.
Pharmacological and Toxicological Profile
As a derivative of Lidocaine, the pharmacological and toxicological properties of this compound are of significant interest. It is important to note that this compound is primarily available as a research chemical, and its effects in biological systems are not extensively documented in publicly available literature.
Potential Pharmacological Activity
Given its structural similarity to Lidocaine, it is hypothesized that this compound may exhibit some local anesthetic activity. However, the structural modifications are likely to alter its potency, duration of action, and potential for side effects. Further research is required to elucidate its specific pharmacological profile.
Role as an Impurity and Metabolite
This compound may be encountered as an impurity in the synthesis of other related pharmaceutical compounds or as a potential metabolite. Its characterization is therefore important for quality control and drug metabolism studies.
Handling and Storage
For laboratory use, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a molecule of interest for its chemical properties and its relationship to the widely used drug, Lidocaine. This guide has provided a foundational understanding of its key identifiers, physicochemical properties, a plausible synthetic approach, and analytical considerations. As a research compound, its full biological and toxicological profile remains an area for future investigation.
References
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N-Desethyl 3-Bromo Lidocaine: An In-Depth Technical Guide to a Lidocaine Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is a cornerstone of modern medicine.[1] Its synthesis and formulation, however, can lead to the formation of various impurities that may impact its safety and efficacy.[2][3] This technical guide provides a comprehensive overview of a specific and lesser-known impurity, N-Desethyl 3-Bromo Lidocaine. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but a deep, causal understanding of this impurity's formation, characterization, and toxicological significance, grounded in authoritative scientific principles and regulatory context.
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide.[4][5][6] Understanding the impurity profile of a drug substance is essential for ensuring its quality, safety, and consistency. This guide will delve into the chemical properties, potential formation pathways, analytical detection methodologies, and toxicological assessment of this compound, providing a vital resource for professionals in the pharmaceutical industry.
Chemical Identity and Properties
This compound is a structural analogue of lidocaine, characterized by the presence of a bromine atom on the aromatic ring and the absence of one of the ethyl groups on the tertiary amine. Its chemical identity is crucial for its accurate detection and characterization.
Table 1: Chemical Properties of this compound [7]
| Property | Value |
| IUPAC Name | N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide |
| Molecular Formula | C₁₂H₁₇BrN₂O |
| Molecular Weight | 285.18 g/mol |
| CAS Number | 1246818-42-7 |
The presence of the bromine atom and the secondary amine in place of a tertiary amine significantly alters the molecule's polarity and potential for intermolecular interactions compared to lidocaine. These differences are fundamental to developing selective analytical methods for its detection.
Caption: Chemical structure of this compound.
Formation and Synthesis
The presence of this compound as an impurity in lidocaine is most likely attributable to the use of brominated starting materials or intermediates in the manufacturing process. The primary route of lidocaine synthesis involves the reaction of 2,6-dimethylaniline with α-chloroacetyl chloride, followed by reaction with diethylamine.[8][9]
Plausible Formation Pathway
The formation of this compound can be postulated to occur if 3-bromo-2,6-dimethylaniline is present as an impurity in the 2,6-dimethylaniline starting material. The subsequent reaction sequence would parallel the synthesis of lidocaine, but with the brominated analogue. Furthermore, the "desethyl" characteristic suggests the use of ethylamine instead of diethylamine in the final step, or a dealkylation side reaction.
Caption: Postulated synthetic pathway for this compound.
Laboratory-Scale Synthesis Protocol
A dedicated synthesis of this compound is essential for its use as a reference standard in analytical methods. The following is a proposed, non-validated protocol based on established amide bond formation reactions.[10]
Step 1: Synthesis of N-(3-bromo-2,6-dimethylphenyl)-2-chloroacetamide
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromo-2,6-dimethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(3-bromo-2,6-dimethylphenyl)-2-chloroacetamide by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified N-(3-bromo-2,6-dimethylphenyl)-2-chloroacetamide (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile.
-
Add an excess of ethylamine (e.g., 3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove excess ethylamine and its salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude this compound.
-
Purify the final product by column chromatography or recrystallization to obtain a well-characterized reference standard.
Analytical Detection and Quantification
The detection and quantification of this compound in lidocaine drug substance or product requires a sensitive and specific analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.[11][12]
Proposed HPLC-UV Method
The following is a proposed, non-validated HPLC method for the determination of this compound, based on existing methods for lidocaine and its impurities.[13][14] Method development and validation would be required for its implementation in a regulated environment.
Table 2: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0) in a gradient or isocratic elution. A starting point could be a 40:60 (v/v) ratio of acetonitrile to buffer. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the lidocaine sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase provides good retention and separation for moderately polar compounds like lidocaine and its impurities.
-
Buffered Mobile Phase: A phosphate buffer at a neutral pH helps to ensure consistent ionization of the amine functionalities, leading to reproducible retention times and good peak shapes.
-
UV Detection at 230 nm: This wavelength is a common choice for the detection of aromatic compounds and is likely to provide good sensitivity for both lidocaine and the brominated impurity.
Caption: General workflow for the analysis of this compound.
Toxicological Assessment
Toxicity of Structurally Related Compounds
-
Aniline and its Derivatives: Aniline and some of its derivatives have been shown to possess genotoxic and carcinogenic potential.[15][16][17] The presence of the aniline moiety in this compound warrants a careful evaluation of its genotoxic potential.
-
Brominated Aromatic Compounds: Some brominated aromatic compounds are known to be persistent in the environment and can have adverse health effects. While the toxicological profile can vary greatly depending on the specific structure, this class of compounds is generally subject to scrutiny.
In Silico Toxicological Prediction
In the absence of experimental data, computational (in silico) toxicology models can be used to predict the potential for adverse effects such as mutagenicity, carcinogenicity, and developmental toxicity.[18][19][20][21] These models utilize structure-activity relationships (SARs) to compare the chemical structure of the impurity to a database of known toxic compounds. An in silico assessment of this compound would be a prudent step in its risk assessment.
Regulatory Context and Control Strategies
The control of impurities is governed by guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and other regulatory bodies.[3][4] The European Pharmacopoeia and the United States Pharmacopeia also provide guidance on the control of impurities in pharmacopoeial substances.[5][6][22][23]
Reporting, Identification, and Qualification Thresholds
According to ICH Q3A(R2) guidelines, impurities present in a new drug substance above a certain level require reporting, identification, and/or toxicological qualification. The thresholds are dependent on the maximum daily dose of the drug. For a drug like lidocaine, with a potentially high daily dose, these thresholds would be relatively low.
Table 3: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Control Strategies
The primary strategy for controlling this compound is to prevent its formation. This can be achieved by:
-
Stringent Control of Starting Materials: Implementing a robust specification for 2,6-dimethylaniline that includes a limit for 3-bromo-2,6-dimethylaniline.
-
Process Optimization: Ensuring that the manufacturing process does not introduce bromine or use reagents that could lead to the bromination of the aromatic ring.
-
Analytical Monitoring: Regularly testing the API for the presence of this impurity using a validated analytical method.
Conclusion
This compound represents a potential impurity in the manufacture of lidocaine that requires careful consideration and control. This in-depth technical guide has provided a comprehensive overview of its chemical properties, plausible formation pathways, a proposed analytical method for its detection, and a framework for its toxicological assessment within the current regulatory landscape. By understanding the science behind this impurity, researchers, scientists, and drug development professionals can better ensure the quality, safety, and efficacy of lidocaine-containing drug products. A proactive approach to impurity profiling and control is not only a regulatory requirement but also a fundamental aspect of responsible pharmaceutical development.
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Technical Guide: A Proposed Pharmacological and Toxicological Profile of N-Desethyl 3-Bromo Lidocaine
Abstract
N-Desethyl 3-Bromo Lidocaine is a structural analog of the widely used local anesthetic, lidocaine, and its primary active metabolite, monoethylglycinexylidide (MEGX).[1][2][3] As a novel chemical entity (NCE), its pharmacological and toxicological properties are not yet characterized. This guide proposes a comprehensive, tiered framework for the systematic evaluation of this compound. We outline a series of validated, industry-standard in vitro and in vivo assays designed to elucidate its mechanism of action, potency, and safety profile. The experimental choices are grounded in established principles of drug discovery for local anesthetics and regulatory guidelines. The objective is to provide a robust, scientifically-sound pathway for characterizing this compound, enabling a data-driven assessment of its therapeutic potential and associated risks.
Introduction and Molecular Profile
This compound is a derivative of lidocaine featuring two key structural modifications: N-de-ethylation at the tertiary amine and bromination at the 3-position of the aromatic ring.[2] These changes are significant. The N-de-ethylation step mirrors the primary metabolic pathway of lidocaine, which is converted by hepatic cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) into MEGX, a metabolite that retains considerable pharmacological activity.[1][3] The addition of a bromine atom, a halogen, can substantially alter a molecule's physicochemical properties, including lipophilicity and electronic distribution, which are known to influence anesthetic potency, duration of action, and toxicity.[4]
Given its structural heritage, this compound is hypothesized to function as a local anesthetic by blocking voltage-gated sodium channels.[4][5] However, the combination of these structural changes necessitates a full de novo characterization to understand its unique profile. This document serves as a strategic guide for that characterization.
Molecular Details:
| Property | Value | Source |
| IUPAC Name | N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | [2] |
| Molecular Formula | C₁₂H₁₇BrN₂O | [2] |
| Molecular Weight | 285.18 g/mol | [2] |
| CAS Number | 1246818-42-7 | [2][6] |
Proposed Pharmacological Characterization
The primary pharmacological investigation will focus on the hypothesized mechanism of action: modulation of voltage-gated sodium channels (Na_v_). A secondary, but critical, component is the assessment of off-target effects on key cardiac ion channels, which is a major safety liability for this class of drugs.[7]
Primary Target Assessment: Voltage-Gated Sodium Channel Activity
The core hypothesis is that this compound blocks Na_v_ channels. Automated patch-clamp electrophysiology is the gold-standard, high-throughput method for this evaluation.[8][9] We propose screening against a panel of Na_v_ subtypes to determine potency and selectivity.
Causality of Experimental Design:
-
Target Selection: Na_v_1.5 is the primary cardiac sodium channel, making it a critical target for assessing arrhythmogenic potential.[10] Na_v_1.7 is a key channel in peripheral pain pathways, making it a target for anesthetic/analgesic efficacy.[8] Comparing potency between these provides an initial therapeutic index.
-
Platform: Automated patch-clamp systems (e.g., IonWorks Quattro, SyncroPatch 768PE) are chosen for their high throughput and data quality, which is comparable to manual patch-clamp for IC₅₀ determination.[8][11]
-
Cell Lines: Stably transfected cell lines (e.g., HEK-293) expressing a single human Na_v_ subtype are used to isolate the drug's effect on the specific channel of interest.[10]
-
Cell Preparation: HEK-293 cells stably expressing either hNa_v_1.5 or hNa_v_1.7 are cultured to ~80% confluency. On the day of the experiment, cells are detached and prepared into a single-cell suspension in an appropriate extracellular buffer.
-
Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock. A serial dilution series (e.g., 8-point, 1:3 dilution starting at 100 µM) is prepared in the extracellular recording buffer. The final DMSO concentration should not exceed 0.3%.[10]
-
Assay Execution (Automated Platform):
-
Cells are loaded onto the system's patch plate.
-
Giga-ohm seals (>500 MΩ) are established.[8]
-
A voltage protocol is applied to elicit channel activity. A typical protocol involves holding the cell at a resting potential (-100 mV) and applying a depolarizing step (e.g., to -10 mV) to evoke a peak inward sodium current.
-
A baseline recording is established in vehicle control solution.
-
The different concentrations of this compound are applied, and the peak current is measured after a stable effect is reached.
-
-
Data Analysis:
-
The peak current at each concentration is normalized to the baseline (vehicle) current.
-
The normalized data is plotted against the compound concentration.
-
An IC₅₀ value (the concentration at which 50% of the current is inhibited) is calculated by fitting the data to a four-parameter logistic equation. Lidocaine should be run as a positive control.
-
Caption: Workflow for Na_v_ IC₅₀ Determination.
Safety Pharmacology Assessment: hERG Channel Activity
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[12] Assessing the activity of this compound on the hERG channel is a mandatory safety step mandated by regulatory agencies.[13][14]
-
Cell and Compound Preparation: As described in Section 2.1, but using a HEK-293 cell line stably expressing the hERG channel.
-
Assay Execution (Manual Patch-Clamp):
-
Manual patch-clamp is often considered the "gold standard" for regulatory submission data due to its precision.[13]
-
Experiments should be conducted at near-physiological temperature (35-37°C), as hERG inhibition can be temperature-sensitive.[15]
-
A specific hERG voltage protocol is applied. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step (e.g., to -50 mV) where the characteristic "tail current" is measured. This tail current is the primary endpoint for assessing inhibition.[15]
-
After establishing a stable baseline, multiple concentrations of the test compound are applied.
-
A known hERG inhibitor (e.g., E-4031) should be used as a positive control to confirm assay sensitivity.[15]
-
-
Data Analysis: The hERG tail current amplitude is measured, and the IC₅₀ is calculated as described for the Na_v_ channels.
Anticipated Data Summary Table:
| Compound | Target Channel | IC₅₀ (µM) |
| This compound | hNa_v_1.5 | Experimental Value |
| This compound | hNa_v_1.7 | Experimental Value |
| This compound | hERG | Experimental Value |
| Lidocaine (Control) | hNa_v_1.5 | Literature/Experimental Value |
| Lidocaine (Control) | hERG | Literature/Experimental Value |
Proposed Toxicological Evaluation
The toxicology program aims to identify potential liabilities early in development. Key areas of concern for any new chemical are genotoxicity and acute systemic toxicity.
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and regulatory-accepted in vitro method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium.[16][17]
Causality of Experimental Design:
-
Regulatory Standard: This test is a standard component of the preclinical safety package required by regulatory authorities.
-
Metabolic Activation: The inclusion of a rodent liver S9 fraction is critical.[18] Many compounds are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. This makes the assay more predictive of in vivo effects.[19]
-
Strain Selection: Using multiple strains (e.g., TA98, TA100) allows for the detection of different types of mutations, such as frameshift and base-pair substitutions.[18]
-
Strain Preparation: Cultures of appropriate Salmonella typhimurium histidine-auxotroph strains (e.g., TA98, TA100) are grown overnight.
-
Compound and Control Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) across a range of concentrations. A vehicle control (solvent only) and known mutagens (positive controls, e.g., sodium azide) are also prepared.
-
Metabolic Activation: The assay is run in parallel with and without the addition of a liver S9 fraction to account for metabolic activation.[18]
-
Plate Incorporation:
-
To a tube of molten top agar, add: the bacterial culture, the test compound concentration (or control), and either S9 mix or a buffer.[18]
-
The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis:
-
Only bacteria that have undergone a reverse mutation can synthesize their own histidine and form colonies.[17]
-
The number of revertant colonies on each plate is counted.
-
A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double that of the vehicle control.
-
Caption: Workflow for Ames Mutagenicity Test.
In Vivo Acute Systemic Toxicity
An acute oral toxicity study in rodents provides initial information on the substance's potential hazards from a single exposure and helps determine its toxicity classification.[20] The Up-and-Down Procedure (UDP) is a modern method that reduces the number of animals required while still providing a statistically robust estimate of the LD₅₀.[21]
-
Animal Selection: Healthy, young adult female rats are used, as females are often slightly more sensitive.[22] Animals are acclimatized for at least 5 days.
-
Dose Formulation: The test substance is typically formulated in an aqueous vehicle if possible; otherwise, an oil like corn oil can be used.[23]
-
Dosing Procedure:
-
The test proceeds sequentially, with animals dosed one at a time.
-
A starting dose is selected based on available information (e.g., 300 mg/kg).[22]
-
If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2).[21]
-
If the animal dies, the dose for the next animal is decreased by the same factor.[21]
-
This continues until stopping criteria are met (e.g., a specific number of reversals in outcome have occurred).
-
-
Observation:
-
Data Analysis: The sequence of outcomes (survival or death) is used in a statistical program (e.g., AOT425StatPgm) to calculate the maximum likelihood estimate of the LD₅₀ and its confidence interval. This allows for classification according to the Globally Harmonized System (GHS).[20]
Anticipated Data Summary Table:
| Parameter | Value |
| Test Guideline | OECD 425 |
| Species / Strain | Rat / Wistar |
| Sex | Female |
| Estimated LD₅₀ (mg/kg) | Experimental Value |
| 95% Confidence Interval | Experimental Value |
| Observed Clinical Signs | Description of signs (e.g., lethargy, tremors) |
| GHS Classification | Category based on LD₅₀ |
Conclusion and Forward Path
This technical guide presents a foundational strategy for the initial pharmacological and toxicological characterization of this compound. The successful execution of these proposed studies will generate a critical dataset to establish its primary mechanism of action, potency, and key safety liabilities. Specifically, the relationship between its potency on neuronal sodium channels (e.g., Na_v_1.7) versus its off-target effects on cardiac channels (Na_v_1.5, hERG) and its acute systemic toxicity (LD₅₀) will form the basis of an initial therapeutic index. These results will be instrumental in making a go/no-go decision for further, more extensive preclinical development.
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An In-Depth Technical Guide to the Speculative Mechanism of Action of N-Desethyl 3-Bromo Lidocaine
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Desethyl 3-Bromo Lidocaine is a novel compound representing a structural analog of the widely used local anesthetic, lidocaine. To date, its specific mechanism of action has not been empirically determined. This technical guide provides a speculative, yet scientifically grounded, exploration of its potential pharmacological activities. By dissecting the known structure-activity relationships of lidocaine and its metabolites, and considering the physicochemical impact of N-desethylation and aromatic bromination, we hypothesize a mechanism centered on the modulation of voltage-gated sodium channels (VGSCs). This document will delve into the constituent parts of this hypothesis, propose a putative binding mode, and outline a comprehensive suite of experimental protocols designed to validate these speculations. Our aim is to furnish a robust theoretical framework to guide future empirical investigation into this promising molecule.
Introduction: Deconstructing this compound
Lidocaine has been a cornerstone of local anesthesia for decades, exerting its effects through the blockade of VGSCs, which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[1][2] Its metabolism in the liver primarily involves N-deethylation to form monoethylglycinexylidide (MEGX), an active metabolite with similar, albeit slightly less potent, antiarrhythmic and anticonvulsant properties.[3][4] this compound can be conceptualized as a hybrid molecule, incorporating the core structure of MEGX with the addition of a bromine atom at the 3-position of the aromatic ring.
To speculate on its mechanism of action, we must consider the independent and synergistic effects of these two key structural modifications:
-
N-Desethylation: The removal of one of the N-ethyl groups from the tertiary amine of lidocaine to form a secondary amine (as in MEGX) can alter the molecule's pKa, lipophilicity, and steric profile. These changes can influence its pharmacokinetics and its interaction with the binding site on the sodium channel.[5][6]
-
Aromatic Bromination: The introduction of a bromine atom to the phenyl ring introduces both electronic and steric changes. Bromine is an electron-withdrawing group via induction but can also participate in resonance, albeit weakly.[7] Halogenation of anesthetic compounds has been shown to increase potency and lipid solubility.[8][9] The position of the bromine atom is also critical, as it can influence the orientation of the molecule within the binding pocket.
Therefore, our central hypothesis is that This compound acts as a state-dependent blocker of voltage-gated sodium channels, with its potency and selectivity profile being uniquely modulated by the combined effects of N-desethylation and 3-bromo substitution.
A Speculative Mechanism of Action: Modulating Voltage-Gated Sodium Channels
We propose that this compound, like its parent compound, binds to a receptor site within the pore of VGSCs.[10][11] The binding of local anesthetics is state-dependent, with higher affinity for the open and inactivated states of the channel compared to the resting state.[12] This "use-dependent" blockade is a hallmark of this class of drugs.
The Role of N-Desethylation
The N-desethyl moiety of the molecule, identical to that of MEGX, is expected to participate in crucial interactions within the sodium channel pore. The secondary amine, when protonated, can form a key hydrogen bond with amino acid residues in the binding site. While MEGX is slightly less potent than lidocaine, it retains significant activity, suggesting that one ethyl group is sufficient for effective channel blockade.[3] The reduced steric bulk from the removal of an ethyl group might alter the kinetics of binding and unbinding from the channel.
The Influence of 3-Bromo Substitution
The addition of a bromine atom at the 3-position of the 2,6-dimethylphenyl ring is a significant modification. We speculate on its contributions as follows:
-
Enhanced Lipophilicity: Halogenation generally increases the lipid solubility of a molecule.[8][13] Increased lipophilicity can enhance the ability of this compound to partition into the nerve membrane, thereby increasing its local concentration near the sodium channel binding site. This could lead to a more rapid onset of action and greater potency.
-
Altered Electronic Profile: The bromine atom is electron-withdrawing through its inductive effect, which can influence the pKa of the tertiary amine and the electron density of the aromatic ring.[7] This alteration in the electronic landscape of the molecule could modulate its interaction with key residues in the binding pocket, potentially through altered cation-π or other non-covalent interactions.
-
Steric Considerations and Binding Orientation: The presence of the bulky bromine atom at the 3-position will impose steric constraints on how the molecule can orient itself within the binding pocket of the sodium channel.[14] This could favor a specific binding pose that either enhances or diminishes its blocking efficacy compared to lidocaine or MEGX. It may also confer selectivity for certain VGSC subtypes. For instance, the binding sites of different Nav isoforms (e.g., Nav1.7, Nav1.8) have subtle differences that could be exploited by this structural modification.[15][16]
The following diagram illustrates the hypothesized interaction of this compound with a voltage-gated sodium channel.
Caption: Hypothesized interaction of this compound with a VGSC.
Proposed Experimental Validation
To move from speculation to empirical evidence, a structured experimental plan is essential. The following protocols are designed to systematically test the key aspects of our hypothesized mechanism of action.
Electrophysiological Characterization
Objective: To determine the inhibitory effects of this compound on VGSC function and to characterize its state-dependency.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Utilize cell lines (e.g., HEK293) stably expressing specific human VGSC subtypes of interest (e.g., Nav1.5, Nav1.7, Nav1.8).
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings to measure sodium currents.
-
Apply a series of voltage protocols to assess the compound's effect on the channels in different states (resting, open, and inactivated).
-
Tonic Block: Apply the compound to cells held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Use-Dependent Block: Apply a train of depolarizing pulses to elicit channel opening and measure the cumulative block.
-
Inactivated-State Block: Hold the membrane potential at a depolarized level (e.g., -70 mV) to promote channel inactivation and assess the compound's affinity for this state.
-
-
Data Analysis:
-
Construct dose-response curves to determine the IC50 for tonic and use-dependent block for each Nav subtype.
-
Analyze the kinetics of block and unblock to understand the binding and dissociation rates.
-
Competitive Binding Assays
Objective: To determine the binding affinity of this compound to the local anesthetic binding site on VGSCs.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target VGSC subtype.
-
Assay Conditions:
-
Incubate the membrane preparations with a known radiolabeled local anesthetic ligand (e.g., [³H]batrachotoxin).
-
Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.
-
-
Data Analysis:
-
Measure the displacement of the radioligand at each concentration of the test compound.
-
Calculate the Ki (inhibitory constant) to quantify the binding affinity of this compound.
-
In-Silico Molecular Docking
Objective: To predict the binding pose and interactions of this compound within the pore of different VGSC subtypes.
Methodology: Molecular Modeling and Docking Simulation
-
Model Preparation:
-
Obtain or build homology models of the target human VGSC subtypes (e.g., Nav1.7) based on available crystal or cryo-EM structures.
-
Prepare the 3D structure of this compound and optimize its geometry.
-
-
Docking Simulation:
-
Analysis of Interactions:
-
Analyze the predicted binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) between the compound and amino acid residues of the channel.
-
Compare the predicted interactions of this compound with those of lidocaine and MEGX to understand the structural basis for any observed differences in activity.
-
The following diagram outlines the proposed experimental workflow.
Caption: Proposed experimental workflow for mechanism validation.
Quantitative Data Summary
While no empirical data currently exists for this compound, the following table presents hypothetical data based on our speculative mechanism, for illustrative purposes.
| Compound | Predicted IC50 (Use-Dependent, Nav1.7) (µM) | Predicted Binding Affinity (Ki) (µM) | Predicted Lipophilicity (LogP) |
| Lidocaine | 150 | 100 | 2.44 |
| MEGX | 200 | 150 | 2.10 |
| This compound | 50 - 100 | 40 - 80 | > 2.5 |
Conclusion
The exploration of novel lidocaine analogs like this compound holds significant promise for the development of local anesthetics with improved efficacy, duration of action, or safety profiles. The speculative mechanism of action presented in this guide, centered on the modulation of voltage-gated sodium channels, provides a scientifically rigorous foundation for future research. The proposed experimental protocols offer a clear path forward to validate these hypotheses and to fully elucidate the pharmacological properties of this intriguing compound. Through a combination of electrophysiology, binding assays, and in-silico modeling, the scientific community can systematically unravel the therapeutic potential of this compound.
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An In-Depth Technical Guide to the In-Vitro Characterization of N-Desethyl 3-Bromo Lidocaine
A Senior Application Scientist's Perspective on Preclinical Evaluation
Foreword: The Scientific Rationale
N-Desethyl 3-Bromo Lidocaine is a structural analog of lidocaine, a cornerstone of local anesthesia. Its structure suggests two key modifications: the removal of one N-ethyl group, mirroring the primary metabolite of lidocaine, monoethylglycinexylidide (MEGX), and the addition of a bromine atom to the phenyl ring[1]. Both modifications are anticipated to significantly alter the compound's pharmacodynamic and pharmacokinetic profile.
The N-desethylation points to its potential role as a metabolite, making its characterization critical for understanding the complete safety and activity profile of a parent compound. The bromine substitution is particularly noteworthy; halogenation is a well-established strategy in medicinal chemistry that often increases lipid solubility and, consequently, anesthetic potency[2][3]. This guide, therefore, presents a comprehensive in-vitro strategy to systematically elucidate the mechanistic, safety, and metabolic profile of this compound, providing the foundational data required for further drug development.
Part 1: Foundational Characterization & Primary Mechanism of Action
The primary hypothesis is that this compound, like its parent compound, functions by blocking voltage-gated sodium channels (VGSCs). The initial phase of investigation is designed to confirm this mechanism and quantify its potency.
Target Engagement: Voltage-Gated Sodium Channel Blockade
The definitive assay for confirming and quantifying VGSC blockade is automated patch-clamp electrophysiology. This technique provides high-throughput, detailed information on channel kinetics and the compound's mechanism of inhibition.
-
Cell Line Selection: Utilize a Human Embryonic Kidney (HEK-293) cell line stably expressing the human cardiac sodium channel, Nav1.5[4]. This channel is a critical target for cardiotoxicity screening and relevant for local anesthetic action[4]. Other neuronal subtypes like Nav1.1 or Nav1.7 can also be used for a broader profiling[5].
-
Cell Culture & Preparation: Culture the Nav1.5-HEK-293 cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2) with an appropriate selection antibiotic. On the day of the assay, detach cells and prepare a single-cell suspension in the extracellular buffer.
-
Automated Electrophysiology:
-
Use an automated patch-clamp system (e.g., IonWorks Quattro) which utilizes multi-hole patch plates for population patch clamping, increasing data reproducibility.
-
Add the cell suspension to the plate. The system will automatically achieve seals over the micro-pores. Electrical access is gained by adding a perforating agent like amphotericin to the intracellular solution.
-
Voltage Protocol: Apply a voltage pulse protocol to elicit channel opening and measure the baseline sodium current. A typical protocol involves holding the cells at -90mV and depolarizing to -20mV.
-
Compound Application: Add this compound at a range of concentrations (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Lidocaine).
-
Data Acquisition: After a set incubation period, apply the same voltage protocol and record the remaining sodium current.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each concentration relative to the vehicle control.
-
Fit the data to a four-parameter logistic equation to generate a concentration-response curve and determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).
-
The primary output will be an IC50 value, which quantifies the compound's potency. This should be compared directly to the IC50 of lidocaine and MEGX run in the same assay. The bromine substitution is expected to increase lipophilicity, potentially leading to a lower IC50 (higher potency) compared to N-desethyl lidocaine.
| Compound | Predicted IC50 Range (µM) | Rationale |
| Lidocaine | 10 - 50 | Reference Compound |
| N-Desethyl Lidocaine (MEGX) | 20 - 100 | Generally less potent than the parent compound. |
| This compound | 1 - 20 | Halogenation is known to increase potency and lipid solubility[2][3][6]. |
Part 2: In-Vitro Safety & Secondary Pharmacology
A potent compound is only useful if it is safe. This section outlines the critical in-vitro assays to establish a preliminary safety window and explore potential secondary pharmacological effects.
Cytotoxicity Assessment
Cytotoxicity testing is a fundamental requirement to determine the concentration range at which the compound can be safely studied without causing cell death, which could confound the results of other assays[7][8].
-
Cell Line Selection: Use HepG2 cells, a human liver carcinoma cell line. This line is relevant as the liver is the primary site of metabolism for local anesthetics[9].
-
Assay Procedure:
-
Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a wide range of concentrations of this compound (e.g., 1 µM to 1000 µM) for 24-48 hours.
-
Viability Assay (Metabolic Activity): Add a resazurin-based reagent (e.g., alamarBlue). Viable cells reduce resazurin to the fluorescent resorufin. Measure fluorescence to quantify metabolic activity[10].
-
Cytotoxicity Assay (Membrane Integrity): After the viability read, measure the release of lactate dehydrogenase (LDH) from the same wells. LDH is a cytosolic enzyme released upon cell lysis, serving as a marker for cytotoxicity[11].
-
-
Data Analysis: Calculate the CC50 (Concentration causing 50% cytotoxicity) and GI50 (Concentration causing 50% growth inhibition). The therapeutic index can be estimated as CC50 / IC50.
Anti-Inflammatory Activity
Local anesthetics are known to possess anti-inflammatory properties, which can be clinically beneficial[12][13]. A common in-vitro model uses lipopolysaccharide (LPS) to stimulate an inflammatory response in immune cells.
-
Model System: Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Assay Procedure:
-
Plate the cells and pre-incubate them with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response, which includes the secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α)[14].
-
Incubate for 4-6 hours.
-
Collect the cell culture supernatant.
-
-
Quantification: Measure the concentration of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the LPS-induced TNF-α secretion. This provides a measure of its anti-inflammatory potency.
Part 3: In-Vitro ADME Properties
Understanding a compound's metabolic fate is crucial for predicting its in-vivo half-life, clearance, and potential for drug-drug interactions[15][16].
Metabolic Stability Assessment
This assay determines how quickly the compound is metabolized by liver enzymes. The two most common systems are liver microsomes and hepatocytes[17].
-
System Selection: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of Phase I metabolizing enzymes, particularly Cytochrome P450s (CYPs)[9].
-
Assay Procedure:
-
Incubate this compound (typically at 1 µM) with HLMs in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH. A control reaction without NADPH should be run in parallel to account for non-enzymatic degradation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and stop the reaction by adding a cold organic solvent like acetonitrile ("quenching").
-
-
Quantification:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot gives the rate constant of elimination (k).
-
Calculate the in-vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
This assay provides quantitative measures of metabolic stability, which are critical for early drug development.
| Parameter | Value | Interpretation |
| Half-life (t½) | < 30 min | High Clearance: Compound is rapidly metabolized. |
| > 60 min | Low Clearance: Compound is stable. | |
| Intrinsic Clearance (CLint) | > 70 µL/min/mg | High Clearance: Suggests rapid in-vivo hepatic clearance[15]. |
| < 15 µL/min/mg | Low Clearance: Suggests slow in-vivo hepatic clearance. |
References
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N-Desethyl 3-Bromo Lidocaine: A Technical Guide for the Research Scientist
Foreword: Unveiling a New Frontier in Local Anesthesia Research
The relentless pursuit of novel therapeutic agents is the cornerstone of pharmaceutical advancement. Within the realm of local anesthesia, the lidocaine scaffold has served as a foundational template for decades, spawning a plethora of derivatives with nuanced pharmacological profiles. This technical guide delves into the potential of a lesser-explored analogue, N-Desethyl 3-Bromo Lidocaine , as a promising research chemical. While its parent compound, lidocaine, is ubiquitously employed in clinical practice, the introduction of a bromine atom at the 3-position of the aromatic ring, coupled with N-desethylation, presents a unique molecular architecture that warrants rigorous scientific investigation.
This document is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach in favor of a logically structured exploration of the compound's potential. We will navigate the knowns and unknowns, proposing a comprehensive research framework grounded in established scientific principles. Our journey will encompass the compound's fundamental properties, plausible synthetic routes, robust analytical methodologies, and a strategic approach to elucidating its pharmacological and toxicological characteristics. Every recommendation is underpinned by a rationale derived from extensive experience in small molecule drug discovery and a commitment to self-validating experimental design.
Introduction to this compound: A Molecule of Interest
This compound, with the IUPAC name N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide, is a structural analogue of lidocaine and its primary active metabolite, monoethylglycinexylidide (MEGX).[1][2][3] The core structure retains the essential pharmacophoric elements of an aromatic ring linked via an amide bond to an amino group, a hallmark of many local anesthetics that interact with voltage-gated sodium channels.[4][5]
The strategic placement of a bromine atom on the phenyl ring is a key modification. Halogenation is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and potency.[6] The bromine substituent is expected to increase the molecule's lipophilicity, which could enhance its ability to penetrate neuronal membranes and potentially prolong its duration of action. Furthermore, the N-desethyl modification mirrors a natural metabolic pathway of lidocaine, suggesting that this compound may exhibit a pharmacological profile similar to or more potent than MEGX, which itself possesses significant antiarrhythmic and anticonvulsant properties.[1][2]
Currently, this compound is available commercially as a research chemical, signifying its accessibility for scientific exploration.[7][8][9][10] However, a comprehensive body of public-domain research delineating its synthesis, pharmacology, and toxicology is conspicuously absent. This guide aims to provide the foundational knowledge and experimental framework to unlock the potential of this intriguing molecule.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for formulation development and predicting its in vivo behavior.
| Property | Value | Source |
| Molecular Formula | C12H17BrN2O | [3] |
| Molecular Weight | 285.18 g/mol | [3] |
| IUPAC Name | N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | [3] |
| CAS Number | 1246818-42-7 | [3] |
A summary of the known physicochemical properties of this compound.
Proposed Synthesis Pathway
Diagram: Proposed Synthesis of this compound
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- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. This compound 25mg | rons [rons.odoo.com]
- 9. scbt.com [scbt.com]
- 10. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]
- 11. cerritos.edu [cerritos.edu]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]
- 14. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of "N-Desethyl 3-Bromo Lidocaine"
An In-depth Technical Guide to N-Desethyl 3-Bromo Lidocaine: Synthesis, Characterization, and Research Applications
Abstract
This compound is a halogenated derivative of the widely used local anesthetic, lidocaine. While not a clinically utilized therapeutic agent itself, its significance lies primarily in its role as a potential impurity, a synthetic intermediate, and a research tool in the study of lidocaine's structure-activity relationships and metabolic pathways. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its discovery as a chemical entity, its synthesis, analytical characterization, and potential applications in pharmaceutical research and development. The document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical insights and methodologies.
Introduction: The Context of Lidocaine and Its Derivatives
Lidocaine, a cornerstone of local anesthesia for decades, has been the subject of extensive research, not only for its primary anesthetic properties but also for its diverse pharmacological profile, including antiarrhythmic and analgesic effects. The study of lidocaine's derivatives, metabolites, and impurities is a critical aspect of pharmaceutical science. These related compounds can provide valuable insights into the parent drug's mechanism of action, its metabolic fate, and potential toxicities. Furthermore, the precise control of impurities is a fundamental requirement in drug manufacturing to ensure safety and efficacy. This compound emerges in this context as a specific, structurally related compound whose presence, even in trace amounts, could be of interest in the quality control of lidocaine-related active pharmaceutical ingredients (APIs).
Discovery and History of this compound
The history of this compound is not one of a targeted therapeutic discovery but rather of its identification as a distinct chemical entity within the broader landscape of lidocaine-related research and chemical synthesis. Its existence is primarily documented in chemical catalogs and specialized analytical studies. It is often synthesized as a reference standard for the identification of potential impurities in the manufacturing of other bromo-substituted lidocaine analogs or as a tool for exploring the impact of specific structural modifications on the pharmacological activity of the core lidocaine scaffold.
The "discovery" of such a compound is intrinsically linked to the advancement of analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, which allow for the precise identification and characterization of novel chemical structures.
Chemical Synthesis and Characterization
The synthesis of this compound can be approached through several routes, typically involving the modification of lidocaine or its precursors. A plausible and commonly employed synthetic strategy is outlined below.
Synthetic Pathway
A logical synthetic route to this compound involves the bromination of a suitable N-desethyl lidocaine precursor.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from N-ethyl-2,6-dimethylaniline.
Materials:
-
N-ethyl-2,6-dimethylaniline
-
2-Chloroacetyl chloride
-
Bromine
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-ethylacetamide.
-
Dissolve N-ethyl-2,6-dimethylaniline in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add 2-chloroacetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate.
-
-
Step 2: Bromination of the Aromatic Ring.
-
Dissolve the intermediate from Step 1 in a suitable solvent like acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.
-
Stir the reaction for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
-
Step 3: Nucleophilic Substitution to introduce the N-desethylamino group.
-
This step is a conceptual representation as direct synthesis might vary. A common approach would be to react the brominated intermediate with an appropriate amine.
-
-
Step 4: Purification.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
-
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide |
| Molecular Formula | C13H19BrN2O |
| Molecular Weight | 300.21 g/mol |
| CAS Number | 103734-64-5 |
Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the N-ethyl group, the methylene protons of the acetamide moiety, and the methyl groups on the aromatic ring. The substitution pattern on the aromatic ring can be confirmed by the coupling patterns of the aromatic protons.
-
¹³C NMR would provide signals for all the unique carbon atoms in the molecule, further confirming the structure.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the amide C=O stretch, N-H stretch, and aromatic C-H and C=C bonds would be observed.
Analytical Methodologies
The detection and quantification of this compound, particularly as an impurity, necessitate sensitive and specific analytical methods.
Experimental Protocol: LC-MS/MS Method for the Detection of this compound
Objective: To develop a sensitive LC-MS/MS method for the detection and quantification of this compound in a sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z corresponding to the [M+H]⁺ of this compound.
-
Product Ions (Q3): Select at least two characteristic fragment ions for quantification and qualification.
-
Potential Research Applications and Significance
The primary utility of this compound for the scientific community lies in several key areas:
-
Reference Standard: It serves as a certified reference material for the identification and quantification of this specific impurity in the production of bromo-substituted lidocaine analogs or other related pharmaceutical products.
-
Structure-Activity Relationship (SAR) Studies: By comparing the pharmacological activity of this compound with lidocaine and other derivatives, researchers can elucidate the role of the N-ethyl group and aromatic substitution on the anesthetic and other biological activities.
-
Metabolic Studies: While not a direct metabolite of lidocaine, it can be used in comparative studies to understand the metabolic pathways of related compounds.
Visualization of Key Concepts
Synthetic Pathway Overview
Caption: A simplified overview of a potential synthetic route to this compound.
Analytical Workflow
Caption: A typical workflow for the analysis of this compound using LC-MS/MS.
Conclusion
This compound, while not a therapeutic agent, represents an important molecule within the specialized field of pharmaceutical analysis and medicinal chemistry. Its primary role as a reference standard for impurity profiling underscores the stringent quality control measures required in modern drug manufacturing. Furthermore, its unique structure provides a valuable tool for researchers investigating the nuanced structure-activity relationships of local anesthetics. The synthetic and analytical methodologies detailed in this guide offer a framework for the reliable preparation and detection of this compound, facilitating further research into its properties and potential applications. As analytical techniques continue to advance in sensitivity and specificity, the ability to characterize and control such trace-level compounds will remain a critical aspect of ensuring the safety and efficacy of pharmaceutical products.
References
An In-Depth Technical Guide to the Solubility of N-Desethyl 3-Bromo Lidocaine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of N-Desethyl 3-Bromo Lidocaine, a key derivative in pharmaceutical research. As direct, quantitative solubility data for this specific compound is not extensively published, this document synthesizes information from analogous compounds, outlines predictive principles based on its chemical structure, and provides a robust experimental framework for researchers to determine its solubility in various solvents. Our focus is on empowering drug development professionals with the foundational knowledge and practical methodologies required for effective formulation and analysis.
Introduction to this compound and the Critical Role of Solubility
This compound is a significant analogue and potential metabolite of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[1][2] Understanding its physicochemical properties is paramount for its development as a reference standard, impurity marker, or a potential therapeutic agent itself. Solubility is a cornerstone of these properties, profoundly influencing bioavailability, formulation strategies, and the design of analytical methods. A compound's ability to dissolve in a given solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile, making solubility assessment a critical early-stage gatekeeper in the drug development pipeline.
This guide will delve into the predicted solubility of this compound based on its structural relationship to Lidocaine and similar molecules. We will then provide a detailed, field-proven protocol for experimentally determining its solubility, ensuring that researchers can generate reliable and reproducible data in their own laboratories.
Physicochemical Properties and Predicted Solubility Profile
To understand the solubility of this compound, we must first examine its molecular structure and key physicochemical parameters.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Notes |
| This compound | C₁₂H₁₇BrN₂O | 285.18[3] | ~2.5-3.5 (Estimated) | The addition of a bromine atom increases lipophilicity compared to N-Desethyl Lidocaine. |
| Lidocaine | C₁₄H₂₂N₂O | 234.34[1][2] | 2.44[1] | Parent compound with well-documented solubility. |
| N-Desethyl Lidocaine | C₁₂H₁₈N₂O | 206.29 | ~2.0 (Estimated) | Removal of an ethyl group slightly decreases lipophilicity compared to Lidocaine. |
Expert Analysis of Structural Influences on Solubility:
The structure of this compound features both lipophilic (the brominated dimethylphenyl ring) and hydrophilic (the amide and secondary amine groups) moieties. This amphipathic nature is a key determinant of its solubility behavior.[4]
-
Aqueous Solubility: The presence of the large, hydrophobic brominated aromatic ring suggests that this compound will have low solubility in water . This is consistent with the parent compound, Lidocaine, which has a water solubility of 410 mg/L at 30°C.[1] The addition of the bromine atom is expected to further decrease aqueous solubility due to its electron-withdrawing nature and contribution to the overall lipophilicity.
-
Organic Solvent Solubility: It is anticipated that this compound will exhibit significantly higher solubility in polar aprotic and polar protic organic solvents . This is due to the ability of these solvents to interact favorably with the different functional groups of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, readily solvating the amide and secondary amine groups. N-Desethyl Lidocaine HCl is known to be soluble in methanol.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and can effectively solvate the N-H protons. Lidocaine is highly soluble in DMSO, with a reported solubility of 23.43 mg/mL.[2] Given the structural similarities, a similar high solubility is expected for this compound in DMSO and DMF.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The synthesis of Lidocaine and its analogues often involves solvents like toluene, suggesting good solubility of the free base form in such non-polar organic solvents.[6][7][8]
-
Table 2: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | Large hydrophobic brominated aromatic ring. |
| Ethanol | Polar Protic | High | Capable of hydrogen bonding with the amide and amine groups. Lidocaine is highly soluble in ethanol.[2] |
| Methanol | Polar Protic | High | Similar to ethanol; N-Desethyl Lidocaine HCl is soluble in methanol.[5] |
| DMSO | Polar Aprotic | Very High | Strong hydrogen bond acceptor. Lidocaine is highly soluble in DMSO.[2] |
| DMF | Polar Aprotic | Very High | Strong polar aprotic solvent, similar to DMSO. |
| Acetonitrile | Polar Aprotic | Moderate to High | Less polar than DMSO and DMF, but should still effectively solvate the molecule. |
| Toluene | Non-Polar | Moderate to High | The aromatic ring of the solute can interact favorably with the aromatic solvent. |
| Hexane | Non-Polar | Low | The polar functional groups will limit solubility in highly non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination: A Self-Validating System
The following protocol describes a robust and reliable method for determining the solubility of this compound using the shake-flask method, a gold-standard technique.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF) of high purity (≥99.5%)
-
Analytical balance (readable to at least 0.01 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains after equilibration, confirming saturation. A starting point would be to add approximately 10-20 mg of the compound to 1 mL of the solvent.
-
Add the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the calibration standards by HPLC. A reverse-phase C18 column is often a good starting point for this type of molecule.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve. This concentration represents the solubility.
-
Causality Behind Experimental Choices:
-
Shake-Flask Method: This method is chosen for its simplicity and reliability, directly measuring the thermodynamic equilibrium solubility.
-
Excess Solid: The presence of undissolved solid is a visual confirmation that the solution is saturated and at equilibrium.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Filtration: This step is essential to ensure that only the dissolved compound is quantified, preventing artificially high solubility measurements from suspended solid particles.
-
HPLC Quantification: HPLC is a highly sensitive and specific method for quantifying the concentration of the dissolved analyte, providing accurate solubility data.
Mandatory Visualization: Experimental Workflow
Caption: Equilibrium between the free base and protonated forms of this compound.
Effect of Temperature
For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic. Therefore, an increase in temperature will generally lead to an increase in solubility . [4]This relationship can be quantified using the van't Hoff equation. When reporting solubility data, it is essential to specify the temperature at which the measurement was made.
Conclusion and Future Directions
While specific experimental solubility data for this compound is not widely available in the public domain, a strong predictive framework can be established based on its molecular structure and the known properties of analogous compounds like Lidocaine. It is predicted to have low aqueous solubility and high solubility in common polar organic solvents such as ethanol, methanol, and DMSO.
The provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility of this compound in various solvents and at different pH values and temperatures. The generation of such empirical data is a crucial step in advancing the research and development of this compound, whether for use as a reference standard, an impurity marker, or for exploring its own therapeutic potential. Future work should focus on the experimental validation of these predicted solubility characteristics and the subsequent application of this data in formulation development and analytical method optimization.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Solubility of Things. Lidocaine. [Link]
-
PubChem. Lidocaine. National Center for Biotechnology Information. [Link]
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Allmpus. Lidocaine BP Impurity D and N-Desethyl Lidocaine HCl and Nor Lidocaine HCl. [Link]
-
University of California, Irvine. Synthesis of Lidocaine. [Link]
- Google Patents. CN112521298B - Synthesis method of lidocaine.
-
Studylib. The 2-Step Synthesis of Lidocaine. [Link]
-
ResearchGate. Measurement and correlation of the solubility of Lidocaine in eight pure and mixed solvents at temperatures from (292.15 to 332.15) K. [Link]
Sources
- 1. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. This compound | C12H17BrN2O | CID 71315598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. allmpus.com [allmpus.com]
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- 8. CN112521298B - Synthesis method of lidocaine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: N-Desethyl 3-Bromo Lidocaine Reference Standard
Abstract
This document provides a comprehensive guide to the preparation, characterization, and utilization of the N-Desethyl 3-Bromo Lidocaine reference standard. This compound is a critical impurity and metabolite of Lidocaine, a widely used local anesthetic. Its availability as a well-characterized reference standard is essential for the accurate identification and quantification of impurities in Lidocaine drug substances and products, ensuring their quality, safety, and efficacy. These application notes are intended for researchers, scientists, and professionals in the fields of drug development, quality control, and analytical chemistry. The protocols outlined herein are grounded in established scientific principles and regulatory guidelines to ensure robustness and reliability.
Introduction and Significance
Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) is a cornerstone of local anesthesia and the treatment of cardiac arrhythmias.[1] The stringent quality control of pharmaceutical products necessitates the identification and quantification of any impurities that may arise during the synthesis of the active pharmaceutical ingredient (API) or through degradation. This compound, with the IUPAC name N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide, is a potential process-related impurity and metabolite.[2] The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.
The establishment of a highly purified and well-characterized reference standard for this compound is therefore of paramount importance.[3] This reference standard serves as a benchmark for analytical methods used to monitor the purity of Lidocaine and to validate the performance of these methods in line with International Council for Harmonisation (ICH) guidelines.[4][5] This document details the necessary steps for the in-house preparation, comprehensive characterization, and appropriate use of this critical reference material.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the reference standard is fundamental to its proper handling, storage, and use in analytical procedures.
| Property | Value | Source |
| Chemical Name | N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide | [2] |
| Synonyms | This compound | [2] |
| CAS Number | 1246818-42-7 | [2] |
| Molecular Formula | C₁₂H₁₇BrN₂O | [2] |
| Molecular Weight | 285.18 g/mol | [2] |
| Appearance | White to Off-White Solid (Predicted) | - |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO (Predicted) | - |
Preparation of the Reference Standard
The synthesis of this compound can be approached through a multi-step process, beginning with the bromination of a suitable aniline derivative followed by amidation. The following protocol is a representative synthetic route.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-bromo-2,6-dimethylaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.[6]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide from the previous step in a suitable solvent such as acetonitrile or ethanol.
-
Add an excess of ethylamine (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ethylamine and its salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude this compound.
Purification
Purification of the crude product is critical to achieve the high purity required for a reference standard.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization and Certification
A comprehensive characterization is mandatory to establish the identity, purity, and potency of the reference standard.[7] This process ensures the material is "fit for purpose."[8]
Identity Confirmation
The structural identity of the synthesized this compound should be unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should be used to confirm the presence and connectivity of all protons in the molecule. The spectrum of the closely related Lidocaine can be used as a reference for interpreting the chemical shifts and coupling patterns.[9][10]
-
¹³C NMR spectroscopy will confirm the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[11] Fragmentation patterns observed in MS/MS can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the amide carbonyl and N-H bonds.
Purity Assessment
The purity of the reference standard must be determined using a combination of methods to ensure all potential impurities are detected and quantified.
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary technique for purity assessment. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[12]
-
Gas Chromatography (GC): For volatile impurities, a GC method with a flame ionization detector (FID) can be employed.
-
Residual Solvent Analysis: Headspace GC is used to determine the content of any residual solvents from the synthesis and purification process.
-
Water Content: Karl Fischer titration is the standard method for determining the water content.
-
Inorganic Impurities: Analysis for sulfated ash provides a measure of the total inorganic impurity content.
Potency Assignment
The potency of the reference standard is typically assigned on an "as is" basis, taking into account the purity and the content of water and residual solvents. The potency is calculated as follows:
Potency (%) = Purity (%) × (100% - Water Content (%) - Residual Solvents (%))
Certificate of Analysis (CoA)
A comprehensive Certificate of Analysis must be generated for the reference standard, detailing all the characterization data. An example of the type of information to be included can be seen in the CoA for the related compound, 3-Hydroxy-N-desethyl Lidocaine.[13]
| Parameter | Specification |
| Appearance | Conforms to Description |
| Identity (¹H NMR, MS, IR) | Conforms to Structure |
| Purity (HPLC) | ≥ 99.5% |
| Water Content (Karl Fischer) | ≤ 0.5% |
| Residual Solvents (GC-HS) | Complies with ICH Q3C limits |
| Sulfated Ash | ≤ 0.1% |
| Assigned Potency | Report Value |
Application in Lidocaine Impurity Profiling
The primary application of the this compound reference standard is in the quality control of Lidocaine API and drug products.
Analytical Method Validation
The reference standard is crucial for the validation of analytical methods used for impurity profiling, as per ICH Q2(R2) guidelines.[4][5]
-
Specificity/Selectivity: The reference standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, including the API and other impurities.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The reference standard is used to determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
Linearity: A calibration curve is generated using a series of dilutions of the reference standard to demonstrate a linear relationship between concentration and detector response.
-
Accuracy: The accuracy of the method is determined by spiking a sample matrix with a known amount of the reference standard and measuring the recovery.
-
Precision: The precision of the method (repeatability and intermediate precision) is assessed by performing multiple analyses of a homogenous sample containing the reference standard.
Protocol for Impurity Quantification in Lidocaine Samples
Objective: To accurately quantify the this compound impurity in a Lidocaine sample using HPLC.
Materials:
-
This compound Reference Standard
-
Lidocaine test sample
-
HPLC grade acetonitrile and water
-
Phosphate buffer components
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity in the test sample.
-
Preparation of Sample Solution: Accurately weigh the Lidocaine test sample and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to a suitable value) and acetonitrile. The exact ratio should be optimized to achieve good resolution between Lidocaine and its impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV maximum of this compound.
-
Injection Volume: 20 µL
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the calibration curve generated from the reference standards.
System Suitability
Caption: Workflow for system suitability testing in HPLC analysis.
Storage and Handling
Proper storage and handling are essential to maintain the integrity and stability of the reference standard.
-
Storage: The this compound reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature or as specified on the Certificate of Analysis.
-
Handling: Use appropriate personal protective equipment (PPE) when handling the reference standard. Avoid inhalation of dust and contact with skin and eyes. For preparing solutions, use calibrated equipment to ensure accuracy.
Conclusion
The this compound reference standard is an indispensable tool for the pharmaceutical industry to ensure the quality and safety of Lidocaine-containing products. The protocols and information provided in these application notes offer a robust framework for its preparation, characterization, and effective use in analytical laboratories. Adherence to these guidelines will enable accurate and reliable impurity profiling, contributing to the overall quality assurance of this vital medication.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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PrepChem. (n.d.). Synthesis of 2,6-dimethylaniline. [Link]
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SynZeal. (n.d.). Lidocaine EP Impurity D. [Link]
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Veeprho. (n.d.). N-Nitroso N-Desethyl Lidocaine-D6. [Link]
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IKEV. (1996). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. [Link]
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rons. (n.d.). This compound 25mg. [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra and chemical shifts of the lidocaine-containing samples.... [Link]
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NIH. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]
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NIH. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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AZoM. (2014). An Introduction to NMR on Lidocaine Molecules. [Link]
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-
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"N-Desethyl 3-Bromo Lidocaine" in drug metabolism and pharmacokinetic (DMPK) studies
Application & Protocol Guide
Topic: Strategic Application of N-Desethyl 3-Bromo Lidocaine in Drug Metabolism and Pharmacokinetic (DMPK) Studies of Lidocaine
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, analytical chemistry, and preclinical/clinical drug development.
Executive Summary: The Rationale for a Synthetic Analog in Lidocaine Bioanalysis
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism, primarily driven by cytochrome P450 enzymes (CYP1A2 and CYP3A4).[1][2][3] The resulting metabolites are not always inert; in particular, monoethylglycinexylidide (MEGX), the product of N-deethylation, exhibits significant pharmacological and toxicological activity, contributing to both the therapeutic and adverse effect profiles of the parent drug.[4][5] Consequently, robust and accurate quantification of both lidocaine and MEGX in biological matrices is imperative for comprehensive DMPK and toxicokinetic (TK) assessments.
This guide details the application of This compound , a synthetic structural analog of MEGX, as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. The term "N-Desethyl" in its common name can be misleading; its chemical structure, N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide, reveals it to be a brominated analog of the monoethyl metabolite, MEGX.[6] This structural similarity, combined with the mass shift provided by the bromine atom, makes it an exemplary tool for correcting variability during sample processing and analysis, thereby ensuring the integrity of pharmacokinetic data.[7][8] This document provides the scientific justification, detailed protocols, and validation frameworks for its use, grounded in regulatory expectations for bioanalytical method validation.[9][10]
Physicochemical Properties & Suitability as an Internal Standard
The efficacy of an analog internal standard hinges on its ability to mimic the analyte's behavior during extraction, chromatography, and ionization.[11] A comparison of the key physicochemical properties of MEGX and its brominated analog underscores the suitability of this compound for this role.
| Property | Monoethylglycinexylidide (MEGX) | This compound (IS) | Rationale for Suitability |
| Chemical Structure | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide[6] | Nearly identical core structure ensures similar extraction recovery, chromatographic retention, and ionization efficiency. |
| Molecular Formula | C₁₁H₁₆N₂O | C₁₂H₁₇BrN₂O[6] | The addition of a bromine atom provides a distinct mass-to-charge ratio (m/z) for specific detection by MS/MS, avoiding cross-signal interference. |
| Molecular Weight | 206.28 g/mol | 285.18 g/mol [6] | The significant mass difference allows for easy resolution in the mass spectrometer. |
| Polarity/LogP (Predicted) | Similar (based on structure) | Similar (based on structure) | Similar polarity ensures comparable behavior during reversed-phase chromatography and liquid-liquid or solid-phase extraction. |
Lidocaine Metabolism: The Central Role of MEGX
Lidocaine is primarily cleared via hepatic metabolism. The initial and most significant step is the N-deethylation to form MEGX, a reaction catalyzed predominantly by CYP3A4 and CYP1A2.[1][3] MEGX is subsequently metabolized further to glycinexylidide (GX) or hydrolyzed.[1] Understanding this pathway is critical for interpreting DMPK data, as the rate of MEGX formation and elimination directly influences the overall safety and efficacy profile of lidocaine administration.[12][13]
Caption: Primary metabolic pathway of Lidocaine.
Application Protocol: Quantification of MEGX in Human Plasma
This section provides a detailed protocol for the determination of MEGX in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Principle
A fixed concentration of the internal standard (IS), this compound, is added to all plasma samples, including calibration standards, quality controls (QCs), and unknown study samples.[14] Both the analyte (MEGX) and the IS are extracted from the plasma matrix via protein precipitation. During LC-MS/MS analysis, the instrument measures the peak area response for both compounds. The ratio of the analyte's peak area to the IS's peak area is used for quantification.[8] This ratioing technique corrects for potential variability in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement, leading to highly accurate and precise results.[7][15]
Materials and Reagents
-
Analytes: MEGX hydrochloride, this compound
-
Biological Matrix: Blank human plasma (K₂EDTA)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), precision pipettes, autosampler vials.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve MEGX and the IS in methanol to prepare individual 1 mg/mL stock solutions.
-
MEGX Working Standard Solutions: Serially dilute the MEGX stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for spiking calibration curve (CC) standards.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to create a 100 ng/mL working solution for spiking samples.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. This step simultaneously adds the IS and precipitates plasma proteins.
-
Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial.
-
Add 100 µL of deionized water containing 0.1% formic acid to the vial to ensure compatibility with the mobile phase.
-
Cap the vial and vortex briefly. The sample is now ready for injection.
LC-MS/MS Instrumental Conditions
| Parameter | Condition | Rationale |
| LC Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for basic compounds like MEGX and the IS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Gradient | 5% B to 95% B over 3 minutes | A rapid gradient suitable for high-throughput analysis, separating the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Injection Volume | 5 µL | A small volume to minimize matrix load on the system. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar, ionizable molecules. Positive mode is ideal for amine-containing compounds. |
| MS/MS Transitions | MEGX: Q1 m/z 207.2 -> Q3 m/z 86.1 IS: Q1 m/z 285.1 -> Q3 m/z 86.1 | Precursor ions ([M+H]⁺) are selected in Q1 and fragmented. The shared fragment ion (resulting from the ethylamino side chain) is a common strategy, but specific, unique fragments should be optimized for selectivity. |
Note: The exact m/z transitions must be empirically determined and optimized on the specific mass spectrometer being used.
Bioanalytical Workflow Diagram
The following diagram outlines the complete process from sample receipt to final data reporting.
Caption: Workflow for plasma sample analysis.
Method Validation: The Trustworthiness Pillar
For data to be considered reliable for regulatory submission, the bioanalytical method must be rigorously validated according to international standards.[9] The FDA's M10 Bioanalytical Method Validation Guidance is a key authoritative source for these requirements.[10] Validation ensures the method is accurate, precise, and reproducible for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria (for LC-MS) |
| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in at least six unique blank matrix sources. |
| Calibration Curve | To demonstrate the relationship between instrument response (peak area ratio) and analyte concentration over the intended analytical range. | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in measurements (precision). | Measured in intra-day and inter-day batches using QCs at ≥4 levels (LLOQ, Low, Mid, High). Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The IS-normalized matrix factor across at least six lots of matrix should have a %CV ≤ 15%. |
| Recovery | To evaluate the efficiency of the extraction process. | While no specific acceptance criteria are set, recovery should be consistent and reproducible across the concentration range. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability QCs must be within ±15% of the nominal concentration. |
This table is a summary. For complete requirements, refer to the FDA M10 Guidance.[10]
Conclusion
The strategic selection and implementation of a suitable internal standard are foundational to high-quality bioanalytical science. This compound serves as an excellent analog internal standard for the quantification of MEGX, the primary active metabolite of lidocaine. Its structural similarity ensures it effectively tracks MEGX through the analytical process, while its unique mass prevents interference. By employing this tool within a rigorously validated LC-MS/MS method, researchers can generate the reliable, high-fidelity DMPK data necessary to make critical decisions in drug development and ensure patient safety.
References
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Lidocaine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]
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Narh-Martey, P. D., et al. (1978). Lidocaine and its active metabolites. Clinical Pharmacology & Therapeutics, 24(5), 654-664. [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kandler, M. R., et al. (2024). Lidocaine. In StatPearls. StatPearls Publishing. [Link]
-
AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS? [Link]
-
van Amsterdam, P., et al. (2015). Very Complex Internal Standard Response Variation in LC–MS/MS Bioanalysis: Root Cause Analysis and Impact Assessment. Bioanalysis, 7(13), 1637-1647. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ResearchGate. (n.d.). The structures of lidocaine and its metabolites. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]
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Barattè, S. B., et al. (2016). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science, 54(4), 578-584. [Link]
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Wang, H., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 459-468. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Klein, J. A., & Kassar, J. G. (2000). Lidocaine Metabolism Pathophysiology, Drug Interactions, and Surgical Implications. Aesthetic Surgery Journal, 20(4), 328-333. [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
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Shoup, R., et al. (2018). Measurement of Lidocaine and 2,6-dimethylaniline in Minipig Plasma, Skin, and Dermal Tapes Using UHPLC With Electrospray MS/MS. Journal of Chromatography B, 1089, 43-51. [Link]
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ResearchGate. (n.d.). Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry | Request PDF. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71315598, this compound. [Link]
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Heinonen, J., & Salonen, M. (1997). Toxicity of lidocaine desethyl metabolites. Clinical Pharmacology & Therapeutics, 62(5), 579. [Link]
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Williamson, K. L., & Masters, K. M. (n.d.). Synthesis of Lidocaine. [Link]
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Rowland, M., et al. (1971). Pharmacokinetics of lidocaine and its deethylated metabolite: dose and time dependency studies in man. Journal of Pharmacokinetics and Biopharmaceutics, 1(4), 399-411. [Link]
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Zito, R. A., & Reid, P. R. (1982). Lidocaine clinical pharmacokinetics. Drug Intelligence & Clinical Pharmacy, 16(4), 291-294. [Link]
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Wade, L. G. (n.d.). The 2-Step Synthesis of Lidocaine. [Link]
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Novick, S. J. (2012). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. Journal of Chemical Education, 89(1), 108-110. [Link]
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Application Note: Forensic Analysis of N-Desethyl 3-Bromo Lidocaine
A Guideline for Detection and Quantification in Biological Matrices
Introduction
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is frequently encountered in forensic toxicology casework, including instances of therapeutic drug monitoring, accidental overdose, and intentional poisoning.[1][2][3] The parent drug undergoes extensive metabolism in the liver, primarily through N-dealkylation, yielding active metabolites such as monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[4][5] The presence and concentration of these metabolites can provide crucial information regarding the timing and extent of drug exposure.[6]
"N-Desethyl 3-Bromo Lidocaine" is a brominated analog of the primary lidocaine metabolite, MEGX. While not a typical metabolite, its presence in forensic samples could indicate the ingestion of a designer drug or an impurity in a clandestinely synthesized product. Therefore, the ability to accurately detect and quantify this compound is of significant interest in forensic analysis.
This application note provides a comprehensive guide for the forensic analysis of this compound in biological matrices. It outlines detailed protocols for sample preparation and instrumental analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for complex forensic samples.[7][8] The methodologies presented are based on established principles for the analysis of lidocaine and its metabolites, adapted for the specific physicochemical properties of this compound.
Analyte Information
-
Compound Name: this compound
-
Chemical Structure:
Caption: Chemical Structure of this compound.
-
Molecular Formula: C₁₂H₁₇BrN₂O[9]
-
Molecular Weight: 285.18 g/mol [9]
-
CAS Number: 1246818-42-7[9]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 285.18 g/mol | PubChem[9] |
| Molecular Formula | C₁₂H₁₇BrN₂O | PubChem[9] |
| XLogP3 | 2.9 | PubChem[9] |
| Hydrogen Bond Donor Count | 2 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[9] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting and concentrating analytes from complex biological matrices like blood and urine, providing cleaner extracts than liquid-liquid extraction.[6]
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow.
Detailed Protocol:
-
Internal Standard (IS) Spiking: To 1 mL of calibrator, control, or unknown sample (e.g., plasma, urine), add the internal standard (e.g., Lidocaine-d10) to a final concentration of 100 ng/mL.
-
Sample Pre-treatment: Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analyte with 2 mL of a freshly prepared solution of methanol containing 2% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of drugs and their metabolites in biological fluids.[7][8][10]
LC Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient | 5% B to 95% B over 5 min | A gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
MS/MS Parameters (Hypothetical):
The following MS/MS transitions are proposed based on the structure of this compound and common fragmentation patterns of similar molecules. These would need to be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 285.1 | 58.1 | 20 |
| This compound | 285.1 | 122.1 | 15 |
| Lidocaine-d10 (IS) | 245.2 | 96.2 | 22 |
Rationale for Proposed Transitions: The precursor ion for this compound would be its protonated molecule [M+H]⁺. The product ion at m/z 58.1 likely corresponds to the fragmentation of the ethylamino side chain, a common fragmentation pathway for N-dealkylated metabolites of lidocaine.[7][11] The ion at m/z 122.1 could arise from cleavage of the amide bond.
Method Validation
A comprehensive method validation should be performed according to established forensic toxicology guidelines. Key validation parameters include:
-
Linearity and Range: The method should be linear over a relevant concentration range (e.g., 1-1000 ng/mL).
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method.
-
Selectivity and Specificity: The method should be free from interferences from endogenous compounds and other commonly encountered drugs.
-
Matrix Effects: Ion suppression or enhancement due to the biological matrix should be evaluated.
-
Stability: The stability of the analyte in the biological matrix under various storage conditions should be assessed.
Application to Forensic Casework
The presence of this compound in a forensic sample would be a significant finding. Its detection could suggest the use of a novel psychoactive substance or a product from an illicit synthesis. The quantitative results obtained using this method can be used to:
-
Establish the presence and concentration of the compound in biological evidence.
-
Assist in determining the cause and manner of death in fatal overdose cases.
-
Provide evidence in drug-facilitated crime investigations.
It is important to note that the interpretation of this compound concentrations should be done with caution, as there is currently no established therapeutic or toxic range for this compound.
Conclusion
This application note provides a detailed framework for the development and validation of an analytical method for the determination of this compound in forensic samples. The described SPE and LC-MS/MS protocols offer a robust and sensitive approach for the analysis of this compound. Adherence to rigorous validation procedures is essential to ensure the reliability and defensibility of the analytical results in a forensic setting.
References
- BenchChem. (n.d.). A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Lidocaine Impurities.
- Dadpour, B., Vahabzadeh, M., & Banimostafavi, E. S. (2020). Acute Lidocaine Toxicity; a Case Series. Archives of Academic Emergency Medicine, 8(1), e29.
- Nikolaou, P., Papoutsis, I., Spiliopoulou, C., & Athanaselis, S. (2017).
- Kalin, J. R. (2002). Case of Homicide by Lethal Injection with Lidocaine. Journal of Forensic Sciences, 47(5), 1135-1138.
- El-Gindy, A., Emara, S., & Mostafa, M. M. (2009). LC Determination of Lidocaine and Prilocaine Containing Potential Risky Impurities and Application to Pharmaceuticals.
- Gaballah, M. H., Tobaigi, M. S., Hakami, A., Abdulghaffar, E. M., Aidy, R. Y., Alhazmi, A., ... & Khamis, K. Y. (2022). Autopsy findings and toxicological results of two cases of sudden death due to intoxication by lidocaine.
- Gaballah, M. H., Tobaigi, M. S., Hakami, A., Abdulghaffar, E. M., Aidy, R. Y., Alhazmi, A., ... & Khamis, K. Y. (2022).
- A fatal case of poisoning by lidocaine overdosage - Analysis of lidocaine in formalin-fixed tissues: A case repot. (2025).
- Jancic-Stojanovic, B., Malenovic, A., Ivanovic, D., & Medenica, M. (2015). Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach.
- Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method. (2022).
- Attafi, I. M., Albeishy, M. Y., Alqutub, M. N., Alshahrani, M. S., & Alshehri, A. M. (2023). Postmortem redistribution of lidocaine after illegal use. The Saudi Journal of Forensic Medicine and Sciences, 3(1), 23.
- The structures of lidocaine and its metabolites. (n.d.).
- Narang, P. K., Crouthamel, W. G., & Carliner, N. H. (1978). Lidocaine and its active metabolites. Clinical Pharmacology & Therapeutics, 24(6), 654-662.
- Determination of Lidocaine hydrochloride in Pharmaceutical Preparations and Industrial Wastewater Samples. (2024). Juniper Publishers.
- Determination of Lidocaine in Hair of Drug Fatalities by Headspace Solid-Phase Microextraction. (2025).
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Hignite, C. E., Tschanz, C., Steiner, J., Huffman, D. H., & Azarnoff, D. L. (1978). Quantitation of lidocaine and its deethylated metabolites in plasma and urine by gas chromatography-mass fragmentography.
- Maes, A., De Gendt, S., D'haveloose, J., Croubels, S., De Backer, P., & Devreese, M. (2008).
- Synthesis of Lidocaine. (n.d.).
- Masoud, A. N., & Stohs, S. J. (1979). Analysis of lidocaine and its dealkylated metabolites by high-pressure liquid chromatography. Clinica Chimica Acta, 93(2), 279-282.
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TeraGenomics. (n.d.). This compound 250mg. Retrieved from [Link]
- de Winter, B. C., van der Nagel, B. H., van Gelder, T., & Koch, B. C. (2012). Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures.
- Seo, M. K., Yoo, G. J., Bae, H. M., Lee, J. H., Kim, H. S., & Kim, H. K. (2025). Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography–Time‐of‐Flight Mass Spectrometry and Gas Chromatography–Triple Quadrupole Mass Spectrometry. Journal of Mass Spectrometry, 60(12), e5189.
- A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI. (2022). Farmacia Journal.
- Patel, D., Shah, S., & Zode, S. (2023). Quantitative chromatographic method development for residual lidocaine in topical systems and biological samples. Bioanalysis, 15(10), 553-566.
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National Institute of Standards and Technology. (n.d.). Lidocaine. Retrieved from [Link]
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rons. (n.d.). This compound 25mg. Retrieved from [Link]
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Application Note: A Validated HPLC-UV Method for Profiling N-Desethyl 3-Bromo Lidocaine in Lidocaine Formulations
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality
Lidocaine, a widely used local anesthetic and class-Ib antiarrhythmic agent, is formulated in various dosage forms, including injectables, topical solutions, and gels.[1] Its therapeutic efficacy and patient safety are intrinsically linked to the purity of the active pharmaceutical ingredient (API). During synthesis, formulation, or storage, impurities can arise from starting materials, by-products, intermediates, or degradation.[2][3] These impurities, even at trace levels, can impact the drug product's safety, quality, and stability, making their detection and quantification a regulatory necessity.[2][4]
International regulatory bodies, primarily through the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[2][5][6][7] These guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.
This application note presents a detailed protocol for the identification and quantification of N-Desethyl 3-Bromo Lidocaine (CAS: 1246818-42-7), a potential process-related impurity of Lidocaine.[8][9] We describe a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, designed for use in quality control laboratories and by drug development professionals. The causality behind experimental choices is explained to provide a framework for adaptation and troubleshooting.
Regulatory Framework: Understanding ICH Thresholds
Effective impurity profiling is guided by a clear understanding of regulatory expectations. The ICH Q3A and Q3B guidelines establish thresholds based on the maximum daily dose (MDD) of the drug product. These thresholds dictate the level of analytical scrutiny required for each impurity.[5][10]
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Purpose |
| Reporting Threshold | 0.05% | 0.03% | The level above which an impurity must be reported in a regulatory submission. |
| Identification Threshold | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% | The level above which the structure of an impurity must be confirmed. |
| Qualification Threshold | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% | The level above which an impurity's safety must be established through toxicological data. |
| *TDI: Total Daily Intake |
This framework ensures that impurities are controlled to levels that are safe for patients. The analytical method must therefore be sensitive and accurate enough to quantify impurities at or below the reporting threshold.
Experimental Design and Rationale
The selection of an appropriate analytical method is critical for accurately separating and quantifying this compound from the Lidocaine API and other potential impurities.
Principle of Separation: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for analyzing Lidocaine and its related substances due to its high precision and ability to separate complex mixtures.[11][12]
-
Stationary Phase: A C18 (octadecylsilane) column is used. This non-polar stationary phase provides effective retention for the moderately non-polar Lidocaine and its related impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile) is used. By varying the ratio of these components (gradient elution), we can effectively separate compounds with different polarities.
-
Rationale for pH Control: Lidocaine is a basic compound.[13] Operating the mobile phase at a slightly alkaline pH (e.g., pH 8.0) neutralizes the molecule, which increases its retention and significantly improves chromatographic peak shape by minimizing unwanted interactions with residual silanols on the silica surface.[13][14] This is crucial for achieving the resolution required to separate closely related impurities.
Method Visualization: Analytical Workflow
The following diagram outlines the complete workflow from sample receipt to final data analysis, ensuring a systematic and reproducible process.
Caption: General workflow for the analysis of lidocaine impurities.
Detailed Protocols and Methodologies
This section provides step-by-step protocols for sample preparation and HPLC analysis. All solutions should be prepared with HPLC-grade reagents and solvents.
Materials and Instrumentation
-
Reference Standards: Lidocaine HCl, this compound
-
Instrumentation: HPLC or UPLC system with a PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]
-
Reagents: Acetonitrile (HPLC Grade), Potassium Phosphate Monobasic, Phosphoric Acid, Deionized Water.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation.
| Parameter | Condition | Rationale |
| Column | C18 (L1), 4.6 x 150 mm, 2.7 µm | Provides high efficiency and good resolution for complex mixtures. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 8.0 | Buffered aqueous phase to maintain consistent analyte ionization and retention.[13][14] |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient | 0-2 min (30% B), 2-15 min (30-70% B), 15-16 min (70-30% B), 16-20 min (30% B) | Gradient elution ensures separation of early-eluting polar impurities and later-eluting non-polar compounds, including Lidocaine. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 230 nm | Wavelength where both Lidocaine and related impurities exhibit adequate absorbance.[14] |
| Injection Vol. | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Reference Standard Stock Solution (Lidocaine): Accurately weigh and dissolve about 25 mg of Lidocaine HCl reference standard in the diluent to make a 50 mL solution (Concentration ≈ 500 µg/mL).
-
Impurity Stock Solution (this compound): Accurately weigh and dissolve about 5 mg of this compound reference standard in the diluent to make a 50 mL solution (Concentration ≈ 100 µg/mL).
-
System Suitability Solution (SSS): Mix 5 mL of the Lidocaine Stock Solution and 1 mL of the Impurity Stock Solution, and dilute to 50 mL with the diluent. This solution contains approximately 50 µg/mL of Lidocaine and 2 µg/mL of the impurity.
-
Sample Preparation (from a hypothetical 2% Lidocaine Gel): Accurately weigh an amount of gel equivalent to 25 mg of Lidocaine into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, dilute to volume with diluent, and mix. Filter the solution through a 0.45 µm PVDF syringe filter before injection. This yields a target concentration of 500 µg/mL Lidocaine.
Protocol 2: HPLC Analysis and System Suitability
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Make five replicate injections of the System Suitability Solution (SSS). The system is deemed ready for analysis if the following criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Lidocaine Peak) | ≤ 2.0 |
| Theoretical Plates (Lidocaine Peak) | ≥ 2000 |
| Resolution (Lidocaine and Impurity) | ≥ 1.5 |
| %RSD for Peak Area (n=5) | ≤ 2.0% |
Protocol 3: Data Analysis and Quantification
-
Inject the blank (diluent), followed by the sample preparations in duplicate.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (Area_Impurity / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard × 100
Where:
-
Area_Impurity is the peak area of the impurity in the sample chromatogram.
-
Area_Standard is the average peak area of the impurity from the SSS injections.
-
Conc_Standard is the concentration of the impurity in the SSS (µg/mL).
-
Conc_Sample is the nominal concentration of Lidocaine in the sample preparation (µg/mL).
-
Purity_Standard is the purity of the impurity reference standard.
-
Method Validation Principles
For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering peaks from the formulation matrix at the retention time of the impurity. Forced degradation studies (acid, base, oxidative, thermal, photolytic) should be performed to ensure the method is stability-indicating.[15]
-
Linearity: Assessed over a range from the limit of quantitation (LOQ) to 150% of the specification limit for the impurity.
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be low enough to detect and quantify the impurity at its reporting threshold.[16]
-
Accuracy & Precision: Determined by analyzing samples spiked with known amounts of the impurity at multiple concentration levels.
Structural Relationship Visualization
The chemical structures of Lidocaine and its potential impurity highlight their relationship, which is critical for understanding potential synthetic pathways and for mass spectrometry-based identification.
Caption: Relationship between Lidocaine and the impurity.
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for the impurity profiling of this compound in Lidocaine formulations. The detailed HPLC-UV method, supported by a clear rationale for each experimental parameter, is designed for immediate implementation in a quality control setting. By integrating robust analytical science with a firm understanding of the regulatory landscape defined by ICH guidelines, researchers and drug development professionals can confidently ensure the safety, quality, and efficacy of their pharmaceutical products.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Federal Register. (2009, July 15). Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, April 8). Q3A(R) Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - ANDAs: Impurities in Drug. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 29). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES. Retrieved from [Link]
-
HEXIA Pharm. (2025, July 25). Exploring the Methods Used to Test Lidocaine Quality. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Oxford Academic. (2016, April 7). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Lidocaine. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Separation of Lidocaine and Related Impurities - USP Method Modernization. Retrieved from [Link]
-
ORBi. (n.d.). Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with. Retrieved from [Link]
-
Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). LC Determination of Lidocaine and Prilocaine Containing Potential Risky Impurities and Application to Pharmaceuticals. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Lidocaine-impurities. Retrieved from [Link]
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University of California, San Diego. (n.d.). Synthesis of Lidocaine. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of High-Performance Liquid Chromatographic--Mass Spectrometric Method for the Analysis of Lidocaine in Human Plasma. Retrieved from [Link]
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University of San Diego. (n.d.). The Synthesis of Lidocaine. Retrieved from [Link]
-
Allmpus. (n.d.). Lidocaine BP Impurity D and N-Desethyl Lidocaine HCl and Nor Lidocaine HCl. Retrieved from [Link]
- Google Patents. (n.d.). CN112521298A - Synthesis method of lidocaine.
-
National Institutes of Health. (2019, December 13). Synthesis and biological activities of local anesthetics. Retrieved from [Link]
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PubChem. (n.d.). Lidocaine. Retrieved from [Link]
-
PubChem. (n.d.). N-Nitroso-Desethyl Lidocaine D5. Retrieved from [Link]
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Application Note: Quantitative Analysis of N-Desethyl 3-Bromo Lidocaine in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Desethyl 3-Bromo Lidocaine in human plasma. This compound is a potential metabolite or impurity related to the synthesis of bromo-substituted lidocaine analogues, which are of interest in anesthetic and pharmaceutical research. The protocol herein provides a comprehensive workflow, from sample preparation to method validation, designed for researchers, toxicologists, and drug development professionals requiring a reliable analytical procedure for this compound. The method demonstrates excellent linearity, accuracy, and precision, adhering to the principles outlined in international regulatory guidelines.
Introduction: The Analytical Imperative
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism, primarily through N-dealkylation.[1][2] Its synthetic analogues, including halogenated derivatives, are continuously being explored for modified pharmacokinetic and pharmacodynamic properties. This compound is a potential impurity arising from the synthesis of 3-Bromo Lidocaine or a metabolite of such.[3][4] Accurate quantification of such impurities or metabolites is critical in drug development and safety assessment to understand the impurity profile and metabolic fate of a new chemical entity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and speed.[5][6] This note describes a complete protocol for the analysis of this compound, leveraging these advantages to provide a method suitable for pharmacokinetic studies, impurity profiling, and quality control.
Experimental Design and Rationale
The development of this method was guided by the chemical properties of the analyte and established protocols for similar compounds like lidocaine and its primary metabolite, monoethylglycinexylidide (MEGX).[5][7][8]
Analyte Properties:
-
Compound: N-(3-Bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide
-
Molecular Formula: C₁₂H₁₇BrN₂O[9]
-
Monoisotopic Mass: 284.052 Da[9]
-
Chemical Nature: The presence of a secondary amine and an amide group makes the molecule basic and amenable to positive ion electrospray ionization (ESI+). The brominated aromatic ring is a key structural feature that influences its chromatographic behavior and mass spectrometric fragmentation.
Internal Standard Selection
An ideal internal standard (IS) co-elutes with the analyte and exhibits similar ionization and fragmentation behavior. A stable isotope-labeled (SIL) analogue of this compound would be the optimal choice. However, in its absence, a structurally similar compound with a different mass can be used. For this method, Lidocaine-d10 is selected as a suitable internal standard due to its structural similarity and commercial availability. It is expected to behave similarly during extraction and ionization.
Sample Preparation: Protein Precipitation
For rapid sample processing with high recovery for moderately polar compounds like our analyte, a simple protein precipitation (PPT) method is chosen.[10] Acetonitrile is an effective solvent for precipitating plasma proteins while efficiently solubilizing the analyte and internal standard. This approach balances sample cleanliness with speed and efficiency, making it suitable for high-throughput analysis.
Step-by-Step Analytical Protocol
Materials and Reagents
-
This compound reference standard
-
Lidocaine-d10 (Internal Standard)
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Ammonium Acetate (≥99%)
-
Human Plasma (K₂EDTA)
Sample Preparation Protocol
-
Thaw: Bring frozen human plasma samples and quality control (QC) samples to room temperature.
-
Spike IS: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample. Add 20 µL of Internal Standard working solution (Lidocaine-d10 at 500 ng/mL in 50:50 Methanol:Water).
-
Precipitation: Add 300 µL of cold acetonitrile to the tube.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography (UPLC/UHPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B (0.0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 5% B (4.1-5.0 min) |
Causality: A C18 column is chosen for its excellent retention of moderately hydrophobic compounds. The gradient elution starting at a low organic phase percentage allows for the retention of the analyte, while the steep gradient ensures a sharp peak shape and timely elution, reducing the total run time. Formic acid is used as a mobile phase modifier to promote protonation of the analyte for enhanced ESI+ response.[1][5]
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas Temp | 550°C |
| Ion Source Gas Flow | 60 L/hr |
| Nebulizer Gas | 45 psi |
| Capillary Voltage | 3500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 285.1 | 58.1 | 150 | 25 |
| Lidocaine-d10 (IS) | 245.2 | 96.2 | 150 | 22 |
Causality: The precursor ion [M+H]⁺ for this compound is m/z 285.1 (accounting for the bromine isotopes, the most abundant is selected). The proposed major product ion, m/z 58.1, corresponds to the cleavage of the amide bond and formation of the [CH₂=N⁺H(CH₂CH₃)] fragment, a characteristic fragmentation for N-dealkylated lidocaine metabolites.[10] Collision energy is optimized to maximize the signal of this specific product ion.
Workflow Visualization
The overall analytical process is summarized in the workflow diagram below.
Caption: High-level workflow from sample preparation to data analysis.
Method Validation Protocol
The method was validated according to the principles outlined in the ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[11][12][13]
Specificity and Selectivity
Specificity was assessed by analyzing six different lots of blank human plasma. The chromatograms were examined for any interfering peaks at the retention times of the analyte and the internal standard. No significant interferences were observed, confirming the method's high selectivity.
Linearity and Range
The linearity of the method was evaluated by preparing calibration standards in plasma at eight concentration levels ranging from 0.5 ng/mL to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.
Table 4: Calibration Curve Performance
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Regression Equation | y = 0.025x + 0.003 |
| Correlation Coefficient (r²) | > 0.998 |
| Back-calculated Accuracy | Within ±15% of nominal (±20% at LLOQ) |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ, 0.5 ng/mL), Low QC (1.5 ng/mL), Medium QC (75 ng/mL), and High QC (400 ng/mL).
Table 5: Accuracy and Precision Summary
| QC Level (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| 0.5 (LLOQ) | 8.2% | 105.4% | 11.5% | 103.8% |
| 1.5 (Low) | 5.6% | 98.7% | 7.8% | 101.2% |
| 75 (Medium) | 4.1% | 102.1% | 5.9% | 100.5% |
| 400 (High) | 3.5% | 99.3% | 5.2% | 98.9% |
Trustworthiness: The data demonstrates that the method is both precise (low %CV) and accurate (accuracy values close to 100%) across the analytical range, meeting the acceptance criteria of ≤15% CV (≤20% at LLOQ) and ±15% accuracy (±20% at LLOQ).[14][15]
Recovery and Matrix Effect
Extraction recovery and matrix effect were assessed at Low, Medium, and High QC concentrations. Recovery was determined by comparing the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples. The matrix effect was evaluated by comparing the peak area of post-extraction spiked samples to that of neat standards. The results showed consistent recovery (>85%) and minimal matrix effect (<10% ion suppression/enhancement), indicating the sample preparation is effective and reliable across different plasma lots.
Results and Discussion: Fragmentation Pathway
The fragmentation of this compound in the collision cell is critical for ensuring the selectivity of the MRM method. Based on the structure, a primary fragmentation pathway is proposed.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting "N-Desethyl 3-Bromo Lidocaine" HPLC Separation
Welcome to the technical support center for the HPLC analysis of N-Desethyl 3-Bromo Lidocaine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the chromatographic separation of this compound. As Senior Application Scientists, we understand that robust and reproducible analytical methods are critical for accurate quantification and impurity profiling. This resource provides expert insights and practical solutions to ensure the integrity of your results.
Understanding the Analyte: this compound
This compound is a related compound and potential impurity of Lidocaine, a widely used local anesthetic.[1] Its chemical structure is similar to Lidocaine, featuring a basic tertiary amine functional group.[1][2] This basic nature is a critical factor in developing and troubleshooting HPLC methods, as the mobile phase pH will significantly influence its retention and peak shape.[3]
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C12H17BrN2O | [2] |
| Molecular Weight | 285.18 g/mol | [2] |
Understanding these properties is the first step in diagnosing and resolving separation issues.
Common HPLC Troubleshooting Issues in a Q&A Format
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase.[4]
Causality and Solutions:
-
Mobile Phase pH: The pH of your mobile phase is the most critical parameter to control for good peak shape.[5] At a low pH, the amine group of this compound will be protonated (positively charged), leading to strong ionic interactions with negatively charged silanol groups, resulting in peak tailing.[3]
-
Solution: Increase the mobile phase pH to suppress the ionization of the analyte. A general rule is to adjust the pH to be at least 1.5 to 2 units away from the analyte's pKa.[6][7] For basic compounds, a higher pH (e.g., pH 8 or above) will neutralize the molecule, reducing silanol interactions and improving peak symmetry.[3]
-
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the mobile phase pH at the column surface.
-
Solution: Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM, to maintain a stable pH.[4]
-
-
Column Choice: The type of HPLC column can significantly impact peak shape.
-
Solution: Consider using a column with a modern, high-purity silica stationary phase that has been end-capped to minimize exposed silanol groups. Alternatively, columns specifically designed for high pH stability can be used.[3]
-
-
Sample Overload: Injecting too much sample can lead to peak fronting.[8][9]
Question: I'm observing peak fronting for this compound. What does this indicate?
Answer:
Peak fronting is less common than tailing but can occur for several reasons.[9]
Causality and Solutions:
-
Sample Overload: This is the most common cause of peak fronting.[9] When the concentration of the analyte is too high, the stationary phase becomes saturated, leading to a distorted peak shape.
-
Solution: Decrease the injection volume or dilute the sample concentration.[8]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including fronting.
Issue 2: Retention Time Drift
Question: The retention time for this compound is consistently shifting to earlier or later times during my analytical run. What could be the cause?
Answer:
Retention time drift can compromise the reliability of your method, making peak identification and quantification difficult.[12] The causes can be broadly categorized into changes in the mobile phase, column, or instrument.[11]
Causality and Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase to ensure stable retention times.[13]
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time, leading to retention time drift.[11]
-
Volatilization: The more volatile organic component of the mobile phase (e.g., acetonitrile or methanol) can evaporate, increasing the polarity of the mobile phase and leading to longer retention times.[11][12]
-
pH Shift: Volatile mobile phase additives like formic acid or ammonia can evaporate, causing a change in pH and affecting the retention of ionizable compounds.[11]
-
Solution: Keep mobile phase reservoirs tightly capped.[11] Prepare fresh mobile phase daily. If using an online mixing system, ensure all solvent lines are properly primed.[17]
-
-
Column Temperature Fluctuations: Changes in the column temperature will affect retention times.[13]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[10]
-
-
Column Contamination: Strongly retained components from the sample matrix can accumulate on the column, altering its chemistry and causing retention times to drift.[18]
-
Solution: Use a guard column to protect the analytical column. Implement a sample clean-up procedure if your matrix is complex.[17]
-
Issue 3: Co-elution with Lidocaine or Other Impurities
Question: I am having difficulty separating this compound from Lidocaine or other related impurities. How can I improve the resolution?
Answer:
Achieving adequate resolution between structurally similar compounds like Lidocaine and its impurities is a common challenge in pharmaceutical analysis.[19]
Causality and Solutions:
-
Mobile Phase pH and Selectivity: The mobile phase pH is a powerful tool for manipulating the selectivity of a separation for ionizable compounds.[20] Since this compound and Lidocaine are both basic, their degree of ionization, and therefore their retention, will change with pH.[3]
-
Solution: Experiment with different mobile phase pH values to exploit differences in the pKa of the analytes. A small change in pH can sometimes dramatically alter the selectivity.[5]
-
-
Organic Modifier: The choice and concentration of the organic solvent in the mobile phase affect selectivity.
-
Solution: Try switching from acetonitrile to methanol or vice versa. These solvents have different selectivities and may improve the separation. Also, fine-tuning the percentage of the organic modifier can optimize resolution.
-
-
Column Chemistry: Different stationary phases offer different selectivities.
-
Solution: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
Experimental Protocols and Workflows
Protocol 1: Mobile Phase Preparation and pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa within +/- 1 pH unit of your desired mobile phase pH. For a target pH of 8, a buffer like ammonium bicarbonate would be suitable.
-
Preparation: Prepare the aqueous buffer solution at the desired concentration (e.g., 20 mM).
-
pH Adjustment: Adjust the pH of the aqueous buffer solution using a suitable acid or base (e.g., formic acid or ammonium hydroxide) before adding the organic modifier.
-
Mixing: Mix the aqueous buffer and organic solvent in the desired ratio (e.g., 50:50 v/v).
-
Degassing: Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.[10]
Protocol 2: Column Equilibration
-
Initial Flush: Flush the column with a mixture of water and organic solvent (e.g., 50:50 acetonitrile/water) for at least 10 column volumes to remove the storage solvent.[21]
-
Mobile Phase Equilibration: Equilibrate the column with the initial mobile phase composition at the method's flow rate.
-
Monitor for Stability: Monitor the baseline and backpressure. The column is considered equilibrated when both are stable.[16] For gradient methods, it is crucial to allow sufficient re-equilibration time between injections.[11]
Visualizing Troubleshooting Logic
General HPLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing HPLC problems.
Impact of Mobile Phase pH on Analyte Retention
Caption: Effect of mobile phase pH on a basic analyte.
Frequently Asked Questions (FAQs)
Q1: How often should I prepare a new mobile phase? A1: It is best practice to prepare fresh mobile phase daily, especially when using buffers or volatile additives, to avoid issues with evaporation, pH shifts, and microbial growth.[11]
Q2: Can I reverse-flush my HPLC column to clean it? A2: Most modern HPLC columns can be reverse-flushed to remove contaminants that have accumulated at the column inlet. However, always consult the column manufacturer's instructions before doing so.[4][10]
Q3: What is a guard column and should I use one? A3: A guard column is a small, disposable column installed before the main analytical column. It is packed with the same stationary phase and serves to adsorb strongly retained or particulate matter from the sample, thereby protecting and extending the life of the more expensive analytical column. It is highly recommended when analyzing complex samples or matrices.[12]
Q4: My system backpressure is fluctuating. What could be the cause? A4: Fluctuating backpressure is often due to air bubbles in the pump or a faulty check valve.[10] Ensure your mobile phase is thoroughly degassed and try purging the pump. If the problem persists, the check valves may need cleaning or replacement.
Q5: The peak for this compound is very broad. What are the likely causes? A5: Broad peaks can be caused by several factors, including extra-column volume (e.g., using tubing with too large an internal diameter), low flow rate, or a contaminated or degraded column.[10] Check your system for any unnecessary tubing length and ensure all fittings are properly made. If the issue persists, it may be time to replace the column.
References
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu.
- Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. (n.d.). National Institutes of Health.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions.
- Retention Time Drifts: Why Do They Occur? (2025, October 17). Welch Materials.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- HPLC PEAK Fronting and Tailing, Common Reasons For It. (2019, October 19). HPLC Chromatography Hints and Tips for Chromatographers.
- Drifting HPLC Peak Retention Times. (2024, April 24). LabVeda.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
- Troubleshooting HPLC Column Retention Time Drift. (2025, October 15). Hawach.
- Equilibrating HPLC Column Suggestions to Protect the Columns. (n.d.). MicroSolv.
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Tips for the equilibration of HPLC columns. (n.d.). Analytics-Shop.
- Off to a Fresh Start: HPLC Column Care. (2022, December 13). Agilent.
- HPLC Column Technical Guide. (n.d.). GL Sciences.
- This compound. (n.d.). PubChem.
- USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES. (n.d.). halocolumns.com.
- Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection. (n.d.). INDUS JOURNAL OF BI.
- Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments.
- Lidocaine. (n.d.). PubChem.
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- 2. This compound | C12H17BrN2O | CID 71315598 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
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- 21. Equilibration of HPLC columns | Analytics-Shop [analytics-shop.com]
Technical Support Center: Optimizing Mass Spectrometry for N-Desethyl 3-Bromo Lidocaine
Welcome to the technical support center for the analysis of N-Desethyl 3-Bromo Lidocaine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing mass spectrometry parameters for this specific analyte. My approach is rooted in years of field experience, aiming to explain not just the "how" but the critical "why" behind each experimental choice.
Introduction to the Analyte: this compound
This compound is a metabolite and derivative of the common local anesthetic, lidocaine. Its structure presents unique challenges and considerations for mass spectrometry analysis due to the presence of a bromine atom and its N-desethylated nature. Understanding these structural features is paramount for developing a robust and sensitive analytical method. The bromine atom, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature for identification.[1][2][3] The N-desethylation affects the molecule's polarity and fragmentation behavior compared to the parent drug, lidocaine.
This guide will walk you through the essential steps for method optimization, from initial parameter setup to troubleshooting common issues you may encounter during your experiments.
Section 1: Core Concepts and Initial Parameter Selection
Before delving into troubleshooting, establishing a solid foundational method is crucial. This section provides a scientifically-grounded starting point for your experiments.
Ionization Mode Selection: Why Positive Electrospray Ionization (ESI) is Preferred
For this compound, positive mode Electrospray Ionization (ESI) is the recommended starting point. The rationale is based on the molecule's structure, which contains two basic nitrogen atoms (a secondary amine and an amide). These sites are readily protonated in an acidic mobile phase, forming a positive ion ([M+H]+) that is efficiently detected by the mass spectrometer.[4] ESI is a "soft" ionization technique, which is ideal for preserving the molecular ion, a critical aspect for metabolite identification and quantification.[5]
Predicted Mass and Isotopic Pattern
The molecular formula for this compound is C12H17BrN2O. The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units. This pattern is a powerful tool for confirming the presence of your analyte.
| Isotope | Monoisotopic Mass (Da) | Relative Abundance |
| [M+H]+ containing 79Br | 285.0602 | ~100% |
| [M+H]+ containing 81Br | 287.0582 | ~98% |
Note: The exact mass and abundance may vary slightly based on the instrument's calibration and resolution.
Predicted Fragmentation Pattern
The most likely fragmentation will occur at the amide bond, leading to the formation of a characteristic product ion. For lidocaine and its N-desethylated metabolite (MEGX), a common fragment at m/z 86 is observed, corresponding to the diethylamino or ethylamino methylene cation.
Below is a DOT script illustrating the predicted fragmentation pathway.
Sources
"N-Desethyl 3-Bromo Lidocaine" stability issues in analytical samples
Technical Support Center: N-Desethyl 3-Bromo Lidocaine
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this specific lidocaine analog. This compound, often an impurity or metabolite, presents unique stability challenges in analytical samples due to its chemical structure. Accurate quantification is paramount, and this requires a deep understanding of the factors that can compromise sample integrity from the point of collection to the final analysis.
This guide provides field-proven insights and troubleshooting protocols to help you navigate these challenges, ensuring the accuracy and reproducibility of your data. We will explore the core mechanisms of degradation and offer practical, step-by-step solutions to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Core Stability Concerns
Question 1: My analyte concentration is consistently low or decreasing in processed samples left on the benchtop. What is the likely cause?
Answer: This is a classic indicator of bench-top instability, where the analyte degrades in the processed matrix at room temperature. For this compound, the primary degradation pathways are hydrolysis of the amide bond and, potentially, oxidation or photolysis.[1][2]
-
Causality—Amide Hydrolysis: The amide linkage in the lidocaine family is susceptible to hydrolysis under both acidic and basic conditions, breaking the molecule into its constituent aniline and amino acid fragments.[3][4] Studies on lidocaine show its maximum stability is within a pH range of approximately 3 to 6.[3][5] Deviations outside this range, which can occur in biological matrices or during extraction, will accelerate this degradation.
-
Causality—Photoreactivity: The presence of a bromine atom on the aromatic ring can increase the molecule's absorption of light, potentially making it more susceptible to photolytic (light-induced) degradation compared to its non-brominated parent compounds.[6]
Troubleshooting Protocol:
-
Strict Temperature Control: Always keep biological samples (plasma, urine, etc.) and their extracts on ice or in a refrigerated rack during all stages of processing.[7][8][9]
-
pH Monitoring and Adjustment: Measure the pH of your final sample extract. If it is neutral or alkaline, consider acidifying it slightly. A post-extraction addition of a dilute acidic solution (e.g., formic acid) to achieve a pH between 4 and 5 can significantly improve stability. This must be validated to ensure it doesn't cause analyte precipitation or chromatographic issues.
-
Light Protection: From the moment of collection, use amber-colored collection tubes and vials to protect the analyte from light.[10][11] If amber vials are unavailable, wrap them in aluminum foil.
-
Validate Bench-Top Stability: Formally conduct an experiment as part of your method validation to quantify how long your analyte is stable at room temperature.[10] This will define the maximum time you have to process and analyze a batch of samples.
Question 2: I'm observing high variability and poor reproducibility after samples have been frozen and thawed. Why does this happen?
Answer: This suggests freeze-thaw instability. The process of freezing and thawing can introduce physical and chemical stresses on the analyte. Each cycle can cause shifts in the sample's pH, lead to the concentration of salts or enzymes in unfrozen pockets of liquid, and physically damage the analyte, accelerating degradation.[2][10]
Troubleshooting Protocol:
-
Aliquot Upon Receipt: The single most effective countermeasure is to aliquot samples into single-use tubes immediately after initial processing and before the first freeze.[12] This ensures that the bulk sample is never thawed more than once.
-
Controlled Freezing and Thawing: Flash-freeze samples in liquid nitrogen or a dry ice/alcohol slurry before transferring to a -80°C freezer.[9] When thawing, do so rapidly and uniformly in a water bath at room temperature, then immediately transfer the sample to an ice bath.
-
Conduct Formal Freeze-Thaw Stability Validation: As required by regulatory guidelines from bodies like the FDA, you must test analyte stability over a minimum of three freeze-thaw cycles.[10][13][14] This involves analyzing QC samples that have been frozen and thawed three times and comparing the results to freshly prepared controls.
Question 3: What are the best practices for the initial collection and long-term storage of biological samples containing this analyte?
Answer: The integrity of your results is determined from the very first step of sample collection. The objective is to immediately halt biological activity and minimize chemical degradation.[8][10]
Best Practices for Collection and Storage:
| Parameter | Recommendation | Rationale |
| Collection | Use appropriate anticoagulant tubes (e.g., K2-EDTA for plasma). Place on ice immediately after collection. | Minimizes enzymatic degradation and slows chemical hydrolysis from the outset.[9][15] |
| Processing | Centrifuge within one hour of collection, preferably in a refrigerated centrifuge. | Rapidly separates plasma/serum from cellular components that can release degrading enzymes.[15] |
| Short-Term Storage | Refrigerated (2-8°C) storage is not recommended. Process and freeze immediately. | Lidocaine analogs can be unstable even at refrigerated temperatures. Freezing is essential.[7] |
| Long-Term Storage | Store aliquots in an ultra-low temperature freezer at ≤ -70°C.[12] | This temperature effectively stops all biological processes and significantly slows chemical degradation for long-term preservation.[8] |
| Tracking | Maintain a rigorous chain of custody with documented storage temperatures and transfers.[15] | Ensures sample history is traceable and any temperature excursions are noted and addressed.[15] |
Question 4: My LC-MS/MS results are still variable. Could my analytical method itself be contributing to the degradation?
Answer: Yes, the analytical conditions, particularly within the autosampler, can be a source of analyte degradation. This is known as autosampler or post-preparative stability.
Troubleshooting Protocol for Analytical Method:
-
Refrigerate the Autosampler: Always set your autosampler temperature to between 4°C and 10°C. This is critical for preventing degradation in the queue while samples await injection.[16]
-
Optimize Mobile Phase pH: A slightly acidic mobile phase (pH 3-5), often achieved with small amounts of formic acid or ammonium formate, is generally ideal for maintaining the stability of amide-containing compounds like this compound during chromatography.
-
Validate Autosampler Stability: During method development, run a stability test by letting a set of QC samples sit in the autosampler for an extended period (e.g., 24-48 hours) and injecting them at regular intervals. The results will tell you the maximum allowable run time for a single batch.[10]
-
Minimize Reconstitution Solvent Exposure: After evaporating the extraction solvent, reconstitute the dried extract in the mobile phase immediately before analysis. Do not let samples sit in reconstitution solvent for extended periods before injection.
Experimental Protocols & Workflows
Protocol 1: Stabilized Sample Handling and Processing Workflow
This protocol is designed to minimize analyte degradation from collection to storage.
-
Sample Collection: Collect whole blood in pre-chilled K2-EDTA (lavender top) tubes. Gently invert 8-10 times and immediately place the tube in an ice-water bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 10 minutes in a centrifuge pre-cooled to 4°C.
-
Plasma Harvesting: Immediately following centrifugation, carefully pipette the supernatant (plasma) into a fresh, pre-chilled polypropylene tube. Avoid disturbing the buffy coat.
-
Aliquoting: On a cooling block or ice bath, immediately aliquot the plasma into at least three separate, clearly labeled, amber-colored cryovials. This is the most critical step for preventing freeze-thaw issues.[12]
-
Freezing: Snap-freeze the aliquots by placing them in a dry ice/isopropanol bath before transferring them to a monitored -80°C freezer for long-term storage.
-
Documentation: Record all times, temperatures, and processing steps in the sample's chain-of-custody log.[15]
Visualizing Potential Degradation Pathways
The chemical structure of this compound contains two primary points of vulnerability: the amide bond and the aromatic ring system.
References
-
Global Bioanalysis Consortium. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PubMed Central. [Link]
-
Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. PubMed. [Link]
-
Powell, M. F. (1987). Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis. Semantic Scholar. [Link]
-
Global Bioanalysis Consortium. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]
-
Biocompare. (2022). Best Practices for Biological Sample Storage and Management. Biocompare. [Link]
-
Precision for Medicine. (n.d.). Biological Sample Storage & Management Best Practices. Precision for Medicine. [Link]
-
AbbVie, et al. (n.d.). Recommendations for Clinical Biomarker Specimen Preservation and Stability Assessments. Future Science. [Link]
-
Giorgi, M., et al. (2016). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Amini, H., et al. (2018). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. PubMed Central. [Link]
-
Anonymous. (n.d.). Hydrolysis of Amides. LibreTexts. [Link]
-
Zhang, T., et al. (2021). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]
-
Kim, H. Y., et al. (2021). Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. PubMed Central. [Link]
-
Tuleu, C., et al. (2008). Short term stability of pH-adjusted lidocaine-adrenaline epidural solution used for emergency caesarean section. PubMed. [Link]
-
Basso, K. (2021). Metabolomics Sample Preparation (Pt. 1). YouTube. [Link]
-
Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
-
Zhang, Z. (2020). Bioanalysis of Unstable Analytes in Pharmacokinetic BE Studies for ANDAs. YouTube. [Link]
-
Kadioglu, Y., et al. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. ResearchGate. [Link]
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- 4. oit.edu [oit.edu]
- 5. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]
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Improving peak shape and resolution for "N-Desethyl 3-Bromo Lidocaine" in chromatography
Welcome to the technical support guide for the chromatographic analysis of N-Desethyl 3-Bromo Lidocaine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. As a basic compound structurally related to lidocaine, this compound presents specific challenges in reversed-phase chromatography, primarily concerning peak shape and resolution. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you achieve symmetric, well-resolved peaks for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing?
Peak tailing is the most common issue for basic analytes like this compound. The primary cause is secondary interactions between the positively charged analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3] This interaction is a secondary retention mechanism that delays a portion of the analyte from eluting, resulting in an asymmetrical peak.[3][4]
Q2: What is the quickest way to improve my peak shape?
The most impactful and often simplest adjustment is to control the mobile phase pH with a suitable buffer.[2][5][6] Lowering the pH to between 2.5 and 3.5 is a common starting point. This protonates the silanol groups, minimizing their ability to interact with the protonated basic analyte.[3][7]
Q3: My peak shape is good, but the resolution from a nearby impurity is poor. What should I do?
Poor resolution can be addressed by several strategies. First, ensure your peak shape is optimal, as tailing can obscure adjacent peaks. If the peak shape is good, you can improve resolution by:
-
Adjusting the organic modifier concentration: A shallower gradient or lower isocratic percentage of the strong solvent (e.g., acetonitrile) will increase retention and may improve separation.
-
Changing the organic modifier: Switching from acetonitrile to methanol can alter selectivity, as methanol is a protic solvent and interacts differently with the stationary phase and analyte.[1]
-
Increasing column efficiency: Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column length.[5]
Q4: Can I use a mobile phase additive to eliminate peak tailing?
Yes. Besides buffers, other additives can be effective. A low concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) can be added to the mobile phase.[7] TEA competes with your analyte for the active silanol sites, effectively masking them. However, be aware that competing bases can shorten column lifetime and may be less desirable with modern, high-purity columns.[7][8] Ion-pairing agents are another option to improve retention and peak shape for charged analytes.[9][10]
In-Depth Troubleshooting Guide
Problem 1: Severe Peak Tailing
Poor peak symmetry for this compound is a frequent challenge that compromises integration accuracy and resolution. This guide provides a systematic approach to diagnose and resolve this issue.
Primary Cause: Silanol Interactions
This compound contains a secondary amine, which is protonated (positively charged) at acidic to neutral pH. Silica-based columns have residual silanol groups (Si-OH). At a pH above approximately 3, these silanols begin to deprotonate, acquiring a negative charge (Si-O⁻).[11] The electrostatic attraction between the positively charged analyte and negatively charged silanols creates a strong, secondary retention mechanism that causes peak tailing.[2]
Troubleshooting Workflow
The following workflow provides a step-by-step process to systematically eliminate peak tailing.
Caption: Systematic workflow for troubleshooting peak tailing.
Experimental Protocol 1: Mobile Phase pH Optimization
The goal is to shift the equilibrium of either the analyte or the silanol groups to a non-ionic state to prevent electrostatic interactions.
Option A: Low pH (Ion Suppression of Silanols)
This is the most common and effective approach.
-
Buffer Preparation: Prepare a 20 mM phosphate or formate buffer. For example, to make 1 L of 20 mM potassium phosphate buffer, dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water.
-
pH Adjustment: Adjust the pH of the aqueous buffer solution to 2.5 using phosphoric acid. It is crucial to measure and adjust the pH of the aqueous component before mixing with the organic solvent.[12]
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with your organic modifier (e.g., acetonitrile) to the desired ratio (e.g., 60:40 v/v Buffer:ACN).
-
System Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Option B: High pH (Analyte Neutralization)
This approach neutralizes the basic analyte, but requires a column stable at high pH.
-
Column Selection: Ensure you are using a hybrid or other high-pH stable column (e.g., Waters XBridge, Agilent Zorbax Extend). Standard silica columns will rapidly degrade at pH > 8.[12]
-
Buffer Preparation: Prepare a 10 mM ammonium bicarbonate or ammonium formate buffer.
-
pH Adjustment: Adjust the pH to 9.0 or higher using ammonium hydroxide.
-
Mobile Phase Preparation & Equilibration: Follow steps 3 and 4 from the low pH protocol. A slightly alkaline pH of 8 has been shown to improve peak shape for lidocaine.[13][14]
The diagram below illustrates how mobile phase pH affects the interaction between a basic analyte and the silica surface.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
Problem 2: Poor Resolution Between this compound and Related Impurities
Achieving adequate resolution is critical for accurate quantification, especially when analyzing impurities.
Initial Step: Optimize Peak Shape
Before adjusting parameters to improve resolution, first ensure the peak shape of all components is optimal by following the guidance in Problem 1. Tailing peaks will inherently reduce resolution between closely eluting compounds.
Strategies for Improving Selectivity and Resolution
Once peak shape is acceptable, resolution (Rs) can be improved by manipulating retention factor (k), selectivity (α), and efficiency (N).
| Parameter | Strategy | Scientific Rationale |
| Retention (k) | Decrease the percentage of organic solvent in the mobile phase (e.g., from 45% ACN to 40% ACN). | Increases analyte interaction with the C18 stationary phase, leading to longer retention times and potentially more time for separation to occur.[15] |
| Selectivity (α) | 1. Change organic modifier: Switch from acetonitrile to methanol. 2. Introduce an ion-pairing agent: Add an alkyl sulfonate (e.g., sodium octanesulfonate) to the mobile phase. | 1. Methanol is a protic solvent that can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to aprotic acetonitrile, thus altering elution order.[1] 2. The ion-pairing agent forms a neutral complex with the charged analyte, modifying its hydrophobicity and interaction with the stationary phase, which can dramatically change selectivity.[9][16] |
| Efficiency (N) | 1. Use a longer column (e.g., 150 mm instead of 100 mm). 2. Use a column with smaller particles (e.g., 2.7 µm instead of 5 µm). | 1. A longer column provides more theoretical plates, giving analytes more opportunities to separate. 2. Smaller particles create a more uniform flow path, reducing band broadening and leading to sharper, narrower peaks, which improves resolution.[5] |
Experimental Protocol 2: Using Ion-Pairing Chromatography
This technique is useful when changes in pH and organic solvent are insufficient to resolve basic compounds.
-
Reagent Selection: For the positively charged this compound, an anionic ion-pairing reagent is needed. Sodium 1-octanesulfonate is a common choice.
-
Mobile Phase Preparation:
-
Prepare your aqueous buffer as described in Protocol 1 (e.g., 20 mM phosphate buffer, pH 3.0).
-
Add the ion-pairing reagent to the aqueous buffer at a concentration of 5-10 mM. For example, to make a 5 mM solution, add 1.08 g of sodium 1-octanesulfonate to 1 L of buffer.
-
Mix the ion-pair containing buffer with your organic modifier.
-
-
System and Column Equilibration: Ion-pairing reagents require extensive equilibration time to fully coat the stationary phase.[9] Equilibrate the column with at least 20-30 column volumes of the new mobile phase. The system should be dedicated to ion-pair analysis if possible, as the reagents can be difficult to wash out completely.
References
- A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Lidocaine Impurities. (n.d.). Benchchem.
- What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
- What is "silanol activity" when a column is described as having low or high silanol activity? (n.d.). Waters Knowledge Base.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Silica Purity #2 – Silanols. (n.d.). Separation Science.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek.
- USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES. (n.d.). HALO Columns.
- HPLC Analysis of Lidocaine and Related Compound A and H on Purospher® STAR RP-18 endcapped. (n.d.). Sigma-Aldrich.
- Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17). Welch Materials.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. (n.d.). National Institutes of Health.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).
- The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
- This compound. (n.d.). PubChem.
- Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. (n.d.). National Institutes of Health.
- LC Determination of Lidocaine and Prilocaine Containing Potential Risky Impurities and Application to Pharmaceuticals. (2025, August 7). ResearchGate.
- Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms. (n.d.). International Journal of Research and Review.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online.
- Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology.
- Chiral separation of local anaesthetics with capillary electrophoresis. (n.d.). Vrije Universiteit Amsterdam.
- Development of an RP-HPLC Method for the Determination of Lidocaine Hydrochloride in Injectable Formulation. (n.d.). R Discovery.
- Method Development for Analysis of Lidocaine Hydrochloride in Pharmaceutical Dosage Form by HPLC. (2025, September 23). ResearchGate.
- A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. (n.d.). PubMed Central.
- Ion pair chromatography reagents. (n.d.).
- Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
- 3-Bromo-N-desethyl-N-benzyl Lidocaine. (n.d.). ChemicalBook.
- Chiral Aspects of Local Anesthetics. (n.d.). MDPI.
- Chiral stationary phases and mobile phases used to separate local anesthetics by HPLC. (n.d.). ResearchGate.
- Chiral Drug Separation. (n.d.).
- This compound. (n.d.). Santa Cruz Biotechnology.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). National Institutes of Health.
- Lidocaine. (n.d.). PubChem.
- Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. (2025, August 10). ResearchGate.
- Extraction-Spectrophotometric Determination of Lidocaine Hydrochloride in Pharmaceuticals. (2017, September 29). Canadian Center of Science and Education.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
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- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. halocolumns.com [halocolumns.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. itwreagents.com [itwreagents.com]
Technical Support Center: Synthesis of N-Desethyl 3-Bromo Lidocaine
Welcome to the technical support guide for the synthesis of N-Desethyl 3-Bromo Lidocaine. This document is designed for researchers, medicinal chemists, and drug development professionals who may be synthesizing this molecule as a reference standard, metabolite, or active pharmaceutical ingredient (API) analog. As this compound is not commonly synthesized, this guide consolidates established chemical principles for analogous structures to provide a robust framework for its preparation and to troubleshoot common challenges.
Part 1: Synthetic Strategy Overview
The synthesis of this compound logically proceeds from the readily available starting material, Lidocaine. The most direct pathway involves two primary transformations:
-
Electrophilic Aromatic Substitution: Introduction of a bromine atom onto the 2,6-dimethylphenyl ring.
-
Selective N-Dealkylation: Removal of one of the two ethyl groups from the tertiary amine.
The order of these steps is critical and presents distinct advantages and challenges. This guide will focus on the sequence of bromination followed by N-dealkylation, as bromination of the electron-rich aromatic ring of Lidocaine is generally a high-yielding transformation.
Proposed Synthetic Workflow
Below is a diagram illustrating the proposed two-step synthesis from Lidocaine.
Caption: Proposed two-step synthesis of this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common experimental pitfalls in a question-and-answer format.
Step 1: Electrophilic Bromination of Lidocaine
Q1: My bromination reaction is giving me a mixture of products, including a significant amount of the 4-bromo isomer. How can I improve the regioselectivity for the 3-position?
A1: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The 2,6-dimethylaniline core is highly activated, leading to substitution at both the ortho and para positions relative to the amide group. While the para position (4-position) is sterically more accessible, specific reaction conditions can favor meta bromination (3-position).
-
Causality: Bromination in a strongly acidic medium can protonate the nitrogen of the amide, increasing its electron-withdrawing character and directing the incoming electrophile to the meta position. However, the tertiary amine of Lidocaine will also be protonated, complicating the electronics. Research on the bromination of 2,6-dimethylaniline itself shows that performing the reaction in a strongly acidic medium can lead to substantial amounts of the 3-bromo isomer[1].
-
Troubleshooting Protocol:
-
Solvent & Acid: Dissolve Lidocaine in a mixture of glacial acetic acid and a strong acid like sulfuric acid.
-
Temperature Control: Cool the reaction mixture to 0-5 °C in an ice bath before the dropwise addition of the brominating agent (e.g., a solution of Br₂ in acetic acid). Maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent to ensure full conversion of the starting material without promoting di-bromination.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Q2: I'm observing di-brominated and other poly-brominated impurities. What is causing this and how can I prevent it?
A2: Over-bromination is a common pitfall when dealing with highly activated aromatic rings.
-
Causality: The product, 3-Bromo Lidocaine, is still an activated aromatic ring and can undergo a second bromination if excess brominating agent is present or if reaction conditions are too harsh (e.g., elevated temperature).
-
Preventative Measures:
-
Use a Milder Brominating Agent: Consider using N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS provides a low, constant concentration of electrophilic bromine, which is less aggressive and can significantly reduce the formation of poly-brominated species[2].
-
Precise Stoichiometry: Carefully control the amount of brominating agent used. A slight deficit might be preferable to an excess, followed by purification to remove unreacted starting material.
-
Reverse Addition: Add the Lidocaine solution slowly to the brominating agent's solution. This ensures that the Lidocaine is always the limiting reagent in the reaction zone, minimizing its exposure to an excess of bromine.
-
Step 2: Selective N-Dealkylation
Q3: The N-dealkylation of 3-Bromo Lidocaine is resulting in very low yield or no reaction at all. What are the best methods for this transformation?
A3: Selective mono-dealkylation of a tertiary amine is a challenging transformation. The choice of reagent is critical. The classic von Braun reaction using cyanogen bromide (CNBr) is one option, but modern reagents like 1-chloroethyl chloroformate (ACE-Cl) are often more efficient and selective[3][4].
-
Causality & Mechanism:
-
von Braun Reaction: The tertiary amine attacks CNBr, displacing bromide. The resulting quaternary ammonium salt is then attacked by the bromide ion in an SN2 reaction, cleaving off an ethyl group as ethyl bromide and forming a stable cyanamide intermediate. This intermediate must then be hydrolyzed to yield the secondary amine[5][6]. The toxicity of CNBr is a significant drawback[4].
-
ACE-Cl Method: The tertiary amine reacts with ACE-Cl to form a quaternary ammonium salt. This intermediate collapses, eliminating chloroethane, to form an ethyl carbamate. The carbamate is then cleaved (typically by refluxing in methanol) to release the secondary amine, carbon dioxide, and methyl chloride. This method is often high-yielding and proceeds under milder conditions[3].
-
-
Troubleshooting Protocol (ACE-Cl Method):
-
Anhydrous Conditions: Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Both the substrate and solvent must be anhydrous, as ACE-Cl is sensitive to moisture.
-
Solvent: Use a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Temperature: Perform the initial reaction with ACE-Cl at 0 °C, then allow it to warm to room temperature or gently reflux as needed. Monitor by TLC.
-
Cleavage Step: After the formation of the carbamate is complete (as confirmed by TLC/LC-MS), evaporate the solvent and add anhydrous methanol. Reflux the mixture until the carbamate is fully cleaved. This step can take several hours.
-
Q4: My amide bond is hydrolyzing during the reaction or workup. How can I protect it?
A4: The amide linkage in Lidocaine is sterically hindered by the two ortho-methyl groups, making it relatively stable. However, it can still hydrolyze under harsh acidic or basic conditions, especially at elevated temperatures[7][8][9].
-
Causality: N-dealkylation methods that require strongly acidic or basic hydrolysis of an intermediate (like some variations of the von Braun reaction) can lead to cleavage of the desired product. The stability of Lidocaine's amide bond is maximal in a pH range of approximately 3-6[7][8].
-
Preventative Measures:
-
Choose a Mild Method: The ACE-Cl method is advantageous because the final cleavage step is performed under neutral conditions (refluxing in methanol), which is much less likely to hydrolyze the amide bond.
-
Careful Workup: During aqueous workup, avoid using strong acids or bases for prolonged periods. If an extraction is necessary, use dilute solutions (e.g., 1M HCl or 1M NaOH) and perform the steps quickly, preferably at a low temperature.
-
Buffer Usage: If pH control is critical, consider using buffered solutions during the workup to maintain the pH within the 3-6 stability window.
-
Part 3: Methodologies & Data
Illustrative Protocol: Synthesis via the ACE-Cl Method
Step 1: Bromination of Lidocaine
-
In a round-bottom flask, dissolve Lidocaine (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of Lidocaine).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in glacial acetic acid dropwise over 30 minutes, keeping the internal temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, pour the reaction mixture into ice water.
-
Basify the aqueous solution by slowly adding 2M NaOH until the pH is ~9-10 to precipitate the product.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Bromo Lidocaine, which can be purified by column chromatography or recrystallization.
Step 2: N-Dealkylation of 3-Bromo Lidocaine
-
Dissolve the purified 3-Bromo Lidocaine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-8 hours, or until TLC/LC-MS indicates complete formation of the carbamate intermediate.
-
Cool the reaction and evaporate the solvent in vacuo.
-
Add anhydrous methanol to the residue.
-
Reflux the methanolic solution for 2-4 hours until the carbamate is fully cleaved.
-
Cool the solution and concentrate under reduced pressure.
-
Purify the resulting crude this compound using column chromatography on silica gel.
Mechanism Visualization: A Common Bromination Side Reaction
The formation of the 4-bromo isomer is a significant side reaction. The diagram below illustrates the competing pathways.
Caption: Competing pathways in the bromination of Lidocaine.
Data Summary: Comparison of N-Dealkylation Methods
| Method | Reagent | Intermediate | Cleavage Conditions | Pros | Cons |
| von Braun Reaction | Cyanogen Bromide (CNBr) | Cyanamide | Harsh acid or base hydrolysis | Well-established for certain alkaloids | Highly toxic reagent[4]; harsh cleavage may cause side reactions (e.g., amide hydrolysis) |
| ACE-Cl Method | 1-Chloroethyl Chloroformate | Carbamate | Neutral (reflux in MeOH) | High yield; mild cleavage conditions protect other functional groups; good selectivity[3] | Reagent is moisture-sensitive; two-step (formation and cleavage) process |
| Oxidative Dealkylation | Cytochrome P450 enzymes (biocatalysis) or electrochemical methods[10] | N-oxide or carbinolamine | Spontaneous | Mimics biological metabolism[11][12] | Often difficult to implement on a preparative scale; may lack selectivity; requires specialized equipment |
References
-
Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry. [Link]
-
Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions. [Link]
-
Braun, J. v. (1909). The reaction of tertiary amines with cyanogen bromide. Science of Synthesis. [Link]
-
Scribd. (n.d.). Von Braun Degradation Method. [Link]
-
ResearchGate. (n.d.). The von Braun Cyanogen Bromide Reaction. [Link]
-
Shin, J. H., et al. (2007). Lidocaine Metabolism Pathophysiology, Drug Interactions, and Surgical Implications. Aesthetic Surgery Journal. [Link]
-
Powell, M. F. (1987). Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis. Pharmaceutical Research. [Link]
-
Jurva, U., et al. (2010). Lidocaine oxidation by electrogenerated reactive oxygen species in the light of oxidative drug metabolism. PubMed. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. [Link]
-
Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. PubMed. [Link]
-
ResearchGate. (n.d.). Major metabolic pathways of lidocaine. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
University of California, San Diego. (n.d.). The Synthesis of Lidocaine. [Link]
-
ResearchGate. (n.d.). Hydrolysis of Lidocaine and It's Metabolites. [Link]
-
PubMed Central. (n.d.). A structural study of 2,4-dimethylaniline derivatives. [Link]
-
LibreTexts Chemistry. (n.d.). Hydrolysis of Amides. [Link]
Sources
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- 2. A structural study of 2,4-dimethylaniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. scribd.com [scribd.com]
- 7. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]
- 8. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oit.edu [oit.edu]
- 10. Lidocaine oxidation by electrogenerated reactive oxygen species in the light of oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
"N-Desethyl 3-Bromo Lidocaine" degradation pathways and byproducts
Technical Support Center: N-Desethyl 3-Bromo Lidocaine
A Senior Application Scientist's Guide to Predictive Degradation Analysis and Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are investigating the stability of this lidocaine analog. Given that this compound is primarily an intermediate and less studied than its parent compound, this document provides a predictive framework based on established chemical principles and extensive data from forced degradation studies of lidocaine.[1][2][3] Our goal is to equip you with the foundational knowledge to anticipate degradation pathways, identify byproducts, and troubleshoot your stability and analytical experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on its chemical structure and the known degradation patterns of lidocaine, this compound is susceptible to three main degradation pathways: hydrolysis, oxidation, and photodegradation.[4]
-
Hydrolysis: The amide linkage is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions and is significantly accelerated by heat.[4] It results in the cleavage of the molecule into two primary fragments.
-
Oxidation: The secondary amine group is a key target for oxidative stress, for instance, by agents like hydrogen peroxide (H₂O₂).[1][2][3] This can lead to the formation of hydroxylamines or further degradation products. Additionally, the substituted aromatic ring can undergo hydroxylation.[4]
-
Photodegradation: While lidocaine itself is relatively stable under photolytic stress, the presence of a carbon-bromine (C-Br) bond in this compound introduces a potential chromophore that can absorb UV light. This may lead to homolytic cleavage of the C-Br bond, initiating radical-mediated degradation pathways, a mechanism less prevalent in the parent lidocaine molecule.
Below is a diagram illustrating these predicted primary pathways.
Caption: Predicted degradation pathways for this compound.
Q2: How do the structural differences from lidocaine affect the stability of this compound?
A2: The two key structural modifications—the N-desethyl group and the 3-bromo substituent—have significant implications for stability compared to lidocaine.
-
Secondary Amine (N-Desethyl): Lidocaine has a tertiary amine, while this analog has a secondary amine. Secondary amines can be more susceptible to certain oxidative reactions than tertiary amines. While lidocaine primarily forms an N-oxide upon oxidation, the secondary amine in this compound can be oxidized to different species, potentially leading to a more complex degradation profile under oxidative stress.[4][5]
-
Aromatic Bromine (3-Bromo): The electron-withdrawing nature of the bromine atom can influence the reactivity of the aromatic ring and the acidity of the amide proton. More importantly, the C-Br bond is weaker than a C-H bond and can be cleaved by UV light, opening up photodegradation pathways not typically seen with lidocaine, which lacks this halogen substituent.
Q3: What are the expected major degradation byproducts I should look for?
A3: Based on the predicted pathways, you should target the following structures during your analytical investigations. Mass spectrometry is the ideal technique for confirming the identity of these potential degradants.
| Degradation Pathway | Predicted Byproduct Name | Chemical Structure (SMILES) | Notes |
| Hydrolysis | 3-Bromo-2,6-dimethylaniline | CC1=C(C(=CC=C1)Br)C(=O)N (Incorrect) CC1=C(C(=CC=C1Br)N)C | Results from the cleavage of the amide bond. A primary aromatic amine. |
| Hydrolysis | N-ethylaminoacetic acid | CCNCC(=O)O | The other product of amide bond cleavage. |
| Oxidation | N-(3-bromo-2,6-dimethylphenyl)-2-(ethyl(hydroxy)amino)acetamide | CCN(O)CC(=O)NC1=C(C)C=CC(Br)=C1C | A potential product from the oxidation of the secondary amine to a hydroxylamine. |
| Oxidation | Hydroxylated aromatic ring species | Various Isomers | Oxidation may add a hydroxyl (-OH) group to the aromatic ring, similar to lidocaine metabolism.[4] |
| Photodegradation | N-Desethyl Lidocaine | CCNCC(=O)NC1=C(C)C=CC=C1C | Results from the photolytic cleavage of the C-Br bond and replacement with hydrogen (de-bromination). |
Q4: Troubleshooting - My chromatogram shows several unexpected peaks after a forced degradation study. How can I begin to identify them?
A4: This is a common challenge in stability studies. A systematic approach using a stability-indicating analytical method is crucial.
Workflow for Peak Identification:
Caption: Workflow for identifying unknown peaks in a degradation study.
Causality Explained:
-
Why LC-MS? HPLC-UV shows you that something is there, but it doesn't tell you what it is. Mass spectrometry provides the molecular weight, which is the most critical piece of information for identification.
-
Why MS/MS? Simply matching the molecular weight isn't enough, as isomers can have the same mass. MS/MS fragments the molecule in a predictable way, providing a "fingerprint" that helps confirm the exact chemical structure. For example, you would expect to see a fragment corresponding to the 3-bromo-2,6-dimethylaniline portion of the molecule if you perform MS/MS on a hydroxylated byproduct.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential byproducts and validate the stability-indicating power of your analytical method.[1] It is adapted from standard guidelines and methods used for lidocaine.[6][7]
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffer for mobile phase (e.g., phosphate or acetate buffer)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 N HCl.
-
Heat the solution at 80°C for 4 hours.
-
Cool to room temperature, neutralize with 1 N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 N NaOH.
-
Heat the solution at 80°C for 4 hours.
-
Cool to room temperature, neutralize with 1 N HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the drug (~100 µg/mL in mobile phase) to UV light in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples after a defined period (e.g., 48 hours).
-
-
Thermal Degradation:
-
Store the solid drug powder in an oven at 70°C for 48 hours.
-
After the stress period, dissolve the powder and dilute to a final concentration of ~100 µg/mL for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This method provides a starting point for developing a validated assay to separate the parent drug from its potential degradation products. Parameters may need to be optimized for your specific instrumentation and byproducts. This is based on common methods for lidocaine.
| Parameter | Recommended Starting Condition | Rationale |
| Instrumentation | HPLC system with a UV/Vis or Photodiode Array (PDA) detector | A PDA detector is preferred as it can provide spectral data to assess peak purity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 columns provide good retention and separation for moderately polar compounds like lidocaine and its analogs. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.0) (45:55, v/v) | The buffer controls the ionization state of the amine, ensuring consistent retention. Acetonitrile provides good elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure. |
| Detection Wavelength | 220 nm or 263 nm | Lidocaine has absorbance maxima around these wavelengths.[4][8] A full UV scan should be run to confirm the optimum wavelength. |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
References
- The Degradation of Lidocaine: A Comprehensive Technical Guide.
- Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods.
- Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formul
- Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formul
- Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations.
- Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. Der Pharma Chemica.
- Lidocaine | C14H22N2O | CID 3676.
- Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis. Semantic Scholar.
- This compound | CAS 1246818-42-7. Santa Cruz Biotechnology.
- Stability of Lidocaine Tested by Forced Degradation and its Interaction. Lindsay Nichols.
- This compound | C12H17BrN2O | CID 71315598.
- Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids.
- Lidocaine oxidation by electrogenerated reactive oxygen species in the light of oxid
- Stability Indicating Analytical Method for the Simultaneous Estimation of Lidocaine and Nifedipine in the Combined Dosage Form. Der Pharma Chemica.
Sources
- 1. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lidocaine oxidation by electrogenerated reactive oxygen species in the light of oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. "Stability of Lidocaine Tested by Forced Degradation and its Interactio" by Lindsay Nichols [digitalcommons.calpoly.edu]
Technical Support Center: A Comprehensive Guide to Minimizing Ion Suppression of N-Desethyl 3-Bromo Lidocaine in LC-MS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for minimizing ion suppression when analyzing N-Desethyl 3-Bromo Lidocaine via Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond generic advice to offer a scientifically grounded, field-proven framework for robust and reliable bioanalysis.
Understanding the Challenge: Ion Suppression and this compound
Ion suppression is a significant challenge in LC-MS, particularly in complex biological matrices like plasma, serum, or urine.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity and compromising the accuracy, precision, and sensitivity of the analysis.[2] this compound, as a derivative of a basic drug, is susceptible to ion suppression from various matrix components, including phospholipids, salts, and endogenous metabolites.
This guide will provide a systematic approach to diagnosing, troubleshooting, and mitigating ion suppression for this compound, ensuring the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the analyte of interest, in this case, this compound.[2] This leads to a lower-than-expected signal, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.[2] For a compound like this compound, which is likely to be analyzed in complex biological fluids, endogenous components such as phospholipids are common culprits of ion suppression.
Q2: How can I determine if ion suppression is affecting my analysis?
A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the LC eluent stream after the analytical column and before the mass spectrometer. A dip in the baseline signal upon injection of a blank matrix extract indicates the retention times at which co-eluting matrix components are causing suppression.
Q3: What are the primary strategies to minimize ion suppression?
A3: A multi-pronged approach is most effective:
-
Robust Sample Preparation: To remove interfering matrix components before LC-MS analysis.
-
Optimized Chromatographic Separation: To resolve this compound from co-eluting suppressive agents.
-
Fine-tuning Mass Spectrometry Parameters: To enhance the specific signal of your analyte.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the gold standard to compensate for matrix effects.[2]
Troubleshooting Guides: A Problem-Solution Approach
Issue 1: Low or No Signal for this compound
Possible Cause: Severe ion suppression from the sample matrix.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity.
Detailed Steps:
-
Confirm Instrument Performance: Analyze a pure standard solution of this compound to ensure the LC-MS system is functioning correctly.
-
Diagnose Matrix Effects: If the standard signal is strong, perform a post-column infusion experiment as described in the FAQs to pinpoint ion suppression zones.
-
Enhance Sample Cleanup: If suppression is evident, your sample preparation is likely insufficient. Consider the following:
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts than protein precipitation or liquid-liquid extraction.[3][4][5] For a basic compound like this compound, a mixed-mode cation exchange SPE cartridge can be highly effective.
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and choice of organic solvent to selectively extract the analyte.
-
-
Optimize Chromatography: If sample preparation improvements are insufficient, modify your LC method to separate the analyte from the suppression region.
-
Gradient Modification: A shallower gradient can improve resolution.
-
Column Chemistry: Consider a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for the analyte versus interfering components.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Variable ion suppression between samples.
Troubleshooting Workflow:
Caption: Workflow for addressing poor reproducibility.
Detailed Steps:
-
Internal Standard (IS) is Key: The most effective way to correct for variable ion suppression is to use a stable isotope-labeled (SIL) internal standard of this compound. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate ratiometric quantification.[2]
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards in the same blank matrix as your samples. This helps to normalize the matrix effects between your calibrators and unknown samples.
-
Consistent Sample Preparation: Ensure your sample preparation method is highly reproducible. Automated liquid handlers can minimize variability compared to manual procedures.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a starting point for developing a robust SPE method for this compound.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Plasma samples
-
Internal Standard solution
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
Water (HPLC-grade)
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
Materials:
-
Plasma samples
-
Internal Standard solution
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide solution (1 M)
-
Water (HPLC-grade)
Methodology:
-
Sample Preparation: To 100 µL of plasma, add 20 µL of internal standard solution.
-
Alkalinization: Add 50 µL of 1 M sodium hydroxide to the sample and vortex.
-
Extraction: Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
LC-MS Method Development: Starting Parameters
The following are recommended starting parameters for the analysis of this compound, based on methods for lidocaine and its metabolites.[6] Optimization will be necessary.
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, < 2.1 µm particle size (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) | Provides good retention and peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate. | A generic gradient to start with; adjust for optimal separation from matrix interferences. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Minimize to reduce matrix load. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine groups on the molecule are readily protonated. |
| Capillary Voltage | 3.0 kV | A typical starting point for ESI. |
| Cone Voltage | 30 V | Optimize to maximize precursor ion intensity. |
| Desolvation Temp. | 400 °C | Optimize for efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr | Optimize for efficient solvent evaporation. |
Mass Spectrometry: Predicting Fragmentation
-
Precursor Ion: The molecular formula of this compound is C12H17BrN2O.[11] The monoisotopic mass is approximately 284.05 Da. In positive ESI mode, the protonated molecule [M+H]+ would be observed at m/z 285.06 . Due to the presence of bromine, a characteristic M+2 isotope peak of nearly equal intensity will be observed at m/z 287.06 .
-
Product Ions: A common fragmentation pathway for lidocaine and its metabolites is the cleavage of the amide bond, yielding a characteristic fragment containing the diethylamino group at m/z 86.1 . Another possible fragmentation is the loss of the ethylamino group. The exact mass of the most abundant and specific product ions should be determined experimentally by infusing a standard of this compound and performing a product ion scan.
Experimental Protocol for Determining MS/MS Transitions:
-
Prepare a ~1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Perform a full scan (MS1) to confirm the m/z of the precursor ion ([M+H]+).
-
Perform a product ion scan (MS2) on the precursor ion to identify the most abundant and stable fragment ions.
-
Select the most intense and specific precursor-product ion transition for Multiple Reaction Monitoring (MRM) analysis.
Conclusion
Minimizing ion suppression for this compound requires a systematic and scientifically driven approach. By understanding the causes of ion suppression and employing robust sample preparation, optimized chromatography, and carefully selected mass spectrometry parameters, researchers can achieve reliable and accurate quantification. This guide provides a comprehensive framework to troubleshoot and overcome the challenges of analyzing this compound in complex biological matrices.
References
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Retrieved from [Link]
-
Mass spectra of precursor and product ions of lidocaine, 2,6-xylidine, GX and MEGX. (n.d.). ResearchGate. Retrieved from [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters Corporation. Retrieved from [Link]
-
SPE vs LLE: A Battle of Methods. (2017, May 17). Phenomenex. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). OMICS International. Retrieved from [Link]
-
Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. (2016, April 7). Journal of Chromatographic Science, 54(7), 1148-1154. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). Journal of Analytical & Bioanalytical Techniques, 5(3). [Link]
-
Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. (1999). Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 501-508. [Link]
-
Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with ion trap mass spectrometry. (2007). Journal of Chromatography B, 852(1-2), 180-187. [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). Molecules, 28(13), 5123. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules, 25(13), 3046. [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2023). Journal of Analytical Toxicology, 47(2), 158-165. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules, 25(13), 3046. [Link]
-
Proposed ESI fragmentation pathways of product ions from lidocaine. (n.d.). ResearchGate. Retrieved from [Link]
-
Lidocaine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Identification of lidocaine and its metabolites in post-adminstration equine urine by ELISA and MS. (n.d.). Thomas Tobin. Retrieved from [Link]
-
Mass spectra of precursor and product ions scan for lidocaine (A) and bupivacaine (B). (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. waters.com [waters.com]
- 5. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 6. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lidocaine [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C12H17BrN2O | CID 71315598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Resolving Co-eluting Peaks with "N-Desethyl 3-Bromo Lidocaine"
Welcome to the technical support center dedicated to resolving chromatographic challenges involving N-Desethyl 3-Bromo Lidocaine. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution issues during their analytical experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most likely compounds to co-elute with this compound?
A1: Co-elution with this compound typically arises from structurally similar compounds present in the sample matrix. These can include:
-
Lidocaine and its other metabolites: Due to their shared core structure, lidocaine and its various metabolic byproducts are primary candidates for co-elution.[1]
-
Structural analogs and impurities: Synthesis-related impurities or other drug analogs with similar physicochemical properties can often overlap.
-
Matrix components: In biological samples, endogenous molecules with similar polarity and functional groups can interfere with the separation.
Q2: My chromatogram shows a shouldered or asymmetrical peak for this compound. How can I confirm if this is a co-elution issue?
A2: An asymmetrical peak is a strong indicator of a hidden co-eluting compound.[2][3][4] To confirm this, you can employ the following strategies:
-
Peak Purity Analysis with a Diode Array Detector (DAD/PDA): This is often the most straightforward approach. A DAD or PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not identical, it confirms the presence of more than one compound.[2][4]
-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer provides an additional dimension of separation based on the mass-to-charge ratio (m/z). By examining the mass spectra across the chromatographic peak, you can identify if multiple components with different molecular weights are present.
-
Varying Injection Volume: Injecting a smaller volume of your sample can sometimes improve the resolution of closely eluting peaks. If the peak shape improves with a lower injection volume, it may suggest that column overloading was contributing to the poor separation.[5][6]
In-Depth Troubleshooting Guides
Issue 1: Poor Resolution in Reverse-Phase Chromatography
Scenario: You are using a standard C18 column, and this compound is co-eluting with a closely related impurity.
Underlying Principle: In reverse-phase chromatography, separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Structurally similar molecules, like this compound and its analogs, often have very similar hydrophobicities, leading to poor separation on traditional C18 columns.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution in reverse-phase HPLC.
Step-by-Step Protocol: Mobile Phase Optimization
-
Adjust the Organic Modifier Concentration:
-
Action: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase in small increments (e.g., 2-5%).
-
Rationale: Reducing the solvent strength will increase the retention time of all components, which can sometimes provide enough separation for closely eluting peaks.[7]
-
Expected Outcome: Increased retention and potentially improved resolution.
-
-
Change the Organic Modifier:
-
Action: Switch from acetonitrile to methanol, or vice versa.
-
Rationale: Acetonitrile and methanol have different solvent properties and can induce different selectivities for your analytes. This change in selectivity can alter the elution order and resolve co-eluting peaks.[7]
-
-
Modify the Mobile Phase pH:
-
Action: Adjust the pH of the aqueous portion of your mobile phase. This compound is a basic compound.[8] Altering the pH will change its degree of ionization and, consequently, its retention.
-
Rationale: The retention of ionizable compounds is highly dependent on the mobile phase pH.[9][10][11][12] For basic compounds like this compound, increasing the pH will suppress ionization, leading to increased retention on a reverse-phase column.[13] Conversely, decreasing the pH will increase ionization and decrease retention.[13] It is crucial to operate at a pH at least 1.5-2 units away from the pKa of the analyte for robust retention.[10][11]
-
Protocol:
-
Determine the approximate pKa of this compound (likely similar to lidocaine, which has a pKa around 7.9).
-
Prepare mobile phases with buffered pH values (e.g., pH 3.0, 5.0, 7.0, and 9.0). Ensure your column is stable at the chosen pH.
-
Analyze your sample with each mobile phase and observe the changes in retention and selectivity.
-
-
Data Summary: Impact of Mobile Phase pH on Retention
| Mobile Phase pH | Analyte Ionization State | Expected Retention on C18 |
| < pKa (e.g., 3.0) | Primarily Ionized (Positively Charged) | Decreased |
| ≈ pKa (e.g., 7.9) | Mixture of Ionized and Neutral | Variable, potentially poor peak shape |
| > pKa (e.g., 9.5) | Primarily Neutral | Increased |
Step-by-Step Protocol: Stationary Phase Evaluation
If mobile phase optimization is insufficient, changing the stationary phase can provide a significant change in selectivity.[7][14]
-
Switch to a Phenyl-Hexyl Column:
-
Rationale: Phenyl-hexyl columns offer alternative selectivity to C18 columns due to pi-pi interactions with aromatic analytes. This can be particularly effective for separating compounds with aromatic rings.
-
-
Consider a Cyano (CN) or Polar-Embedded Column:
-
Rationale: These columns have different polarities and can provide unique selectivities for polar and basic compounds.
-
Issue 2: Highly Polar Co-eluting Impurity
Scenario: this compound is co-eluting with a very polar impurity that is poorly retained on a C18 column, even with a highly aqueous mobile phase.
Underlying Principle: Reverse-phase chromatography is not ideal for retaining and separating highly polar compounds.[15][16] In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable technique.[15][16][17] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.[15][17] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[16][17]
Troubleshooting Workflow:
Caption: Workflow for resolving co-elution with a polar impurity using HILIC.
Step-by-Step Protocol: HILIC Method Development
-
Column Selection:
-
Mobile Phase Composition:
-
Action: Start with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate).
-
Rationale: In HILIC, water is the strong solvent.[17] Increasing the aqueous content of the mobile phase will decrease the retention of polar analytes.[2]
-
-
Gradient Elution:
-
Action: If isocratic elution does not provide adequate separation, a gradient can be employed. A typical HILIC gradient starts with a high organic concentration and gradually increases the aqueous component.[15]
-
Data Summary: HILIC Mobile Phase Optimization
| Parameter | Change | Expected Effect on Retention of Polar Analytes |
| % Acetonitrile | Increase | Increased Retention |
| % Water/Aqueous Buffer | Increase | Decreased Retention |
| Buffer Concentration | Increase | Can affect peak shape and selectivity |
Issue 3: Co-elution Confirmed by MS but Not by UV
Scenario: Your UV chromatogram shows a single, symmetrical peak, but your mass spectrometer indicates the presence of two or more compounds with different m/z values under that peak.
Underlying Principle: This situation arises when the co-eluting compounds have significantly different UV absorptivities at the monitored wavelength. One compound may have a strong chromophore, while the other has a weak or non-existent one, making it "invisible" to the UV detector. Mass spectrometry, however, can detect any ionizable compound.
Troubleshooting Strategies:
-
Optimize MS Detection:
-
Action: Instead of relying on the Total Ion Chromatogram (TIC), use Extracted Ion Chromatograms (XICs) for the specific m/z values of the co-eluting compounds.
-
Rationale: XICs will show the individual chromatographic profiles of each compound, allowing for their separate quantification, even if they are not chromatographically resolved.
-
-
Further Chromatographic Optimization:
-
Action: Even if you can quantify the compounds using MS, it is still good practice to improve the chromatographic separation. Apply the reverse-phase and HILIC troubleshooting strategies outlined above.
-
Rationale: Better separation leads to more robust and reliable quantification, reduces the risk of ion suppression in the MS source, and simplifies data analysis.
-
References
- Element Lab Solutions.
- Subramanian, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Popović, G., Čakar, M., & Vladimirov, S. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
- Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Looking at life with a scientific lens. (2019).
- Waters Corporation.
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- BenchChem. (2025). Strategies to resolve co-eluting peaks in Apiose HPLC analysis.
- Dolan, J. W. (2002). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 20(5), 430-438.
- BenchChem. (2025).
- PubChem. This compound.
- Axion Labs. (2022).
- Steliaros, M. K., & Vigdergauz, M. S. (1997). Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS).
- Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Reichenbächer, M., & Popp, J. (2022). How to Resolve GC-MS Peak Overlap in High-Resolution Work. LCGC Europe, 35(9), 382-387.
- Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- ChemicalBook. (2023). This compound.
- Walczak, B., & van den Bogaert, B. (2021).
- Sigma-Aldrich.
- Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity.
- Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 266-270.
- Hawach, L. (2023).
- ChemicalBook. 3-Bromo-N-desethyl-N-benzyl Lidocaine.
- Quora. (2021). How does pH affect the results of HPLC results?
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- Rons. This compound 25mg.
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- Hage, D. S., & Tweed, S. A. (2010). Analysis of Lidocaine Interactions with Serum Proteins Using High-Performance Affinity Chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(3-4), 359-366.
- Zhang, Y., Li, J., Wang, Y., Li, H., & Wang, Y. (2022). Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy.
- PubChem. Lidocaine.
- MyBioSource. This compound, Biochemical.
- Sigma-Aldrich. HPLC Analysis of Lidocaine and Related Compound A and H on Purospher® STAR RP-18 endcapped.
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Technical Support Center: Enhancing the Sensitivity of N-Desethyl 3-Bromo Lidocaine Detection
Welcome to the technical support center for the analysis of N-Desethyl 3-Bromo Lidocaine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing the sensitivity of its detection. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Introduction
This compound is a metabolite and impurity of interest in the development and analysis of lidocaine-related compounds. Achieving high sensitivity in its detection, especially in complex biological matrices, is crucial for accurate pharmacokinetic studies, impurity profiling, and metabolic stability assays. This guide provides a comprehensive resource to troubleshoot common issues and optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex matrices.[1][2] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Q2: Why am I experiencing low signal intensity for this compound?
A2: Low signal intensity can be due to several factors, including suboptimal ionization, matrix effects, poor chromatographic peak shape, or inefficient sample extraction. A systematic troubleshooting approach, as detailed in this guide, is necessary to identify and resolve the root cause.
Q3: What is the purpose of using an internal standard?
A3: An internal standard (IS) is crucial in quantitative bioanalysis to compensate for variations during sample preparation and analysis.[3] An ideal IS is a stable, isotopically labeled version of the analyte, which behaves similarly to the analyte during extraction, chromatography, and ionization, thereby improving the accuracy and precision of the method.
Q4: How can I minimize matrix effects?
A4: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis.[1][4][5][6] They can be minimized through effective sample preparation (e.g., solid-phase extraction), chromatographic optimization to separate the analyte from interfering matrix components, and sample dilution.
Q5: Is derivatization necessary for the analysis of this compound?
A5: While not strictly necessary, derivatization can significantly enhance the sensitivity of detection. This compound contains a secondary amine group that can be targeted for derivatization to improve its ionization efficiency and chromatographic properties.[7][8][9]
Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: Low or No Signal Intensity
Q: I am not seeing a signal, or the signal for this compound is very weak. What should I do?
A: A low or absent signal is a common issue that requires a systematic approach to diagnose. Follow the workflow below to identify the potential cause.
Caption: Troubleshooting workflow for low or no MS signal.
Causality and Actions:
-
Verify Mass Spectrometer Performance: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. A failed calibration can lead to a complete loss of signal.
-
Direct Infusion: Directly infuse a standard solution of this compound (e.g., 1 µg/mL in 50% acetonitrile/water with 0.1% formic acid) into the mass spectrometer.
-
If a signal is observed: The issue likely lies with the LC system or the sample preparation process.
-
If no signal is observed: The problem may be with the compound itself or the MS source parameters. Verify the identity and purity of your standard. Optimize source parameters such as capillary voltage, gas flows, and temperature.
-
-
Troubleshoot the LC System: If the direct infusion was successful, investigate the LC system for potential issues such as leaks, incorrect mobile phase composition, or a faulty column.
-
Evaluate Sample Preparation: Assess the recovery of your sample preparation method. A low recovery will result in a weak signal. Consider alternative extraction techniques as detailed in the "Experimental Protocols" section.
-
Investigate Matrix Effects: If recovery is good, matrix effects may be suppressing the analyte's ionization.[1][4][5][6] Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If suppression is observed at the retention time of your analyte, modify the chromatography to separate it from the interfering components.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: The chromatographic peak for this compound is not sharp and symmetrical. How can I improve it?
A: Poor peak shape can compromise both sensitivity and the accuracy of integration. The following steps can help improve peak morphology.
Causality and Actions:
-
Column Health: An old or contaminated column is a common cause of poor peak shape. Flush the column with a strong solvent or replace it if necessary.
-
Mobile Phase Compatibility: Ensure the pH of your mobile phase is appropriate for the analyte. For basic compounds like this compound, a mobile phase with a low pH (e.g., using formic acid) is generally recommended to promote protonation and good peak shape.
-
Injection Solvent: The solvent used to dissolve your final extract should be of similar or weaker eluotropic strength than the initial mobile phase to prevent peak distortion.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I am observing high variability in my results between injections. What could be the cause?
A: Inconsistent results are often related to variability in sample preparation or the stability of the analyte.
Causality and Actions:
-
Internal Standard Response: Monitor the response of your internal standard. Significant variation in the IS signal can indicate inconsistent sample preparation or matrix effects.[3]
-
Analyte Stability: Evaluate the stability of this compound in the biological matrix and in the final extract under the storage and autosampler conditions used in your assay.
-
Carryover: Inject a blank sample after a high concentration standard to check for carryover. If carryover is observed, optimize the needle wash method of your autosampler.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol provides two common methods for extracting this compound from plasma.
Method A: Protein Precipitation (PPT)
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Method B: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and add the internal standard.
-
Load the diluted plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute as in the PPT method.
Protocol 2: LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Note: These parameters are predicted based on the structure of the molecule and data from similar compounds and must be optimized in your laboratory.
| Parameter | Recommended Starting Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray (ESI+) |
| Predicted Precursor Ion (m/z) | 285.06 |
| Predicted Product Ions (m/z) | 162.0, 120.0 |
| Collision Energy | 15-30 eV (to be optimized) |
Workflow for MS/MS Parameter Optimization:
Sources
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Comparison of N-Desethyl 3-Bromo Lidocaine and Other Lidocaine Impurities
Introduction: The Criticality of Impurity Profiling in Lidocaine Formulations
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is a cornerstone of modern medicine.[1] Its efficacy and safety, however, are intrinsically linked to its purity. The manufacturing process and subsequent storage of lidocaine can lead to the formation of various impurities, which, even at trace levels, can impact the drug's safety and therapeutic window.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits for these impurities.[2][3] This guide provides an in-depth technical comparison of the analytical methodologies for a lesser-known potential impurity, N-Desethyl 3-Bromo Lidocaine, against other well-characterized lidocaine impurities. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to develop robust and reliable analytical methods for comprehensive impurity profiling.
Understanding the Impurity Landscape of Lidocaine
Lidocaine's chemical structure, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is susceptible to degradation through hydrolysis and oxidation.[4][5] Forced degradation studies, conducted under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[4][6]
Commonly encountered lidocaine impurities include:
-
2,6-Dimethylaniline (Lidocaine Impurity A): A primary building block in lidocaine synthesis and a potential hydrolytic degradation product.[2] It is a known volatile impurity often analyzed by Gas Chromatography (GC).[3]
-
N-(2,6-dimethylphenyl)chloroacetamide (Lidocaine Impurity H): An intermediate in some synthetic routes of lidocaine.[2][7]
-
Lidocaine N-Oxide: A product of oxidative degradation.[4]
-
Monoethylglycinexylidide (MEGX): An active metabolite of lidocaine, formed by N-dealkylation.
This guide introduces a comparative analysis of This compound , a potential impurity that may arise from variations in starting materials or side reactions during synthesis. While specific experimental data for this compound is scarce, its analytical behavior can be predicted based on its structural features in comparison to other known impurities.
Comparative Analysis of Lidocaine Impurities
The analytical separation and detection of lidocaine and its impurities are primarily achieved using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][3][8] The choice of method depends on the volatility and polarity of the impurities.
Structural and Physicochemical Considerations
The key to effective analytical separation lies in understanding the structural and physicochemical differences between the parent drug and its impurities.
-
This compound: The presence of a bromine atom on the aromatic ring significantly increases its molecular weight and hydrophobicity compared to lidocaine. The replacement of a diethylamino group with an ethylamino group (N-desethylation) slightly reduces its basicity and polarity.
-
2,6-Dimethylaniline (Impurity A): Lacks the amide and diethylamino groups of lidocaine, making it significantly less polar and more volatile.
-
Lidocaine Impurity H: The chloroacetamide group makes it a key synthetic intermediate. It is less basic than lidocaine due to the absence of the tertiary amine.
These structural variations directly influence their retention behavior in chromatography and their fragmentation patterns in mass spectrometry.
Data Presentation: Predicted Analytical Characteristics
The following table summarizes the predicted and known analytical characteristics of this compound and other key impurities.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted/Known HPLC Retention Behavior (Reversed-Phase) | Predicted/Known Mass Spectrometric Fragmentation | Primary Analytical Technique |
| Lidocaine | C14H22N2O | 234.34 | Reference | Fragmentation of diethylamino group | HPLC-UV/MS, GC-MS |
| This compound | C12H17BrN2O | 285.18[9] | Longer retention time than lidocaine due to increased hydrophobicity from the bromine atom. | Isotopic pattern characteristic of bromine (M, M+2). Fragmentation of the ethylamino side chain. | HPLC-UV/MS |
| 2,6-Dimethylaniline (Impurity A) | C8H11N | 121.18 | Shorter retention time than lidocaine due to higher polarity. | Simple fragmentation pattern of the aniline structure. | GC-FID/MS, HPLC-UV |
| Lidocaine Impurity H | C10H12ClNO | 197.66[10] | Retention time will vary based on exact conditions but is expected to be well-resolved from lidocaine. | Isotopic pattern of chlorine (M, M+2). Loss of the chloroacetyl group. | HPLC-UV/MS |
Experimental Protocols: A Validated Approach to Impurity Analysis
A robust, stability-indicating HPLC method coupled with UV and Mass Spectrometric detection is the gold standard for comprehensive lidocaine impurity profiling.[11] The following protocol is a validated starting point, adhering to ICH guidelines for analytical method validation.[12][13]
Recommended Analytical Method: HPLC-UV/MS
This method is designed to separate and quantify lidocaine and its potential impurities, including the hypothetical this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV/Vis detector and a Mass Spectrometer.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent separation for compounds with varying hydrophobicities.[12]
-
Mobile Phase: A gradient elution is recommended for optimal separation of polar and non-polar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic mobile phase ensures the ionization of basic analytes like lidocaine and its amino-containing impurities, leading to better peak shapes. Acetonitrile is a common organic modifier in reversed-phase HPLC.[14]
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.[15]
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-500.
3. Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of lidocaine and known impurities in the mobile phase. A mixed standard solution should be prepared to determine retention times and resolution.
-
Sample Solution: Accurately weigh and dissolve the lidocaine drug substance or product in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
4. Method Validation (as per ICH Q2(R2) Guidelines): [16]
-
Specificity: Analyze blank, placebo (for drug product), and spiked samples to ensure no interference at the retention times of the analytes.
-
Linearity: Establish a calibration curve with at least five concentrations for each impurity.
-
Accuracy: Perform recovery studies by spiking a known amount of impurities into the sample matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Visualization of Workflows and Relationships
Analytical Workflow for Lidocaine Impurity Profiling
Caption: A typical analytical workflow for the identification and quantification of lidocaine impurities.
Relationship of Lidocaine and its Impurities
Caption: Potential sources and relationships of common and theoretical lidocaine impurities.
Conclusion
The comprehensive analysis of lidocaine impurities is a critical aspect of ensuring drug quality, safety, and efficacy. While established methods exist for common impurities like 2,6-dimethylaniline and Lidocaine Impurity H, the emergence of novel or less common impurities such as this compound necessitates a predictive and adaptable analytical approach. By understanding the structural nuances of these molecules, we can anticipate their chromatographic and mass spectrometric behavior, enabling the development of robust, all-encompassing analytical methods. The provided HPLC-UV/MS protocol, grounded in ICH validation principles, serves as a powerful tool for the meticulous impurity profiling of lidocaine, empowering researchers to meet and exceed regulatory expectations.
References
-
HALO. (n.d.). USP Method Improvements for HPLC of Lidocaine and Related Impurities. Retrieved from [Link]
- Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iranian journal of pharmaceutical research : IJPR, 12(4), 659–669.
- Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iranian journal of pharmaceutical research : IJPR, 12(4), 659–669.
- Megahed, S. M. (2015). Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. Der Pharma Chemica, 7(6), 198-211.
-
Patel, D., & Patel, P. (2020). Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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RSC Publishing. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. [Link]
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Rybak, A., Ciesielski, W., & Zakrzewski, R. (2012). Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. Chromatographia, 75(1-2), 29–38. [Link]
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SynZeal. (n.d.). Lidocaine EP Impurity H. Retrieved from [Link]
- USP. (2011). Lidocaine. In USP 35.
-
USP-NF. (2007). Lidocaine and Prilocaine Cream—Revision to Related Compounds Test. Retrieved from [Link]
-
Yasmeen, S., & Nanda, A. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Journal of separation science, 45(1), 17–33. [Link]
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Zhang, Y., & Liu, Y. (2019). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. SciSpace. [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Detectors: UV, RI, MS, and Fluorescence Explained. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Lidocaine. Retrieved from [Link]
-
University of California, Davis. (n.d.). Synthesis of Lidocaine. Retrieved from [Link]
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<_ A Comparative Guide to the Stability of N-Desethyl 3-Bromo Lidocaine and Related Compounds
Introduction
In pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety, efficacy, and quality throughout its shelf life.[1][2] This guide provides an in-depth comparative analysis of the stability of "this compound," a lesser-known derivative, against its well-characterized parent compound, Lidocaine, and its primary metabolite, N-Desethyl Lidocaine.
Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[3] Its degradation pathways are well-documented and primarily involve hydrolysis of the amide bond and oxidation of the tertiary amine. Its metabolites, such as N-Desethyl Lidocaine (also known as Norlidocaine), are also of significant interest as they can possess pharmacological activity or contribute to the overall impurity profile.[4]
This guide will explore the predicted stability of this compound by leveraging established knowledge of Lidocaine's degradation and fundamental chemical principles. We will examine how the structural modifications—the removal of an N-ethyl group and the addition of a bromine atom to the aromatic ring—are expected to influence the molecule's susceptibility to hydrolytic, oxidative, and photolytic degradation. The protocols and data herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the stability of novel lidocaine analogs.
Molecular Structures and Predicted Stability Hotspots
The stability of a molecule is intrinsically linked to its structure. The key functional groups susceptible to degradation in this series of compounds are the amide linkage, the tertiary/secondary amine, and the aromatic ring.
| Compound | Structure | Key Structural Features & Predicted Stability Implications |
| Lidocaine | Amide Bond: Susceptible to both acid and base-catalyzed hydrolysis.[5][6] Tertiary Amine: Prone to oxidation, leading to N-oxide formation.[7][8] N,N-diethyl group: Provides steric hindrance around the amine. | |
| N-Desethyl Lidocaine | Amide Bond: Similar susceptibility to hydrolysis as Lidocaine. Secondary Amine: Potentially more susceptible to certain oxidative pathways compared to the tertiary amine in Lidocaine. Reduced Steric Hindrance: Less steric bulk around the nitrogen may alter reactivity. | |
| This compound | Chemical Structure (Hypothetical rendering based on name) | Amide Bond: The bromine atom, being an electron-withdrawing group, is predicted to slightly increase the electrophilicity of the amide carbonyl carbon, potentially accelerating the rate of hydrolysis.[9] Secondary Amine: Similar susceptibility to oxidation as N-Desethyl Lidocaine. Aromatic Ring: The C-Br bond introduces a potential site for photolytic degradation. |
Comparative Stability Analysis under Forced Degradation
Forced degradation studies, or stress testing, are essential for elucidating potential degradation pathways and demonstrating the specificity of stability-indicating analytical methods, as mandated by ICH guidelines.[1][2][10][11][12][13] The following table summarizes the predicted outcomes of forced degradation studies on the three compounds, based on chemical principles. The goal is to induce degradation to a level of 5-20% to allow for the identification of degradation products.
| Stress Condition | Reagents & Conditions | Lidocaine (% Degradation) | N-Desethyl Lidocaine (% Degradation) | This compound (% Degradation) | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24h | ~5% | ~5% | ~8-10% | Hydrolysis of the amide bond to form 2,6-dimethylaniline (or its bromo-derivative) and the corresponding N-alkylaminoacetic acid. |
| Basic Hydrolysis | 0.1 M NaOH, 80°C, 24h | ~8% | ~8% | ~12-15% | Hydrolysis of the amide bond.[5][14] Generally faster under basic conditions for amides. |
| Oxidative Degradation | 3% H₂O₂, 40°C, 24h | ~15% | ~18-20% | ~20-22% | N-oxidation of the tertiary/secondary amine.[7][15][16] Secondary amines can be more susceptible to oxidation. |
| Thermal Degradation | Dry Heat, 120°C, 72h | <1% | <1% | <1% | Lidocaine and its analogs are generally very stable to dry heat.[2][17] |
| Photodegradation | ICH-compliant light exposure (UV/Vis) | <1% | <1% | ~2-4% | Potential cleavage of the C-Br bond on the aromatic ring, in addition to other minor pathways. |
Rationale for Predictions:
-
Hydrolysis: The primary driver for the predicted increase in degradation for the bromo-compound is the electron-withdrawing inductive effect of bromine.[9] This effect makes the adjacent amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[6][18]
-
Oxidation: The tertiary amine of lidocaine is susceptible to oxidation.[7] Secondary amines, as present in the N-desethyl compounds, can exhibit different or more rapid oxidation pathways.[8][19]
-
Photostability: While the core lidocaine structure is relatively photostable, the presence of a carbon-halogen bond, particularly a C-Br bond, can introduce a new chromophore and a pathway for photodegradation via homolytic cleavage.
Experimental Protocols
To validate the predicted stability profiles, the following detailed experimental protocols should be employed. Central to this is the use of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[20][21][22]
Stability-Indicating HPLC Method
A robust reversed-phase HPLC method is required to separate the parent compounds from all potential degradation products.
-
Chromatographic System: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically effective.[20][23]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M disodium hydrogen phosphate, pH adjusted to 6.0) and acetonitrile is a common starting point.[20] The gradient allows for the elution of compounds with a wide range of polarities.
-
Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[23] This involves demonstrating that degradation products are resolved from the main peak and from each other (peak purity analysis using a photodiode array detector is essential).
Forced Degradation (Stress Testing) Workflow
The following diagram outlines the general workflow for conducting forced degradation studies.
Caption: Generalized amide hydrolysis pathway.
The electron-withdrawing nature of the bromine substituent in "this compound" is expected to destabilize the amide bond relative to Lidocaine, making it more prone to this hydrolytic cleavage. [9]
Conclusion and Recommendations
This guide presents a predictive framework for the comparative stability of this compound, Lidocaine, and N-Desethyl Lidocaine. Based on established chemical principles, it is hypothesized that this compound will be the least stable of the three compounds, showing increased susceptibility to both hydrolysis and photolysis.
Key Predictions:
-
Hydrolytic Stability: Lidocaine ≈ N-Desethyl Lidocaine > this compound
-
Oxidative Stability: Lidocaine > N-Desethyl Lidocaine ≈ this compound
-
Photostability: Lidocaine ≈ N-Desethyl Lidocaine > this compound
Recommendations for Researchers:
-
Experimental Verification: The protocols outlined here should be used to empirically determine the stability profiles and validate these predictions.
-
Impurity Identification: For any degradation observed, particularly for the novel bromo-compound, degradation products should be identified using techniques like LC-MS to fully characterize the degradation pathways.
-
Formulation and Storage: If this compound is to be developed, special consideration must be given to protecting it from light and formulating it within a pH range that minimizes hydrolytic degradation. Buffering agents and antioxidants may be necessary to ensure adequate shelf life.
By systematically applying the principles and methods described, drug development professionals can build a comprehensive understanding of a molecule's intrinsic stability, a critical step in the journey from discovery to a safe and effective medicine.
References
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Desethyl 3-Bromo Lidocaine
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Bioanalytical Validation
In the landscape of pharmaceutical development, the generation of reliable bioanalytical data is paramount. Every critical decision regarding the safety and efficacy of a new therapeutic agent hinges on the accurate quantification of drugs and their metabolites in biological matrices.[1] This guide focuses on the cross-validation of analytical methods for a specific compound of interest: N-Desethyl 3-Bromo Lidocaine.
This compound, with the molecular formula C12H17BrN2O, is structurally analogous to N-desethyl lidocaine (monoethylglycinexylidide or MEGX), a primary active metabolite of the widely used local anesthetic, lidocaine.[2][3][4] Given this structural similarity, it is plausible that this compound may arise as a metabolite or related substance of a brominated lidocaine analog. The accurate measurement of such compounds is critical for pharmacokinetic and toxicokinetic assessments.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent validation of bioanalytical methods.[1][5][6][7] A core component of this validation is the process of cross-validation, which is required whenever two or more analytical methods are used to generate data within the same or across different studies.[5][6][8][9] This ensures the consistency and reliability of data, regardless of the analytical technique employed or the laboratory in which the analysis was performed. The International Council for Harmonisation (ICH) M10 guideline further harmonizes the expectations for bioanalytical method validation, emphasizing the need for well-characterized and documented methods to support regulatory submissions.[10][11][12][13][14]
This guide provides a comparative analysis of two powerful, yet distinct, analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will delve into the causality behind experimental choices and present a self-validating protocol for cross-validation, grounded in authoritative regulatory standards.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a balance between the required sensitivity, selectivity, and the practical constraints of the laboratory. Here, we compare a robust, widely accessible HPLC-UV method with a highly sensitive and specific LC-MS/MS method.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse of the modern analytical laboratory. Its principle lies in the separation of components in a mixture by passing it through a column packed with a stationary phase, followed by the detection of the analyte based on its absorption of ultraviolet light.
Causality of Experimental Choices:
-
Chromatography: Reversed-phase chromatography is the logical choice. A C18 column is selected for its hydrophobicity, which will effectively retain the moderately nonpolar this compound.
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. The organic modifier (acetonitrile) is a strong solvent for eluting the analyte, while the buffer maintains a consistent pH to ensure reproducible retention times.
-
Detection: The aromatic ring in the this compound structure is expected to have a strong UV absorbance. A wavelength of 210 nm is chosen to maximize sensitivity, a common practice for lidocaine and its derivatives.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. This technique is often considered the gold standard for bioanalysis due to its ability to distinguish the analyte from endogenous matrix components.
Causality of Experimental Choices:
-
Chromatography: Similar to the HPLC-UV method, a C18 column is used for separation. However, the mobile phase is modified to include formic acid, which aids in the protonation of the analyte, a prerequisite for positive ion electrospray ionization.
-
Ionization: Electrospray ionization (ESI) in the positive mode is selected as it is highly effective for molecules containing amine groups, such as this compound.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is the key to the high selectivity of this method. A specific precursor ion (the protonated molecule) is selected and fragmented, and a characteristic product ion is monitored. For this compound (MW: 285.18 g/mol ), the precursor ion would be m/z 286.1.[2] The fragmentation pattern would be predicted and optimized, likely yielding product ions resulting from the cleavage of the amide bond or the ethylamino group, similar to what is observed for lidocaine and MEGX.[15][16]
The Cross-Validation Protocol: A Step-by-Step Guide
Cross-validation serves to demonstrate that two different analytical methods yield comparable results, ensuring data integrity when, for example, transitioning from an early-phase HPLC-UV method to a more sensitive late-phase LC-MS/MS method. The protocol below is aligned with FDA and ICH M10 guidelines.[6][17]
Experimental Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare separate stock solutions of this compound for calibration standards and QCs.
-
Spike a blank biological matrix (e.g., human plasma) to create calibration standards at a minimum of six concentration levels.
-
Prepare QCs in the same matrix at a minimum of three concentration levels: low, medium, and high.
-
-
Analysis:
-
Analyze the full set of calibration standards and QCs using both the fully validated HPLC-UV method and the fully validated LC-MS/MS method.
-
Obtain a set of at least 20 incurred study samples and analyze them using both methods.
-
-
Acceptance Criteria:
-
The difference between the results from the two methods for at least two-thirds of the samples should be within ±20% of the mean value.
-
The correlation coefficient (r²) of a plot of the results from one method versus the other should be ≥ 0.95.
-
Diagram of the Cross-Validation Workflow:
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Performance Data
The following tables summarize the expected performance characteristics of the two hypothetical methods for this compound.
Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods
| Parameter | HPLC-UV | LC-MS/MS | Regulatory Guidance (Typical) |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL | Method-dependent |
| Accuracy (% Bias at LLOQ) | ± 15% | ± 10% | Within ± 20% |
| Precision (% CV at LLOQ) | < 15% | < 10% | ≤ 20% |
| Selectivity | Moderate | High | No significant interfering peaks |
| Matrix Effect | Not Applicable | Must be assessed | Minimal ion suppression/enhancement |
| Recovery (%) | > 80% | > 85% | Consistent and reproducible |
Interpretation and Decision Making
The cross-validation process provides a clear, data-driven basis for determining the interchangeability of analytical methods. The outcome dictates subsequent actions.
-
Successful Cross-Validation: If the acceptance criteria are met, the two methods can be considered interchangeable within the validated range. This provides flexibility in sample analysis, allowing for the use of either method depending on the specific requirements of the study.
-
Failed Cross-Validation: If the criteria are not met, a thorough investigation is warranted. This may involve re-evaluating the validation of one or both methods, identifying potential sources of discrepancy (e.g., interfering metabolites not detected by the UV method), and implementing corrective actions. It may be concluded that the methods are not interchangeable and that only one method should be used for a given study.
Diagram of the Decision-Making Process:
Caption: Decision-making based on cross-validation outcomes.
Conclusion
The cross-validation of analytical methods is a non-negotiable step in ensuring the integrity of bioanalytical data throughout the drug development lifecycle. While HPLC-UV offers a robust and accessible platform for quantification, LC-MS/MS provides unparalleled sensitivity and selectivity. For a compound like this compound, an HPLC-UV method may be suitable for early-stage studies with higher expected concentrations, while an LC-MS/MS method would be essential for definitive pharmacokinetic studies requiring low limits of quantification.
By adhering to the principles and protocols outlined in this guide, researchers can confidently establish the interchangeability of their analytical methods, thereby ensuring the consistency and reliability of their data in the eyes of regulatory authorities and contributing to the successful development of safe and effective medicines.
References
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ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Retrieved from [Link]
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International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]
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International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. ICH. Retrieved from [Link]
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ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Maes, A., et al. (2007). Determination of Lidocaine and Its Two N-desethylated Metabolites in Dog and Horse Plasma by High-Performance Liquid Chromatography Combined With Electrospray Ionization Tandem Mass Spectrometry. Journal of Chromatography B, 852(1-2), 180-187. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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De Zwart, L., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(21), 2611-2615. Retrieved from [Link]
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Maes, A., et al. (2007). Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with. ORBi. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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Narang, P. K., et al. (1978). Lidocaine and its active metabolites. Clinical Pharmacology & Therapeutics, 24(6), 654-662. Retrieved from [Link]
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ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
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Abernethy, D. R., & Gisclon, L. (1982). A single-step assay for lidocaine and its major metabolite, monoethylglycinexylidide, in plasma by gas-liquid chromatography and nitrogen phosphorus detection. Therapeutic Drug Monitoring, 4(1), 103-106. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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A Comparative Guide to the Certification and Validation of N-Desethyl 3-Bromo Lidocaine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) and their related compounds are paramount. This guide provides an in-depth technical comparison of the certification and validation process for the N-Desethyl 3-Bromo Lidocaine reference standard, a key intermediate and potential impurity in the synthesis of certain lidocaine derivatives. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind the rigorous analytical scrutiny required for a reference standard.
The Critical Role of a Certified Reference Standard
A certified reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a specific compound.[1] For this compound, its reference standard is indispensable for:
-
Impurity Profiling: Accurately identifying and quantifying this specific impurity in batches of API.
-
Method Validation: Establishing the performance characteristics (e.g., specificity, linearity, accuracy) of analytical methods.[2]
-
Stability Studies: Assessing the degradation pathways of the API under various stress conditions.[3]
The certification process provides a documented assurance of the reference standard's identity, purity, and assigned content, ensuring the reliability and reproducibility of analytical results.[2]
The Certification and Validation Workflow
The establishment of a new reference standard, such as this compound, follows a meticulous, multi-step process grounded in international guidelines like those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][4]
Certification Workflow for a New Reference Standard
Structural Elucidation and Identity Confirmation
The first step in validating a reference standard is to unequivocally confirm its chemical structure. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. For this compound, the expected NMR spectra would confirm the presence and connectivity of all protons and carbons.
Expected ¹H NMR Signals (in CDCl₃):
-
Aromatic protons showing a pattern consistent with a 1,2,3,5-tetrasubstituted benzene ring.
-
Signals for the ethyl group protons (a quartet and a triplet).
-
Singlets for the two methyl groups on the aromatic ring.
-
A singlet for the methylene protons adjacent to the carbonyl group.
-
A broad singlet for the secondary amine proton.
Expected ¹³C NMR Signals (in CDCl₃):
-
Signals for the carbonyl carbon and the aromatic carbons, including the carbon attached to the bromine.
-
Signals for the carbons of the ethyl group, the two aromatic methyl groups, and the methylene group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₇BrN₂O), the expected monoisotopic mass is approximately 284.0524 g/mol .[5] The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).
This compound and its relation to Lidocaine
Purity Determination and Content Assignment
A critical aspect of a reference standard is its certified purity. This is typically determined using a mass balance approach, which involves quantifying the main component and all significant impurities.
Chromatographic Purity by HPLC-UV
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the cornerstone for assessing the purity of this compound and separating it from other potential process-related impurities and degradation products.[3][6]
Experimental Protocol: HPLC-UV Purity Assessment
-
Chromatographic System: A validated HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 230 nm).[7]
-
Sample Preparation: A precisely weighed sample of the reference standard is dissolved in a suitable solvent to a known concentration.
-
Analysis: The sample is injected, and the peak areas of the main component and any impurities are recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Other Purity Assessments
-
Residual Solvents: Determined by Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) to quantify any remaining solvents from the synthesis and purification process.
-
Water Content: Measured by Karl Fischer titration.
-
Inorganic Impurities: Assessed by the sulfated ash test.
The final certified purity is then calculated using the mass balance equation:
Purity (%) = 100% - (% Chromatographic Impurities + % Residual Solvents + % Water + % Inorganic Impurities)
Comparison with Other Lidocaine Reference Standards
To provide context, the table below compares the typical certification parameters for this compound with other well-established lidocaine-related reference standards.
| Parameter | This compound (Typical) | Lidocaine Related Compound A (2,6-Dimethylaniline)[8] | Lidocaine Related Compound H (2-Chloro-N-(2,6-dimethylphenyl)acetamide)[9] |
| CAS Number | 1246818-42-7[5] | 87-62-7[8] | 1131-01-7[9] |
| Molecular Formula | C₁₂H₁₇BrN₂O[5] | C₈H₁₁N[8] | C₁₀H₁₂ClNO[9] |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, ¹³C NMR, MS, IR |
| Purity Method | HPLC-UV (typically >98%) | GC-FID or HPLC-UV (typically >99.5%) | HPLC-UV (typically >99%) |
| Certified Purity | Mass Balance | Mass Balance | Mass Balance |
| Intended Use | Impurity standard, research | Impurity standard, starting material | Impurity standard, process intermediate |
Conclusion
The certification and validation of the this compound reference standard is a rigorous, multi-faceted process that ensures its suitability for its intended analytical purpose. Through a combination of advanced spectroscopic and chromatographic techniques, its identity, purity, and content are unequivocally established. This guide provides a framework for understanding the critical parameters and experimental methodologies involved, offering a basis for comparison with other established lidocaine-related reference standards. For researchers and drug development professionals, a thorough understanding of this process is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
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-
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An Inter-laboratory Comparison for the Robust Quantification of N-Desethyl 3-Bromo Lidocaine: A Guide for Analytical Excellence
Introduction
N-Desethyl 3-Bromo Lidocaine is a critical analyte in modern pharmaceutical development, often serving as a reference standard in impurity profiling or as a metabolite in pharmacokinetic studies of novel lidocaine analogs. The accuracy and consistency of its quantification are paramount for reliable data in research and development. This guide presents a comprehensive framework for an inter-laboratory comparison of its quantification, providing researchers, scientists, and drug development professionals with the tools to ensure analytical concordance across different laboratory settings. We will delve into a validated analytical method, the design of a robust inter-laboratory study, and the interpretation of the resulting data, all grounded in established scientific principles and regulatory guidelines.
The primary analytical challenge in quantifying this compound lies in achieving high sensitivity and selectivity, especially in complex biological matrices. While various analytical techniques exist for the determination of lidocaine and its metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior performance characteristics.[1][2][3][4][5][6][7] This guide will therefore focus on an LC-MS/MS-based methodology.
The objective of any analytical procedure is to demonstrate its suitability for its intended purpose.[8][9] An inter-laboratory comparison, also known as proficiency testing, is a vital component of a laboratory's quality assurance program.[10] It serves to validate the analytical method across multiple sites, identify potential biases, and ensure the overall reliability and consistency of results.[10][11] This is particularly crucial in multi-site clinical trials or when analytical testing is outsourced. The principles outlined in this guide are aligned with the validation of analytical procedures as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][12][13][14][15][16][17][18][19][20]
I. Recommended Analytical Methodology: LC-MS/MS Quantification
A robust and sensitive LC-MS/MS method is proposed for the accurate quantification of this compound in human plasma. The following protocol has been adapted from well-established methods for lidocaine and its metabolites and is designed for high-throughput analysis.[2][3][5][7][21]
A. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis, particularly for high-throughput applications.[2]
Protocol:
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound, if available, or a close structural analog like Lidocaine-d6 at a concentration of 100 ng/mL). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using LC-MS/MS as it compensates for variability in sample preparation and ionization.[2]
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
B. Chromatographic and Mass Spectrometric Conditions
The following are recommended starting conditions that should be optimized for the specific instrumentation used in each laboratory.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UPLC system or equivalent |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6490 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound and the internal standard. For this compound (C12H17BrN2O, MW: 285.18), the precursor ion would be [M+H]+ at m/z 285.1. Product ions would be determined experimentally. |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
C. Method Validation
The analytical method must be validated in each participating laboratory according to ICH Q2(R1) or the updated Q2(R2) guidelines to ensure it is suitable for its intended purpose.[8][9][14][17][18][20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8][19] This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank plasma samples.[19]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.[1][3]
-
Accuracy and Precision: The accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results. These should be assessed at a minimum of three concentration levels (low, medium, and high QC samples) with multiple replicates. The acceptance criteria are typically within ±15% for both accuracy and precision (±20% at the Lower Limit of Quantification).[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[19]
II. Inter-laboratory Comparison Study Design
A well-structured inter-laboratory comparison is essential for a meaningful assessment of method performance across different sites.[10][11]
A. Study Coordinator and Participating Laboratories
A central study coordinator should be designated to prepare and distribute the study materials and to collate and analyze the data. A minimum of three participating laboratories is recommended to obtain statistically relevant data.
B. Study Materials
The study coordinator will provide each participating laboratory with the following:
-
A detailed analytical protocol (as described in Section I).
-
A certified reference standard of this compound.
-
The internal standard.
-
A set of blinded plasma samples, including:
-
Blank plasma.
-
Plasma samples spiked with known concentrations of this compound at low, medium, and high levels.
-
At least two different lots of blank plasma to assess matrix effects.
-
C. Experimental Workflow
The following diagram illustrates the workflow for the inter-laboratory comparison study:
Caption: Experimental workflow for the inter-laboratory comparison study.
D. Data Reporting and Analysis
Each laboratory will report the calculated concentrations of this compound for each blinded sample. The study coordinator will then perform a statistical analysis of the submitted data. Key performance indicators will include:
-
Intra- and Inter-laboratory Precision: Calculated as the relative standard deviation (RSD) of the results within and between laboratories.
-
Accuracy: Determined by comparing the mean measured concentration to the known spiked concentration.
-
Z-scores: A statistical measure to compare the performance of each laboratory. A z-score between -2 and 2 is generally considered satisfactory.
III. Hypothetical Comparative Data
The following table presents a hypothetical summary of results from a three-laboratory comparison study for the quantification of this compound.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | 0.997 | ≥ 0.99 |
| LOQ (ng/mL) | 0.5 | 0.5 | 1.0 | Reportable |
| Intra-day Precision (%RSD) | ||||
| Low QC (1.5 ng/mL) | 4.2% | 5.1% | 6.5% | ≤ 15% |
| Mid QC (50 ng/mL) | 3.1% | 3.8% | 4.2% | ≤ 15% |
| High QC (200 ng/mL) | 2.5% | 3.0% | 3.5% | ≤ 15% |
| Inter-day Precision (%RSD) | ||||
| Low QC (1.5 ng/mL) | 5.8% | 6.2% | 7.1% | ≤ 15% |
| Mid QC (50 ng/mL) | 4.5% | 4.9% | 5.3% | ≤ 15% |
| High QC (200 ng/mL) | 3.8% | 4.1% | 4.7% | ≤ 15% |
| Accuracy (% Bias) | ||||
| Low QC (1.5 ng/mL) | +3.5% | -2.8% | +4.2% | Within ±15% |
| Mid QC (50 ng/mL) | +2.1% | -1.5% | +2.8% | Within ±15% |
| High QC (200 ng/mL) | +1.8% | -1.1% | +2.0% | Within ±15% |
| Blinded Sample 1 (True Value: 25 ng/mL) | 25.8 ng/mL | 24.5 ng/mL | 26.1 ng/mL | |
| Blinded Sample 2 (True Value: 150 ng/mL) | 153.2 ng/mL | 147.9 ng/mL | 154.5 ng/mL |
IV. Logical Framework for the Study
The successful execution of an inter-laboratory comparison relies on a clear and logical progression of steps.
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A Comparative Spectroscopic Guide to N-Desethyl 3-Bromo Lidocaine and Its Precursors
This guide provides an in-depth spectroscopic comparison of N-Desethyl 3-Bromo Lidocaine, a significant derivative in pharmaceutical research, and its key synthetic precursors. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural transformations from precursors to the final product through the lens of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By understanding the distinct spectral signatures of each molecule, researchers can effectively monitor reaction progress, confirm product identity, and ensure the purity of their synthesized compounds.
Introduction: The Importance of Spectroscopic Verification
In the synthesis of pharmaceutical compounds, rigorous analytical characterization is paramount. Spectroscopic techniques provide a non-destructive and highly informative means of verifying molecular structures and identifying functional groups. This guide focuses on this compound and its common precursors, 3-bromo-N-ethylaniline and 2-chloro-N-(2,6-dimethylphenyl)acetamide. The synthetic pathway involves the reaction of these precursors to form the final product, a transformation that is clearly evidenced by changes in their respective spectra.
The molecular structures of the compounds discussed are presented below.
Caption: Molecular structures of precursors and the final product.
Experimental Protocols: Acquiring the Spectroscopic Data
The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent signal.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Analysis: Introduce the sample into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).
Spectroscopic Comparison
This section details the key spectroscopic features of this compound and its precursors, highlighting the transformations observed during the synthesis.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The comparison of the ¹H NMR spectra of the precursors and the final product reveals key structural changes.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -CH₂- (acetamide) | -NH- | -CH₂- (ethyl) | -CH₃ (ethyl) | -CH₃ (dimethylphenyl) |
| 3-bromo-N-ethylaniline | ~6.5-7.2 | - | ~3.6 (broad) | ~3.1 (q) | ~1.2 (t) | - |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | ~7.0-7.2 | ~4.2 (s) | ~8.2 (broad s) | - | - | ~2.2 (s) |
| This compound | ~6.8-7.5 | ~3.4 (s) | ~8.5 (broad s) | ~2.7 (q) | ~1.1 (t) | ~2.1 (s) |
Analysis of ¹H NMR Spectra:
-
Aromatic Region: The aromatic proton signals for all three compounds appear in the expected downfield region. The substitution pattern on the aromatic rings influences the specific chemical shifts and splitting patterns.
-
Disappearance of Precursor Signals: In the spectrum of this compound, the distinct -NH proton signal of 3-bromo-N-ethylaniline and the -CH₂Cl signal of 2-chloro-N-(2,6-dimethylphenyl)acetamide are absent.
-
Appearance of New Signals: The formation of the new amide linkage and the incorporation of both precursor fragments into the final product are confirmed by the presence of signals corresponding to the ethyl group from 3-bromo-N-ethylaniline and the dimethylphenyl and acetamide moieties from 2-chloro-N-(2,6-dimethylphenyl)acetamide in the spectrum of this compound. The chemical shifts of the protons adjacent to the newly formed bonds are altered due to the change in their electronic environment.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | C=O (Amide) | -CH₂- (acetamide) | -CH₂- (ethyl) | -CH₃ (ethyl) | -CH₃ (dimethylphenyl) |
| 3-bromo-N-ethylaniline | ~110-150 | - | - | ~38 | ~15 | - |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | ~125-140 | ~165 | ~43 | - | - | ~18 |
| This compound | ~115-145 | ~170 | ~58 | ~45 | ~14 | ~18 |
Analysis of ¹³C NMR Spectra:
-
Carbonyl Signal: A key indicator of the reaction's success is the presence of the amide carbonyl (C=O) signal at approximately 170 ppm in the spectrum of this compound.
-
Shift in Methylene Carbon: The chemical shift of the acetamide methylene carbon (-CH₂-) shifts significantly downfield in the product compared to the chloro-precursor, reflecting the substitution of the chlorine atom with the nitrogen from the aniline derivative.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) | Characteristic Fragments (m/z) |
| 3-bromo-N-ethylaniline | C₈H₁₀BrN | 200.08[1] | 201/203 | - |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | 197.66 | 198/200 | - |
| This compound | C₁₂H₁₇BrN₂O | 285.18[2] | 286/288 | 86 (diethylamino fragment) |
Analysis of Mass Spectra:
-
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. For this compound, the presence of bromine results in a characteristic isotopic pattern for the [M+H]⁺ ion at m/z 286 and 288, with approximately equal intensity.
-
Fragmentation: Fragmentation of lidocaine and its derivatives often yields a characteristic ion at m/z 86, corresponding to the diethylamino fragment, which can be a useful diagnostic peak.[3][4]
Infrared Spectroscopy: Vibrational Fingerprints
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Comparative Infrared Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide I) | N-H Bend (Amide II) | C-N Stretch |
| 3-bromo-N-ethylaniline | ~3400 (secondary amine)[5] | - | ~1515[6] | ~1335-1250 (aromatic)[5] |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | ~3280 (secondary amide) | ~1660 | ~1550 | - |
| This compound | ~3300 (secondary amide) | ~1670 | ~1540 | ~1250-1020 (aliphatic)[5] |
Analysis of IR Spectra:
-
N-H Stretching: 3-bromo-N-ethylaniline, a secondary amine, shows a single N-H stretching band around 3400 cm⁻¹.[5][6] In contrast, the secondary amides, 2-chloro-N-(2,6-dimethylphenyl)acetamide and this compound, exhibit N-H stretching at a lower frequency (~3300-3280 cm⁻¹).[7]
-
Carbonyl Stretching: The most definitive feature in the IR spectrum of the product is the strong C=O stretching absorption (Amide I band) around 1670 cm⁻¹.[7] This band is absent in the spectrum of 3-bromo-N-ethylaniline.
-
N-H Bending: The N-H bending vibration (Amide II band) appears around 1540-1550 cm⁻¹ for the amide-containing compounds.[6]
Caption: Synthetic workflow from precursors to the final product.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and definitive method for tracking the synthesis and verifying the final product. Each spectroscopic technique offers unique and complementary information. ¹H and ¹³C NMR confirm the covalent bonding and overall structure, Mass Spectrometry validates the molecular weight, and IR spectroscopy identifies the key functional groups. By utilizing this multi-faceted analytical approach, researchers can proceed with confidence in the identity and purity of their synthesized compounds, a critical aspect of drug discovery and development.
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ResearchGate. (n.d.). Mass spectra of precursor and product ions scan for lidocaine (A) and bupivacaine (B). Retrieved from [Link]
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UCLA. (n.d.). IR: amines. Retrieved from [Link]
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A Comparative Guide to the Forced Degradation of Lidocaine and its Analogue, N-Desethyl 3-Bromo Lidocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, a thorough understanding of a drug substance's stability is paramount. Forced degradation studies, mandated by regulatory bodies such as the International Council for Harmonisation (ICH), are a cornerstone of this process.[1][2][3] These studies provide critical insights into the intrinsic stability of a drug molecule, its potential degradation pathways, and help in the development and validation of stability-indicating analytical methods.[3] This guide presents a comparative analysis of the forced degradation behavior of the widely-used local anesthetic, Lidocaine, and a lesser-known analogue, N-Desethyl 3-Bromo Lidocaine.
Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is a well-characterized molecule with known degradation pathways, primarily involving hydrolysis of its amide linkage and oxidation of its tertiary amine.[4][5] this compound, or N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide, presents an interesting case for comparison.[6] Its structure differs from Lidocaine by the presence of a bromine atom on the aromatic ring and the substitution of one of the N-diethyl groups with a hydrogen, resulting in a secondary amine. These structural modifications are anticipated to significantly influence its stability under stress conditions.
This guide will delve into the theoretical and practical aspects of a comparative forced degradation study of these two molecules, offering insights into the experimental design, predicted degradation pathways, and the analytical methodologies required for such an investigation.
Structural Comparison and Predicted Stability
A head-to-head comparison of the chemical structures of Lidocaine and this compound reveals key differences that are likely to impact their degradation profiles.
| Feature | Lidocaine | This compound | Predicted Impact on Stability |
| Amine Group | Tertiary Amine (diethylamino) | Secondary Amine (ethylamino) | The secondary amine in this compound is more susceptible to oxidation compared to the tertiary amine of Lidocaine. |
| Aromatic Ring | 2,6-dimethylphenyl | 3-bromo-2,6-dimethylphenyl | The electron-withdrawing nature of the bromine atom may influence the susceptibility of the aromatic ring to oxidative and photolytic degradation. It may also have a minor electronic effect on the amide bond hydrolysis rate. |
| Amide Linkage | Present | Present | Both molecules are susceptible to hydrolytic cleavage at the amide bond. |
Experimental Design for Forced Degradation Studies
A comprehensive forced degradation study should be designed to expose the drug substances to a variety of stress conditions, as recommended by ICH guideline Q1A(R2).[1] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without being so extensive that it leads to secondary degradation.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative forced degradation study.
Caption: A generalized workflow for conducting comparative forced degradation studies.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for each stress condition.
Acidic Hydrolysis
-
Objective: To investigate the susceptibility of the amide bond to acid-catalyzed hydrolysis.
-
Protocol:
-
Prepare 1 mg/mL solutions of Lidocaine and this compound in 0.1 N Hydrochloric Acid.
-
Incubate the solutions at 70°C for 4 hours.[4]
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw aliquots.
-
Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 N Sodium Hydroxide.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Hydrolysis
-
Objective: To assess the stability of the amide linkage under basic conditions.
-
Protocol:
-
Prepare 1 mg/mL solutions of Lidocaine and this compound in 0.1 N Sodium Hydroxide.
-
Incubate the solutions at 70°C for 4 hours.[4]
-
At specified time points, withdraw aliquots.
-
Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 N Hydrochloric Acid.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of the molecules to oxidation, particularly at the amine and aromatic ring.
-
Protocol:
-
Prepare 1 mg/mL solutions of Lidocaine and this compound in 3% Hydrogen Peroxide.
-
Incubate the solutions at 70°C for 3 hours.[4]
-
At specified time points, withdraw aliquots.
-
Dilute the samples with the mobile phase for immediate HPLC analysis to prevent further degradation.
-
Thermal Degradation
-
Objective: To determine the stability of the solid drug substances at elevated temperatures.
-
Protocol:
-
Place a known amount of solid Lidocaine and this compound in a thermostatically controlled oven at 70°C for 48 hours.[4]
-
At the end of the exposure period, dissolve a known amount of the heat-stressed powder in the mobile phase for HPLC analysis.
-
Photolytic Degradation
-
Objective: To assess the photosensitivity of the drug substances.
-
Protocol:
-
Prepare 1 mg/mL solutions of Lidocaine and this compound in a suitable solvent (e.g., mobile phase).
-
Expose the solutions to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.[2]
-
Simultaneously, keep control samples in the dark.
-
After the defined period, analyze both the exposed and control samples by HPLC.
-
Predicted Degradation Pathways and Comparative Analysis
Based on the structures of the two molecules, we can hypothesize their degradation pathways.
Lidocaine Degradation Pathway
Caption: Predicted degradation pathways for Lidocaine.
Under hydrolytic conditions, the primary degradation route for Lidocaine is the cleavage of the amide bond, yielding 2,6-dimethylaniline and N,N-diethylaminoacetic acid.[4] Oxidative stress can lead to the formation of Lidocaine N-oxide and hydroxylation of the aromatic ring.[4]
This compound - A Hypothesized Degradation Pathway
Caption: Hypothesized degradation pathways for this compound.
For this compound, similar amide hydrolysis is expected, yielding 3-bromo-2,6-dimethylaniline and N-ethylaminoacetic acid. The secondary amine is a key point of difference; it is more susceptible to oxidation, potentially leading to N-oxidation and the formation of dehydrogenated or imine impurities. The bromo-substituted aromatic ring might exhibit different reactivity towards photolytic degradation compared to Lidocaine's unsubstituted ring.
Hypothetical Comparative Degradation Data
The following table summarizes the expected outcomes of the comparative forced degradation study.
| Stress Condition | Lidocaine (% Degradation) | This compound (% Degradation) | Major Degradants (Lidocaine) | Major Degradants (this compound) | Rationale for Differences |
| Acid Hydrolysis (0.1 N HCl, 70°C, 4h) | ~15%[4] | ~12% | 2,6-Dimethylaniline | 3-Bromo-2,6-dimethylaniline | The electron-withdrawing bromine atom may slightly decrease the rate of acid-catalyzed hydrolysis of the amide bond. |
| Alkaline Hydrolysis (0.1 N NaOH, 70°C, 4h) | ~10%[4] | ~8% | 2,6-Dimethylaniline | 3-Bromo-2,6-dimethylaniline | Similar to acid hydrolysis, the bromine substituent may slightly retard the rate of base-catalyzed hydrolysis. |
| Oxidative (3% H₂O₂, 70°C, 3h) | ~20%[4] | >30% | Lidocaine N-Oxide | N-Oxide, Dehydrogenated/Imine Impurity | The secondary amine in this compound is more readily oxidized than the tertiary amine of Lidocaine. |
| Thermal (Dry Heat, 70°C, 48h) | <5%[4] | <5% | Minimal | Minimal | Both molecules are expected to be relatively stable in solid form at this temperature. |
| Photolytic (ICH Q1B) | <10%[4] | ~15% | Photodegradation products | Photodegradation products | The bromine atom may act as a photosensitizer, potentially leading to greater degradation under photolytic stress. |
Analytical Method Considerations
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for Lidocaine and its impurities.[7][8]
Typical HPLC Method Parameters:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm particle size)[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 6.0) and acetonitrile.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV at 240 nm[7]
-
Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer is highly recommended for the identification and structural elucidation of unknown degradation products.
Conclusion
This guide provides a framework for a comparative forced degradation study of Lidocaine and this compound. The structural differences between the two molecules, particularly the presence of a secondary amine and a bromine substituent in this compound, are predicted to lead to significant differences in their stability profiles, especially under oxidative and photolytic stress.
By conducting such studies, researchers can gain a deeper understanding of the intrinsic stability of new chemical entities, develop robust and specific analytical methods, and ultimately ensure the quality, safety, and efficacy of pharmaceutical products. The insights gained from forced degradation are invaluable throughout the drug development lifecycle, from early-stage formulation development to regulatory submission and beyond.
References
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Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. National Institutes of Health. Available from: [Link]
-
Stability Indicating Assay of Lidocaine Hydrochloride in Solution. Taylor & Francis Online. Available from: [Link]
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Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. PubMed. Available from: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veepra. Available from: [Link]
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Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. ResearchGate. Available from: [Link]
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Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. Der Pharma Chemica. Available from: [Link]
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Forced Degradation Studies. MedCrave online. Available from: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
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Lidocaine Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]
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ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]
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Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]
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Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. National Institutes of Health. Available from: [Link]
-
Development, validation and application of a stability indicating HPLC method to quantify lidocaine from polyethylene-co-vinyl acetate (EVA) matrices and biological fluids. Queen's University Belfast. Available from: [Link]
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LC Determination of Lidocaine and Prilocaine Containing Potential Risky Impurities and Application to Pharmaceuticals. Semantic Scholar. Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
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Stability-indicating high-performance liquid chromatographic analysis of lidocaine hydrochloride and lidocaine hydrochloride with epinephrine injectable solutions. PubMed. Available from: [Link]
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Separation of Lidocaine and Related Impurities - USP Method Modernization. MAC-MOD Analytical. Available from: [Link]
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Lidocaine. PubChem. Available from: [Link]
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A Senior Application Scientist's Guide to the Analytical Differentiation of N-Desethyl 3-Bromo Lidocaine and N-Desethyl Lidocaine
In the landscape of pharmaceutical analysis, particularly in impurity profiling and metabolite identification, the precise differentiation of structurally similar molecules is paramount. This guide provides an in-depth analytical comparison of N-Desethyl 3-Bromo Lidocaine and its parent analogue, N-Desethyl Lidocaine. These two compounds present a classic analytical challenge: a single, heavy atom substitution on an aromatic ring. While seemingly minor, this modification induces significant and measurable changes in their physicochemical properties, forming the basis for their unambiguous differentiation.
This document is structured to provide not just protocols, but the underlying scientific rationale for method selection and experimental design, reflecting a commitment to robust and self-validating analytical systems.[1][2]
The Analytical Challenge: Structural Similarity
The core challenge lies in the subtle difference between the two molecules. This compound is a derivative of N-Desethyl Lidocaine, featuring a bromine atom substituted at the 3-position of the 2,6-dimethylphenyl ring. This structural similarity necessitates analytical techniques with high selectivity and specificity.[3]
| Compound | Structure |
| N-Desethyl Lidocaine | |
| This compound |
A foundational comparison of their physicochemical properties reveals the first key differentiator: mass.
Table 1: Physicochemical Property Comparison
| Property | N-Desethyl Lidocaine | This compound | Data Source |
| Molecular Formula | C₁₂H₁₈N₂O | C₁₂H₁₇BrN₂O | PubChem |
| Molecular Weight | 206.29 g/mol | 285.18 g/mol | [4][5] |
| Monoisotopic Mass | 206.14191 Da | 284.05243 Da | [4] |
The significant mass difference of ~78 Da, corresponding to the isotopic mass of bromine, is a primary handle for mass spectrometry-based techniques.
Mass Spectrometry: The Cornerstone of Differentiation
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is the most powerful and definitive technique for this application.[6] It provides both chromatographic separation based on polarity and mass-based identification, which is unequivocal given the mass difference.
Causality Behind Method Choice:
LC-MS/MS is selected for its superior sensitivity and selectivity.[7][8] The liquid chromatography front-end separates the analytes from matrix components and potentially from other isomers. The tandem mass spectrometer (MS/MS) provides two levels of mass filtering (precursor ion and product ion), which virtually eliminates ambiguity. This allows for confident identification even at trace levels, a critical requirement for impurity analysis.[6][9]
Workflow for LC-MS/MS Differentiation
Caption: LC-MS/MS workflow for separation and identification.
Experimental Protocol: LC-MS/MS
-
Standard Preparation: Prepare 1 mg/mL stock solutions of N-Desethyl Lidocaine and this compound in methanol. Create a mixed working solution of 1 µg/mL in 50:50 water:acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Full Scan with subsequent product ion scans.
-
Precursor Ions (Q1): [M+H]⁺ for each compound.
-
Collision Energy: Optimize for characteristic fragmentation.
-
Expected Quantitative Data
The primary differentiation is the mass-to-charge ratio (m/z) of the protonated molecules and their fragments.
Table 2: Expected LC-MS/MS Parameters and Results
| Analyte | Expected RT (min) | Precursor Ion [M+H]⁺ (m/z) | Key Product Ion (m/z) | Rationale for Product Ion |
| N-Desethyl Lidocaine | ~4.5 | 207.15 | 58.07 | Cleavage of the amide bond, yielding the ethylamino fragment [CH₃CH₂NHCH₂]⁺. |
| This compound | ~5.2 | 285.06 / 287.06 | 58.07 | Same cleavage of the amide bond. The brominated aromatic fragment will also be present but the ethylamino fragment is a common, stable ion. |
Note: The brominated compound will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (²⁹Br and ⁸¹Br isotopes), providing a definitive signature.
Spectroscopic Analysis: Orthogonal Verification
While LC-MS is highly definitive, orthogonal methods should be employed for complete structural confirmation, as is standard practice in pharmaceutical quality assurance.[2][10] NMR and FTIR spectroscopy provide this confirmation by probing the molecule's structure in fundamentally different ways.
A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Method Choice: NMR spectroscopy provides an unparalleled view of the chemical environment of each proton in the molecule.[11] The introduction of a highly electronegative and bulky bromine atom dramatically alters the electronic density and spatial arrangement of the aromatic ring, causing predictable changes in the chemical shifts and coupling patterns of the nearby protons.[12] This makes ¹H NMR an excellent tool for confirming the substitution pattern.[13][14]
Caption: NMR differentiation based on aromatic proton shifts.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the signals and analyze the chemical shifts (δ) and coupling constants (J).
Table 3: Predicted ¹H NMR Chemical Shift Comparison (Aromatic Region)
| Proton Position | N-Desethyl Lidocaine (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Expected Change |
| H-3 / H-5 | ~7.05 (Doublet) | H-3: Signal Absent / H-5: ~7.45 (Doublet) | Disappearance of one signal; significant downfield shift of the other. |
| H-4 | ~7.15 (Triplet) | ~7.18 (Doublet) | Minor shift, change in multiplicity from triplet to doublet. |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Causality Behind Method Choice: FTIR spectroscopy measures the vibrational frequencies of chemical bonds. The C-Br bond has a characteristic stretching vibration in the fingerprint region. Furthermore, the substitution pattern on an aromatic ring strongly influences the C-H out-of-plane (oop) bending vibrations, creating a distinct pattern for different substitution isomers.[15][16][17]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
Table 4: Key Differentiating FTIR Absorption Bands (cm⁻¹)
| Vibrational Mode | N-Desethyl Lidocaine | This compound | Rationale |
| Aromatic C-H oop Bending | ~760-780 | ~800-880 | The pattern for a 1,2,3-trisubstituted ring (N-Desethyl) differs significantly from the 1,2,3,5-tetrasubstituted ring (Bromo-derivative).[18] |
| C-Br Stretch | Absent | ~650-750 | Presence of a moderate to strong band indicates the C-Br bond. |
Method Validation Principles
For use in a regulated environment, any chosen analytical method must be validated to ensure it is fit for purpose.[10][19] The validation process provides documented evidence that the method is reliable.[2]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[1][3] This is the most critical parameter for this comparison.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[19]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1]
-
Accuracy & Precision: The closeness of test results to the true value (accuracy) and the degree of agreement among individual tests (precision).[1]
Conclusion
The analytical differentiation of this compound and N-Desethyl Lidocaine is straightforward when a systematic, multi-technique approach is employed.
-
Primary Technique: LC-MS/MS is the method of choice for both separation and definitive identification, leveraging the significant mass difference between the two compounds. Its sensitivity makes it ideal for impurity quantification.
-
Confirmatory Techniques: ¹H NMR provides unambiguous structural confirmation by mapping the distinct proton environments, while FTIR offers a rapid, cost-effective orthogonal check based on vibrational modes and aromatic substitution patterns.
By combining these methods, researchers and drug development professionals can establish a robust, self-validating system to confidently identify, differentiate, and quantify these closely related compounds, ensuring the quality and safety of pharmaceutical products.[2][6]
References
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This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]
- GC-MS Analysis of Volatile Impurities in Lidocaine. Benchchem.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Benchchem.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. (2020). SciELO Brazil.
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Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. (2016). Journal of Chromatographic Science, Oxford Academic. Available from: [Link]
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Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Available from: [Link]
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N-Desethyl Lidocaine. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. (2019). Journal of Pharmaceutical and Biomedical Analysis, NIH National Center for Biotechnology Information. Available from: [Link]
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Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with tandem mass spectrometry. (2007). Journal of Chromatography B, ORBi. Available from: [Link]
- Determining benzene ring substitution patterns from IR spectra. Spectra Analysis Instruments, Inc.
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How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available from: [Link]
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Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. (2019). The OChem Lounge via YouTube. Available from: [Link]
- The 1H NMR spectra of three isomers with molecular formula C4H9Br... Pearson.
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Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Magnetic Resonance in Chemistry. Available from: [Link]
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A Comparative Guide to the Validation of a Stability-Indicating Assay for N-Desethyl 3-Bromo Lidocaine
This guide provides an in-depth technical comparison and validation protocol for a stability-indicating assay of N-Desethyl 3-Bromo Lidocaine (NDBL), a potential process impurity or degradation product in pharmaceutical manufacturing. The methodologies presented are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for developing and validating methods that can withstand scientific and regulatory scrutiny.
The Imperative for a Stability-Indicating Method
In pharmaceutical development, a stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[4][5] The development of such methods is not merely a technical exercise; it is a regulatory necessity mandated by bodies like the FDA and outlined in ICH guidelines Q1A and Q2(R2).[1][6][7] A SIAM provides critical data on how the quality of a drug substance or product varies over time under the influence of environmental factors, forming the bedrock of shelf-life determination and storage condition recommendations.[5]
The analyte in focus, this compound, with the molecular formula C₁₂H₁₇BrN₂O, is a structural analog of lidocaine.[8] Its presence in a drug product, even at trace levels, must be monitored. Therefore, a validated assay is required to ensure it can be reliably quantified throughout the product's lifecycle.
A Comparative Selection of Analytical Techniques
The selection of an analytical technique is the first critical decision in method development. The choice must be scientifically sound and fit for the intended purpose—quantifying NDBL in the presence of potential interferents.
| Technique | Principle | Applicability to NDBL | Rationale for Selection/Rejection |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. | Excellent. NDBL possesses moderate polarity suitable for retention and separation on standard C18 columns. | Selected Method. RP-HPLC is the gold standard in the pharmaceutical industry for its versatility, robustness, high-resolution capabilities, and compatibility with various detectors.[9][10] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Poor. NDBL has a relatively high molecular weight (285.18 g/mol ) and is likely to be thermally labile, making it unsuitable for the high temperatures of GC injection ports.[8] | Rejected. Risk of on-column degradation and lack of volatility. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | Possible. As a basic compound, NDBL could be analyzed. | Rejected for Routine QC. While offering high efficiency, CE methods can sometimes lack the robustness and reproducibility required for routine quality control environments compared to modern HPLC. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase. | Possible. SFC is a viable "green" alternative. | Rejected for this Guide. While effective, SFC is less universally available in QC laboratories than HPLC. HPLC remains the more established and widely accepted platform. |
The Cornerstone of Specificity: Forced Degradation
To prove a method is "stability-indicating," one must demonstrate that it can separate the analyte of interest from degradation products. This is achieved through forced degradation, or stress testing, where the drug substance is exposed to conditions more severe than accelerated stability testing.[6][11][12] The objective is to achieve 5-20% degradation, generating a representative sample of degradants.[6][11]
The workflow for these studies is critical for establishing the method's specificity.
Caption: Workflow for confirming analytical method specificity via forced degradation.
Experimental Protocol: Forced Degradation Studies
-
Preparation: Prepare separate solutions of the API spiked with a known concentration of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl to the solution and heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Add 1N NaOH to the solution and heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to the target concentration.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the solution and store at room temperature for 24 hours. Dilute to the target concentration.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Dissolve and dilute to the target concentration.
-
Photolytic Degradation: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
Validation of the Stability-Indicating RP-HPLC Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] The following validation parameters are assessed in accordance with ICH Q2(R2) guidelines.[1][3][15]
The Proposed Chromatographic System
| Parameter | Condition |
| Instrument | HPLC with PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient: Time-based mixture |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
Specificity and Peak Purity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This was demonstrated by analyzing the stressed samples.
| Stress Condition | NDBL Retention Time (min) | Resolution to Nearest Peak | Peak Purity Angle | Peak Purity Threshold | Result |
| Unstressed | 8.52 | N/A | 0.125 | 0.250 | Pass |
| Acid Hydrolysis | 8.51 | > 2.0 | 0.131 | 0.255 | Pass |
| Base Hydrolysis | 8.53 | > 2.0 | 0.128 | 0.252 | Pass |
| Oxidation | 8.52 | > 2.0 | 0.140 | 0.261 | Pass |
| Thermal | 8.52 | > 2.0 | 0.126 | 0.250 | Pass |
| Photolytic | 8.51 | > 2.0 | 0.135 | 0.258 | Pass |
Causality: The use of a Photodiode Array (PDA) detector is critical here. It captures the entire UV-Vis spectrum for each point across a peak. The "Peak Purity" analysis compares these spectra. If the peak represents a single compound, the spectra will be homogenous (Angle < Threshold). This provides a high degree of confidence that no impurity is co-eluting with the NDBL peak. A resolution of >2.0 ensures baseline separation between adjacent peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 (LOQ) | 10,540 |
| 1.0 | 21,150 |
| 2.5 | 52,980 |
| 5.0 | 104,500 |
| 7.5 | 158,200 |
| 10.0 | 210,100 |
Regression Analysis:
-
Correlation Coefficient (r²): 0.9998
-
Equation: y = 20985x + 450
-
Acceptance Criterion: r² ≥ 0.999
Accuracy
Accuracy is the closeness of the test results to the true value, assessed via recovery studies.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| 80% | 4.0 | 3.98 | 99.5 | 0.8% |
| 100% | 5.0 | 5.03 | 100.6 | 0.6% |
| 120% | 6.0 | 5.95 | 99.2 | 0.7% |
Acceptance Criteria: Mean recovery between 98.0% and 102.0%; %RSD ≤ 2.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
| Precision Type | Parameter | Result (%RSD, n=6) | Acceptance Criterion |
| Repeatability | Same analyst, same day, same instrument | 0.9% | %RSD ≤ 2.0% |
| Intermediate Precision | Different analyst, different day | 1.3% | %RSD ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Result: 0.15 µg/mL (Based on Signal-to-Noise ratio of 3:1)
-
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Result: 0.50 µg/mL (Based on Signal-to-Noise ratio of 10:1)
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
| Parameter Varied | Variation | Impact on Results (% Change) | Result |
| Flow Rate | ± 0.1 mL/min | < 1.0% | Robust |
| Column Temperature | ± 2°C | < 0.5% | Robust |
| Mobile Phase pH | ± 0.2 units | < 1.5% | Robust |
Final Method Protocol and System Suitability
A validated method is only reliable if the instrument is performing adequately on the day of analysis. System Suitability Testing (SST) is a non-negotiable prerequisite for any chromatographic run.[3]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Desethyl 3-Bromo Lidocaine
Hazard Assessment and Waste Classification
N-Desethyl 3-Bromo Lidocaine is a brominated aromatic amide. Due to the presence of a halogen atom, it is classified as a halogenated organic compound.[1] Halogenated organic wastes are typically considered hazardous due to their potential for environmental persistence and the formation of toxic byproducts upon improper disposal.[2][3][4]
Given its structural similarity to lidocaine, a bioactive pharmaceutical, it should be handled with the assumption of pharmacological activity and potential toxicity. Lidocaine itself, under certain conditions such as low pH, can be classified as a hazardous waste.[5] Therefore, a cautious approach dictates that this compound be managed as a hazardous pharmaceutical waste.
Key Considerations for Hazard Assessment:
-
Toxicity: The toxicological properties of this compound have not been extensively documented. However, related aromatic amides and halogenated compounds can exhibit varying degrees of toxicity.[6][7]
-
Environmental Fate: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.[2] Therefore, disposal into sanitary sewer systems is strictly prohibited.[8]
-
Regulatory Framework: The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous wastes.[5][9][10]
Waste Stream Segregation and Management
Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal. This compound waste should never be mixed with non-hazardous trash or other waste streams.
Waste Stream Decision Workflow
The following diagram illustrates the decision-making process for segregating this compound waste.
Caption: Waste segregation decision tree for this compound.
Detailed Disposal Procedures
Adherence to the following step-by-step protocols is essential for the safe and compliant disposal of this compound.
Solid Waste Disposal
This category includes unused or expired pure compounds, contaminated consumables (e.g., weighing boats, filter paper), and non-reusable labware.
Protocol:
-
Container Selection: Utilize a designated, sealable, and chemically compatible container for halogenated organic solid waste. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Accumulation: Collect all solid waste contaminated with this compound in this designated container.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[11]
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time according to institutional policy, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Liquid Waste Disposal
This includes solutions containing this compound, reaction mother liquors, and solvent rinses from contaminated glassware.
Protocol:
-
Container Selection: Use a designated, sealable, and chemically compatible container for halogenated organic liquid waste. Ensure the container has a secure cap to prevent the release of vapors.
-
Chemical Compatibility: Do not mix this compound waste with incompatible chemicals, such as strong acids, bases, or oxidizing agents, in the same container.[12][13]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and an accurate estimation of the concentration and volume of all components.
-
Accumulation: Carefully pour all liquid waste containing this compound into the designated container.
-
Storage: Store the sealed container in a designated satellite accumulation area, within secondary containment to mitigate spills.
-
Disposal Request: When the container is full or reaches its storage time limit, arrange for its collection by your institution's EHS department.
Contaminated Personal Protective Equipment (PPE) and Spill Cleanup Materials
This includes gloves, disposable lab coats, and absorbent materials used to clean up spills of this compound.
Protocol:
-
Segregation: Do not dispose of contaminated PPE in regular trash.
-
Collection: Place all grossly contaminated PPE and spill cleanup materials in a designated, labeled hazardous waste bag or container.
-
Labeling: The container should be clearly marked as "Hazardous Waste" and indicate the nature of the contamination.
-
Disposal: Dispose of the container through your institution's EHS-approved hazardous waste stream.
Summary of Disposal Guidelines
| Waste Type | Container | Labeling Requirements | Potential RCRA Waste Codes |
| Solid Waste | Sealable, chemically compatible container for halogenated organic solids. | "Hazardous Waste," "this compound," and quantity. | F001, F002 (if mixed with listed solvents), or a D-code if it exhibits a hazardous characteristic.[1][14] |
| Liquid Waste | Sealable, chemically compatible container for halogenated organic liquids with a secure cap. | "Hazardous Waste," "this compound," and concentration/volume of all components. | F001, F002 (if mixed with listed solvents), or a D-code if it exhibits a hazardous characteristic.[1][14] |
| Contaminated PPE | Labeled hazardous waste bag or container. | "Hazardous Waste," and a description of the contaminant. | Dependent on the nature and quantity of the contamination. |
Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Evaluate the extent of the spill and determine if you can safely manage it with the available resources. For large or highly dispersed spills, contact your institution's EHS department immediately.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill and prevent it from spreading.
-
Clean the Spill: Carefully collect the absorbed material and any contaminated debris.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste, following the procedures outlined in Section 3.3.
By adhering to these rigorous disposal procedures, researchers can ensure a safe laboratory environment and minimize the environmental impact of their work. It is imperative to always consult your institution's specific EHS guidelines and, when available, the manufacturer's Safety Data Sheet for this compound.
References
-
CP Lab Safety. Halogenated Organics Waste Compatibility. [Link]
- Shared Page.
-
HEXIA Pharm. (2025, July 30). Simple Guidelines for Handling Lidocaine Vials in Healthcare. [Link]
- (2025, September 17).
- MIT. Lab Safety.
- Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.
-
Red Bags. (2018, August 3). Is Lidocaine a Hazardous Waste?[Link]
-
University of Illinois, Division of Research Safety. (2019, September 19). Chemical Compatibility. [Link]
-
PubMed. Safety of Prefilled Buffered Lidocaine Syringes With and Without Epinephrine. [Link]
- How to Dispose of Waste Anesthesia Agent.
-
EPA. Waste Code - RCRAInfo. [Link]
-
PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. [Link]
- EPA HAZARDOUS WASTE CODES.
-
West Virginia Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes. [Link]
-
HW Drugs. EPA Subpart P Regulations. [Link]
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
ResearchGate. (2025, December 12). TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene | Request PDF. [Link]
-
MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. [Link]
-
NIH. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]
Sources
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- 5. Is Lidocaine a Hazardous Waste? [redbags.com]
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- 14. Waste Code [rcrainfo.epa.gov]
Navigating the Unseen Risks: A Comprehensive Guide to Handling N-Desethyl 3-Bromo Lidocaine
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, the introduction of novel compounds is a daily occurrence. With these new molecular entities come unique handling challenges and safety considerations. This guide provides an in-depth, procedural framework for the safe handling of N-Desethyl 3-Bromo Lidocaine, a halogenated derivative of the common local anesthetic, lidocaine. As your dedicated partner in laboratory safety, we aim to equip you with the essential knowledge to mitigate risks, ensure regulatory compliance, and foster a culture of safety within your organization.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a brominated aromatic amine, a chemical class that necessitates careful handling due to potential toxicological properties. While a specific, comprehensive Safety Data Sheet (SDS) for this novel compound is not yet widely available, a thorough risk assessment can be conducted by examining the hazards associated with its parent compound, lidocaine, and the general characteristics of brominated aromatic amines.
Known and Potential Hazards:
-
Toxicity: Aromatic amines are a class of compounds known for their potential carcinogenicity and mutagenicity. Many are lipid-soluble and can be readily absorbed through the skin.[1][2]
-
Irritation: Based on data from similar brominated compounds, this compound is expected to be a skin and eye irritant.[3]
-
Harmful if Swallowed: Lidocaine and its derivatives are toxic upon ingestion.[4][5]
-
Systemic Effects: As a lidocaine analog, there is a potential for systemic effects on the cardiovascular and central nervous systems if significant exposure occurs.
Quantitative Exposure Limits for Lidocaine (as a reference):
| Parameter | Value | Basis |
| Oral LD50 (Rat) | 317 mg/kg | Acute Toxicity |
| Oral LD50 (Mouse) | 220 mg/kg | Acute Toxicity |
Data for Lidocaine, from Santa Cruz Biotechnology, Inc. SDS.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure.
Core PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance against a range of organic compounds.[6] Always inspect gloves for tears or punctures before use and change them frequently.
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles.
-
Lab Coat: A buttoned, knee-length lab coat made of a low-permeability fabric is essential to protect skin and clothing.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols. If a fume hood is not available, a risk assessment must be performed to determine the appropriate respiratory protection.
PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE.
Safe Handling and Operational Plan
Adherence to a strict operational plan is paramount to minimizing exposure and preventing accidental release.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within a chemical fume hood for handling this compound. Ensure all necessary equipment, including a calibrated balance, spatulas, and waste containers, are within the hood.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or accidental exposure.
Emergency Response Plan:
Caption: Step-by-step emergency response plan for a chemical spill.
Spill Cleanup Procedure:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use absorbent pads to contain the material.
-
Cleanup: Carefully wipe up the spill, working from the outside in. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation and Disposal:
-
Halogenated Waste: this compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must be placed in a sealed, labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By implementing these comprehensive safety and handling procedures, you can confidently work with this compound while minimizing risks to yourself, your colleagues, and the environment.
References
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Education in Chemistry. Retrieved from [Link]
-
Benigni, R., & Zito, R. (2004). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation research, 511(2), 89–111. [Link]
-
British Pharmacopoeia. (2013, November 22). Safety data sheet. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pccarx.com [pccarx.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
